molecular formula C16H28O2 B1679160 Prodlure CAS No. 50767-79-8

Prodlure

Cat. No.: B1679160
CAS No.: 50767-79-8
M. Wt: 252.39 g/mol
InChI Key: RFEQLTBBKNKGGJ-DEQVHDEQSA-N
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Description

9Z,11E-Tetradecadienyl acetate is a carboxylic ester.
Prodlure has been reported in Heterostelium tenuissimum with data available.

Properties

IUPAC Name

[(9Z,11E)-tetradeca-9,11-dienyl] acetate
Source PubChem
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InChI

InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-7H,3,8-15H2,1-2H3/b5-4+,7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RFEQLTBBKNKGGJ-DEQVHDEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=CCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C=C\CCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70889400
Record name (9Z,11E)-9,11-Tetradecadien-1-yl acetate
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Molecular Weight

252.39 g/mol
Source PubChem
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CAS No.

50767-79-8, 30562-09-5
Record name 9Z,11E-Tetradecadienyl acetate
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Record name Prodlure
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Record name 9,11-Tetradecadien-1-ol, 1-acetate, (9Z,11E)-
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Record name (9Z,11E)-9,11-Tetradecadien-1-yl acetate
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Record name (Z,E)-tetradeca-9,11-dienyl acetate
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Record name (E,Z)-tetradeca-9,11-dienyl acetate
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Record name PRODLURE
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Foundational & Exploratory

Prodlure Pheromone: An In-depth Technical Guide to its Chemical Composition and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: The term "Prodlure" is not a recognized scientific name for a specific pheromone compound. It is likely a commercial trade name for a pheromone-based product. Extensive research indicates that a primary active ingredient in products marketed for the control of the pink bollworm (Pectinophora gossypiella), a major agricultural pest, is a pheromone blend known as Gossyplure . This guide will provide a detailed technical overview of the chemical composition, analysis, and synthesis of Gossyplure.

Executive Summary

Gossyplure is the sex pheromone of the female pink bollworm moth, Pectinophora gossypiella. It is a potent attractant for the male of the species and is widely used in integrated pest management (IPM) programs for monitoring and mating disruption. The pheromone is a precise blend of two geometric isomers of a long-chain acetate ester. The specific ratio of these isomers is critical for its biological activity. This document details the chemical nature of these components, the analytical methods for their identification, and the protocols for their synthesis.

Chemical Composition of Gossyplure

The primary chemical components of Gossyplure are two isomers of 7,11-hexadecadien-1-ol acetate.[1][2][3][4][5] The biological activity of the pheromone is dependent on the presence of both isomers in a specific ratio, which is typically a 1:1 mixture.[2][6]

The two isomers are:

  • (Z,Z)-7,11-hexadecadien-1-yl acetate

  • (Z,E)-7,11-hexadecadien-1-yl acetate

These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of substituents around the double bonds at the 7th and 11th carbon positions.

Quantitative Data

The following table summarizes the key chemical identifiers and the typical composition of the Gossyplure pheromone blend. While a 1:1 ratio is most commonly cited for synthetic lures, some studies on natural pheromone production have shown slight variations.[7][8]

ComponentIsomeric FormTypical Ratio (%)Molecular FormulaMolecular Weight ( g/mol )CAS Registry Number
(Z,Z)-7,11-hexadecadien-1-yl acetateZ,Z~50C₁₈H₃₂O₂280.4552207-99-5
(Z,E)-7,11-hexadecadien-1-yl acetateZ,E~50C₁₈H₃₂O₂280.4553042-79-8

Experimental Protocols

The identification and synthesis of Gossyplure involve a combination of sophisticated analytical and synthetic chemistry techniques.

Isolation and Identification of Natural Pheromone

The initial identification of the pink bollworm pheromone involved the extraction of the pheromone from the abdominal tips of virgin female moths. A key analytical technique for identifying the active components from complex extracts is Gas Chromatography-Electroantennographic Detection (GC-EAD).[1][2][5]

Protocol 1: Gas Chromatography-Electroantennographic Detection (GC-EAD)

  • Pheromone Gland Extraction: The pheromone glands from the abdominal tips of virgin female moths are excised and extracted with a non-polar solvent such as hexane.

  • Gas Chromatography (GC) Separation: The extract is injected into a gas chromatograph, which separates the individual chemical components based on their volatility and interaction with the GC column.

  • Effluent Splitting: The effluent from the GC column is split into two streams. One stream is directed to a standard GC detector, such as a Flame Ionization Detector (FID), which records the presence of all separated compounds.

  • Electroantennographic Detection (EAD): The second stream is directed over an excised antenna of a male pink bollworm moth. The antenna is connected to electrodes that measure changes in its electrical potential.

  • Data Analysis: When a biologically active compound (a pheromone component) elutes from the GC and passes over the antenna, it elicits a nerve impulse, which is recorded as a depolarization event. By comparing the timing of the EAD signals with the peaks from the FID, the specific compounds that are biologically active can be identified.

Chemical Synthesis of Gossyplure Isomers

The commercial production of Gossyplure relies on stereoselective chemical synthesis to produce the specific geometric isomers in the correct ratio. One common synthetic route involves the use of alkyne precursors followed by partial reduction.[9]

Protocol 2: Stereoselective Synthesis of (Z,Z)-7,11-hexadecadien-1-yl acetate

  • Butylation of 1,5-hexadiyne: 1,5-hexadiyne is reacted with an n-butyl group to form 1,5-decadiyne.

  • Alkylation: The 1,5-decadiyne is then alkylated with a protected form of 6-chloro-1-hexanol to introduce the remaining six carbons of the chain.

  • Partial Hydrogenation: The resulting di-yne is partially hydrogenated using a Lindlar catalyst. This catalyst is poisoned to be selective for the formation of cis (Z) double bonds from alkynes, thus creating the (Z,Z)-diene.

  • Acetylation: The terminal alcohol group is then acetylated to form the final acetate ester.

A similar synthetic strategy is employed to produce the (Z,E) isomer, often involving a stereoselective reduction of one of the alkyne groups to a trans (E) double bond. The two isomers are then purified and mixed in the desired ratio to produce the final Gossyplure product.

Visualizations

Experimental Workflow for Pheromone Identification

experimental_workflow extraction Pheromone Gland Extraction gc_separation Gas Chromatography (GC) Separation extraction->gc_separation Crude Extract effluent_split Column Effluent Splitting gc_separation->effluent_split Separated Components fid Flame Ionization Detector (FID) effluent_split->fid Stream 1 ead Electroantennographic Detector (EAD) effluent_split->ead Stream 2 data_analysis Data Analysis and Compound Identification fid->data_analysis Chemical Profile ead->data_analysis Biological Activity

Caption: Workflow for the identification of active pheromone components using GC-EAD.

Biosynthesis and Mode of Action Pathway

biosynthesis_action_pathway cluster_biosynthesis Pheromone Biosynthesis in Female cluster_action Mode of Action in Male fatty_acid Fatty Acid Precursors desaturation Desaturation (Introduction of Double Bonds) fatty_acid->desaturation reduction Reduction to Alcohol desaturation->reduction acetylation Acetylation to Gossyplure Isomers reduction->acetylation release Release of Pheromone Blend acetylation->release antenna Male Antenna Receptors release->antenna Pheromone Plume signal_transduction Signal Transduction Cascade antenna->signal_transduction behavioral_response Behavioral Response (Attraction to Female) signal_transduction->behavioral_response

Caption: Simplified pathway of Gossyplure biosynthesis and its mode of action.

References

Prodlure's Mechanism of Action in Pectinophora gossypiella: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prodlure, the sex pheromone of the pink bollworm moth (Pectinophora gossypiella), is a critical component in the chemical communication underlying the mating behavior of this significant agricultural pest. Comprising a precise blend of (Z,Z)-7,11-hexadecadienyl acetate and (Z,E)-7,11-hexadecadienyl acetate, this compound is a key target for developing biorational pest control strategies such as mating disruption.[1][2][3] This technical guide provides an in-depth overview of the putative mechanism of action of this compound in male P. gossypiella, based on established principles of insect olfaction. While the specific olfactory receptors and downstream signaling components in P. gossypiella remain to be definitively identified and characterized, this guide synthesizes current knowledge from related lepidopteran systems to present a robust hypothetical framework. It includes detailed experimental protocols for investigating this mechanism and templates for the presentation of quantitative data, serving as a resource for researchers dedicated to elucidating the precise molecular interactions governing this compound perception.

Introduction to this compound and its Role in Pectinophora gossypiella

The pink bollworm, Pectinophora gossypiella, is a globally significant pest of cotton, causing substantial economic losses.[1] The reproductive cycle of this moth is heavily reliant on chemical signaling, specifically the release of a sex pheromone by the female to attract male counterparts. This pheromone, known as this compound or Gossyplure, is a highly specific blend of two isomeric acetates: (Z,Z)-7,11-hexadecadienyl acetate and (Z,E)-7,11-hexadecadienyl acetate, typically in a 1:1 ratio.[1][3] The precise ratio of these components is crucial for eliciting the full behavioral cascade in males, from initial activation and upwind flight to final mating attempts. Understanding the molecular mechanism by which male moths detect and process the this compound signal is paramount for the development and optimization of pheromone-based pest management strategies.

The General Architecture of Pheromone Perception in Lepidoptera

The perception of pheromones in male moths is a multi-step process that occurs within specialized olfactory sensilla on the antennae. This process involves a suite of proteins that ensure the sensitivity and specificity of the olfactory response.

  • Pheromone Binding Proteins (PBPs): These are small, soluble proteins abundant in the sensillar lymph. Their primary role is to capture the hydrophobic pheromone molecules upon their entry into the sensillum through cuticular pores and transport them across the aqueous lymph to the olfactory receptors on the dendritic membrane of olfactory sensory neurons (OSNs).

  • Olfactory Receptors (ORs): These are transmembrane proteins located on the dendrites of OSNs. In insects, ORs are ligand-gated ion channels that form a complex with a highly conserved co-receptor known as Orco. The specific OR determines the ligand specificity of the neuron. Upon binding of the pheromone to the OR, the ion channel opens, leading to a depolarization of the neuronal membrane.

  • Sensory Neuron Membrane Proteins (SNMPs): SNMPs are another class of transmembrane proteins found in close association with ORs in pheromone-sensitive neurons. They are thought to play a crucial role in the presentation of the pheromone-PBP complex to the receptor, facilitating ligand exchange and receptor activation.

  • Pheromone Degrading Enzymes (PDEs): To maintain the temporal resolution of the pheromone signal and prevent sensory adaptation, PDEs rapidly degrade the pheromone molecules in the sensillar lymph after they have activated the receptors.

Hypothesized Signaling Pathway for this compound Perception in P. gossypiella

Based on the general model of lepidopteran pheromone perception, the following pathway is hypothesized for the action of this compound in Pectinophora gossypiella:

  • The two isomeric components of this compound enter the pores of the male moth's antennal sensilla.

  • In the sensillar lymph, each isomer is encapsulated by a specific, yet-to-be-identified P. gossypiella Pheromone Binding Protein (PgossPBP).

  • The PgossPBP-Prodlure isomer complex diffuses across the lymph to the dendritic membrane of an Olfactory Sensory Neuron (OSN).

  • At the membrane, the complex interacts with a putative Sensory Neuron Membrane Protein (PgossSNMP), which facilitates the release of the this compound isomer and its binding to a specific P. gossypiella Olfactory Receptor (PgossOR). It is likely that distinct OSNs express ORs specific for each of the two this compound isomers.

  • Ligand binding to the PgossOR induces a conformational change in the PgossOR/Orco complex, opening the ion channel.

  • The influx of cations leads to a depolarization of the OSN membrane, generating an action potential.

  • This electrical signal is then transmitted to the antennal lobe of the moth's brain for further processing, ultimately leading to a behavioral response (e.g., wing fanning and upwind flight).

Prodlure_Signaling_Pathway cluster_sensillum Antennal Sensillum cluster_lymph Sensillar Lymph cluster_membrane OSN Dendritic Membrane cluster_neuron Olfactory Sensory Neuron (OSN) This compound This compound Isomers ((Z,Z) and (Z,E)-7,11-hexadecadienyl acetate) Pore Cuticular Pore This compound->Pore Diffusion PBP Putative PgossPBP Pore->PBP Entry into Lymph PBP_this compound PgossPBP-Prodlure Complex PBP->PBP_this compound Binding SNMP Putative PgossSNMP PBP_this compound->SNMP Transport to Membrane OR_Orco Putative PgossORx/Orco Receptor Complex SNMP->OR_Orco Ligand Handover Ion_Channel Ion Channel Opening OR_Orco->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential Firing Depolarization->Action_Potential Brain Antennal Lobe of Brain Action_Potential->Brain Signal Transmission

Caption: Hypothesized signaling pathway for this compound perception in P. gossypiella.

Quantitative Data on this compound Perception

As of the date of this publication, specific quantitative data on the binding affinities of this compound isomers to P. gossypiella olfactory receptors and the electrophysiological responses of specific olfactory sensory neurons are not available in the peer-reviewed literature. The following table is provided as a template for researchers to present such data once it has been generated.

Receptor/Neuron TypeLigandBinding Affinity (Kd, µM)EC50 (µM)Max Response (spikes/s)
e.g., PgossOR1/Orco(Z,Z)-7,11-16:OAcData not availableData not availableData not available
e.g., PgossOR1/Orco(Z,E)-7,11-16:OAcData not availableData not availableData not available
e.g., PgossOR2/Orco(Z,Z)-7,11-16:OAcData not availableData not availableData not available
e.g., PgossOR2/Orco(Z,E)-7,11-16:OAcData not availableData not availableData not available
e.g., Type A OSN(Z,Z)-7,11-16:OAcNot applicableData not availableData not available
e.g., Type B OSN(Z,E)-7,11-16:OAcNot applicableData not availableData not available

Experimental Protocols for Elucidating the Mechanism of Action

The following protocols describe the key experimental approaches that would be employed to identify and characterize the molecular components of this compound perception in P. gossypiella.

Transcriptome Analysis of Male Antennae

Objective: To identify candidate genes encoding olfactory proteins (ORs, IRs, OBPs, CSPs, SNMPs) involved in this compound perception.

Methodology:

  • Tissue Collection: Dissect antennae from male P. gossypiella moths.

  • RNA Extraction: Extract total RNA from the antennal tissue using a suitable kit (e.g., TRIzol).

  • Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina RNA-seq).

  • De Novo Assembly and Annotation: Assemble the sequencing reads into transcripts and annotate the transcripts by comparing them to known protein databases (e.g., NCBI nr) using BLASTx. Identify transcripts with homology to known olfactory proteins.

Transcriptome_Workflow A Male P. gossypiella Antennae B Total RNA Extraction A->B C cDNA Library Preparation B->C D High-Throughput Sequencing C->D E De Novo Transcriptome Assembly D->E F Gene Annotation (BLASTx) E->F G Candidate Olfactory Genes (ORs, OBPs, etc.) F->G

Caption: Workflow for antennal transcriptome analysis.

Heterologous Expression and Functional Characterization of Olfactory Receptors

Objective: To determine the specific this compound isomers that activate the candidate olfactory receptors identified in the transcriptome.

Methodology (using Xenopus oocytes):

  • Gene Cloning: Clone the full-length open reading frames of candidate PgossORs and PgossOrco into an oocyte expression vector.

  • cRNA Synthesis: Synthesize capped RNA (cRNA) from the linearized plasmids.

  • Oocyte Injection: Inject the cRNA of a candidate PgossOR along with PgossOrco cRNA into Xenopus laevis oocytes.

  • Two-Electrode Voltage Clamp Electrophysiology: After 3-7 days of incubation, place an oocyte in a recording chamber and impale it with two glass electrodes. Perfuse the oocyte with a buffer containing different concentrations of the (Z,Z) and (Z,E) isomers of 7,11-hexadecadienyl acetate. Record the inward currents elicited by the application of the ligands.

Single-Sensillum Recording (SSR)

Objective: To measure the electrophysiological responses of individual olfactory sensory neurons in the male antennae to the components of this compound.

Methodology:

  • Insect Preparation: Immobilize a male P. gossypiella moth in a pipette tip, leaving the head and antennae exposed. Secure one antenna with wax or fine pins.

  • Electrode Placement: Insert a sharpened tungsten reference electrode into the moth's eye. Insert a recording electrode of the same type through the cuticle of a single olfactory sensillum on the antenna to make contact with the sensillar lymph.

  • Odorant Stimulation: Deliver puffs of air carrying known concentrations of the individual this compound isomers and their blend over the antenna.

  • Data Acquisition and Analysis: Record the action potentials (spikes) from the OSNs within the sensillum. Analyze the spike frequency before, during, and after stimulation to determine the response profile of the neuron.

SSR_Workflow A Immobilized Male Moth B Electrode Insertion (Reference and Recording) A->B D Action Potential Recording B->D C Pheromone Stimulation C->B E Spike Sorting and Analysis D->E F Neuron Response Profile E->F

Caption: Experimental workflow for Single-Sensillum Recording (SSR).

Conclusion and Future Directions

The mechanism of action of this compound in Pectinophora gossypiella is fundamental to its chemical ecology and provides a critical target for pest management. While the general principles of pheromone perception in moths provide a strong hypothetical framework, the specific molecular components in the pink bollworm remain uncharacterized. Future research should focus on:

  • Comprehensive Antennal Transcriptomics: A detailed analysis of the male P. gossypiella antennal transcriptome to identify the full repertoire of olfactory genes.

  • Functional Characterization: Systematic deorphanization of the identified candidate olfactory receptors to pinpoint the specific receptors for the (Z,Z) and (Z,E) isomers of this compound.

  • Electrophysiological Mapping: Detailed EAG and SSR studies to map the sensitivity and specificity of different sensillar types to the this compound components.

  • In Vivo Imaging: Utilizing techniques such as calcium imaging to visualize the activation patterns in the antennal lobe in response to this compound stimulation.

Elucidating the precise mechanism of this compound action will not only advance our understanding of insect olfaction but also pave the way for the design of more effective and species-specific pest control strategies.

References

The Prodlure Biosynthesis Pathway in the Pink Bollworm (Pectinophora gossypiella): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Prodlure, the sex pheromone of the pink bollworm (Pectinophora gossypiella). This compound, more commonly known in scientific literature as Gossyplure, is a critical signaling molecule for the moth's reproduction and a key target for pest management strategies. This document details the enzymatic steps, precursor molecules, and experimental methodologies used to elucidate this vital biochemical process.

Introduction to this compound (Gossyplure)

This compound is not a single compound but a precise blend of two geometric isomers of 7,11-hexadecadien-1-yl acetate. The female pink bollworm produces and releases these isomers in a specific ratio to attract conspecific males for mating.[1][2] The naturally occurring pheromone is typically a 1:1 mixture of (Z,Z)-7,11-hexadecadien-1-yl acetate and (Z,E)-7,11-hexadecadien-1-yl acetate.[1][2] This specific isomeric ratio is crucial for optimal male attraction.[1] It is important to note that this compound is synthesized de novo by the female moth in a specialized pheromone gland and is not derived from its host plant, cotton.[1]

The Biosynthetic Pathway of this compound

The synthesis of this compound is a multi-stage process that begins with basic fatty acid metabolism and proceeds through a series of modifications by specialized enzymes. The pathway can be broadly divided into four key stages: fatty acid synthesis, desaturation, reduction, and acetylation.

Fatty Acid Synthesis

The biosynthesis of the C16 backbone of this compound originates from the ubiquitous precursor, acetyl-CoA.[2] Through the action of acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), the C2 units from acetyl-CoA are sequentially added to create the C16 saturated fatty acid, palmitic acid.[1][2] This foundational stage provides the essential hydrocarbon chain that will be subsequently modified.

Desaturation Events

The introduction of double bonds into the saturated fatty acid chain is a critical step that ultimately defines the structure of the this compound isomers. This process is catalyzed by a class of enzymes known as fatty acyl-CoA desaturases.

The proposed pathway for this compound biosynthesis involves two key desaturation steps:

  • Δ11-Desaturation: A Δ11-desaturase acts on a C16 fatty acyl-CoA substrate to introduce a double bond at the 11th carbon position, forming (Z)-11-hexadecenoic acid.[1]

  • Δ7-Desaturation: This is followed by a second desaturation event catalyzed by a Δ7-desaturase, which introduces a double bond at the 7th carbon position to yield the di-unsaturated fatty acid precursor.[1]

The precise stereochemistry of the final this compound isomers ((Z,Z) and (Z,E)) is determined by the specificity of these desaturase enzymes.[1] It is hypothesized that a single Δ11-desaturase may be responsible for producing both the Z and E isomers at the 11th position.[3]

Reduction

Once the correct di-unsaturated fatty acyl-CoA precursor is formed, the carboxylic acid group is reduced to a primary alcohol. This reaction is catalyzed by a fatty acyl reductase (FAR).[1][2][3]

Acetylation

In the final step of the biosynthesis, the newly formed fatty alcohol is esterified. A fatty alcohol acetyltransferase (FAT) catalyzes the transfer of an acetyl group from acetyl-CoA to the hydroxyl group of the fatty alcohol, yielding the final active this compound components.[1][2][3]

Quantitative Data

The precise regulation of this compound biosynthesis is reflected in the consistent ratio of its two isomers in the emitted pheromone blend. However, studies have shown that this ratio can vary in field populations, potentially as an adaptation to mating disruption strategies.

CompoundIsomeric FormTypical Ratio (%)Field Population Ratio (Israel, post-mating disruption) (%)
This compound (Gossyplure)(Z,Z)-7,11-hexadecadien-1-yl acetate~50~62
This compound (Gossyplure)(Z,E)-7,11-hexadecadien-1-yl acetate~50~38

Table 1: Isomeric composition of this compound in Pectinophora gossypiella. Data adapted from Dou et al., 2019.[2][4][5][6][7]

A transcriptome analysis of the P. gossypiella pheromone gland has identified multiple candidate genes encoding the key enzymes in the biosynthetic pathway.

Enzyme ClassNumber of Candidate Genes Identified
Acetyl-CoA Carboxylase (ACC)1
Fatty Acid Synthase (FAS)4
Fatty Acyl-CoA Desaturase (DES)17
Fatty Acyl Reductase (FAR)8
Fatty Alcohol Acetyltransferase (FAT)17

Table 2: Putative genes related to this compound biosynthesis identified in the pheromone gland transcriptome of P. gossypiella. Data from Dou et al., 2019.[2][3]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been achieved through a combination of molecular and biochemical techniques.

General Workflow for Precursor Identification using Labeled Substrates

This method is used to trace the incorporation of potential precursors into the final pheromone components.

  • Preparation of Labeled Precursors: Potential fatty acid precursors (e.g., palmitic acid, stearic acid) are synthesized with isotopic labels, such as deuterium (²H) or carbon-13 (¹³C).

  • Topical Application: A solution of the labeled precursor is topically applied to the pheromone gland of a female pink bollworm moth.[1]

  • Incubation: The moth is kept for a defined period to allow for the metabolism of the labeled precursor.[1]

  • Extraction: The pheromone gland is excised, and the lipids, including the pheromone components, are extracted using an organic solvent (e.g., hexane).[1]

  • Analysis by GC-MS: The extract is analyzed by gas chromatography-mass spectrometry (GC-MS). The mass spectrometer detects the mass shift in the pheromone components and intermediates due to the incorporated isotopic label, thereby confirming their position in the biosynthetic pathway.[1]

Pheromone Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to identify and quantify the components of the pheromone blend.

  • Pheromone Gland Extraction: The pheromone glands of female moths are excised and placed in a vial containing hexane and an internal standard (e.g., 25 ng of tridecyl acetate). The glands are left in the solvent for approximately 20 minutes to extract the pheromone components.[2]

  • GC-MS Analysis: The hexane extract is injected into a gas chromatograph coupled to a mass spectrometer.

    • GC Column: A DB-Wax column (30m x 0.25mm) is typically used for separation.[2]

    • GC Program: The oven temperature is programmed to start at 60°C for 1 minute, then increase at a rate of 5°C/min to 230°C, and hold for 15 minutes.[2]

    • MS Detection: The mass spectrometer is operated in single ion monitoring (SIM) mode to detect characteristic ions of the this compound isomers and the internal standard.[2]

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol is used to quantify the expression levels of the candidate genes involved in this compound biosynthesis.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the pheromone glands, and 1 µg of total RNA is used for first-strand cDNA synthesis using a suitable kit.

  • qPCR: The cDNA is used as a template for qPCR with primers specific to the candidate genes. A reference gene (e.g., elongation factor 1 delta) is used for normalization.

  • Thermal Cycling Conditions: A typical thermal cycling program is 95°C for 3 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 20 seconds.

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method.

Visualizations

This compound Biosynthesis Pathway

Prodlure_Biosynthesis acetyl_coa Acetyl-CoA palmitoyl_coa Palmitoyl-CoA (C16:0) acetyl_coa->palmitoyl_coa ACC & FAS z11_16_acyl (Z)-11-Hexadecenoyl-CoA palmitoyl_coa->z11_16_acyl Δ11-Desaturase z7z11_16_acyl (Z,Z)-7,11-Hexadecadienoyl-CoA z11_16_acyl->z7z11_16_acyl Δ7-Desaturase (Z-specific) z7e11_16_acyl (Z,E)-7,11-Hexadecadienoyl-CoA z11_16_acyl->z7e11_16_acyl Δ7-Desaturase (E-specific) z7z11_16_oh (Z,Z)-7,11-Hexadecadien-1-ol z7z11_16_acyl->z7z11_16_oh FAR z7e11_16_oh (Z,E)-7,11-Hexadecadien-1-ol z7e11_16_acyl->z7e11_16_oh FAR zz_this compound (Z,Z)-7,11-Hexadecadien-1-yl acetate (this compound Isomer 1) z7z11_16_oh->zz_this compound FAT ze_this compound (Z,E)-7,11-Hexadecadien-1-yl acetate (this compound Isomer 2) z7e11_16_oh->ze_this compound FAT

Caption: Proposed biosynthetic pathway of the two this compound isomers in Pectinophora gossypiella.

Experimental Workflow for Gene Identification and Analysis

Experimental_Workflow pg_dissection Pheromone Gland Dissection rna_extraction Total RNA Extraction pg_dissection->rna_extraction transcriptome_seq Transcriptome Sequencing (RNA-Seq) rna_extraction->transcriptome_seq bioinformatics Bioinformatic Analysis (Assembly, Annotation) transcriptome_seq->bioinformatics candidate_genes Identification of Candidate Genes (Desaturases, Reductases, Acetyltransferases) bioinformatics->candidate_genes qpcr Gene Expression Analysis (qPCR) candidate_genes->qpcr functional_char Functional Characterization (e.g., Yeast Expression) candidate_genes->functional_char

References

Unraveling the Scent of Seduction: A Technical Guide to the Discovery and History of Prodlure (Gossyplure) as a Sex Pheromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, chemical nature, and application of Prodlure, more commonly known as gossyplure, the sex pheromone of the pink bollworm (Pectinophora gossypiella). Initially misidentified, the true chemical structure of gossyplure was elucidated in the early 1970s as a mixture of two geometric isomers of 7,11-hexadecadienyl acetate. This discovery paved the way for its synthesis and subsequent use in highly effective and environmentally benign pest management strategies, primarily through mating disruption. This guide details the pivotal experiments, quantitative data from field trials, experimental protocols for its synthesis and application, and the biochemical pathways of its natural biosynthesis and perception by the male moth.

Introduction: The Quest for the Pink Bollworm's Secret

The pink bollworm, Pectinophora gossypiella, is a devastating pest of cotton crops worldwide. Early observations of its mating behavior strongly suggested the involvement of a chemical signal released by females to attract males. The first attempts to identify this sex attractant in the 1960s led to the isolation and synthesis of a compound named "propylure," identified as 10-propyl-trans-5,9-tridecadienyl acetate.[1] However, subsequent studies revealed that propylure exhibited little to no biological activity in the field.[2]

A breakthrough occurred in 1973 when Hummel and his colleagues rectified the chemical status of the pink bollworm sex pheromone.[2][3] Their research demonstrated that the actual pheromone was not propylure but a two-component mixture. This finding marked a turning point in the use of semiochemicals for the management of this significant agricultural pest.

Chemical Identification and Composition of Gossyplure

The true sex pheromone of the pink bollworm was identified as a mixture of the (Z,Z) and (Z,E) isomers of 7,11-hexadecadienyl acetate.[2][4] This pheromone blend was given the name "gossyplure."

  • (Z,Z)-7,11-hexadecadien-1-yl acetate

  • (Z,E)-7,11-hexadecadien-1-yl acetate

The naturally produced pheromone in female pink bollworm moths is typically a 1:1 mixture of these two isomers.[5][6][7] This precise ratio is critical for eliciting the full courtship behavior sequence in males. Field trials have confirmed that a 1:1 mixture of the (Z,Z) and (Z,E) isomers is highly attractive to male moths.[8]

Quantitative Data from Field Trials

The discovery of gossyplure's true identity spurred extensive field trials to evaluate its efficacy in monitoring and controlling pink bollworm populations. The primary application has been in "mating disruption," where the atmosphere in a cotton field is saturated with synthetic pheromone, confusing males and preventing them from locating females.

Table 1: Efficacy of Gossyplure in Mating Disruption of Pectinophora gossypiella

Formulation/Dispenser TypeApplication RateDuration of EfficacyReduction in Male Moth CatchesReduction in Boll InfestationReference
PB-Rope L®100-240 ropes/acreFull season68-73%51%[9]
PB-Rope L®80 ropes/acreFull seasonSignificant reductionSignificant reduction[10]
PB-Rope L®300 dispensers/feddanFlowering stage~100%Significant reduction[11]
Disrupt® (laminated flakes)0.003 lb a.i./acreMultiple applications>99%Variable, increased at high populations
NoMate PBW® (hollow fibers)0.002 lb a.i./acreMultiple applications>99%Significant reduction

Table 2: Comparison of Boll Infestation in Gossyplure-Treated vs. Control Plots

Location/YearTreatmentMean % Boll Infestation% Reduction in InfestationReference
Punjab, Pakistan (2017)PB-Rope L®0.30%80%[3]
Punjab, Pakistan (2017)Control1.56%-[3]
Tandojam, Pakistan (2021)PB-Ropes4.72%51.08%[9]
Tandojam, Pakistan (2021)Control9.65%-[9]
Turkey (2007)PB-Rope L®16%36%
Turkey (2007)Control25%-
Turkey (2008)PB-Rope L®4%73%
Turkey (2008)Control15%-

Experimental Protocols

Chemical Synthesis of Gossyplure

Several synthetic routes to gossyplure have been developed. A common strategy involves the construction of the C16 carbon backbone with the required double bonds at the 7 and 11 positions, followed by acetylation.

Protocol: A Generalized Synthetic Approach

  • Preparation of the Alkyne Precursor: A key intermediate is a C16 di-yne, 7,11-hexadecadiyn-1-ol. This can be synthesized through the coupling of smaller alkyne and alkyl halide fragments. For example, the anion of a C6 terminal alkyne can be reacted with a C10 alkyl dihalide.

  • Stereoselective Reduction: The di-yne is then partially hydrogenated to introduce the double bonds with the desired stereochemistry.

    • To obtain the (Z,Z)-isomer, a Lindlar catalyst (palladium on calcium carbonate poisoned with lead) is typically used for the syn-hydrogenation of the triple bonds.

    • To obtain the (Z,E)-isomer, a combination of stereoselective reduction methods is employed. For instance, one triple bond can be reduced to a (Z)-double bond using a Lindlar catalyst, and the other to an (E)-double bond using a dissolving metal reduction (e.g., sodium in liquid ammonia).

  • Acetylation: The resulting (Z,Z)- or (Z,E)-7,11-hexadecadien-1-ol is then acetylated to yield the final pheromone component. This is typically achieved by reacting the alcohol with acetyl chloride or acetic anhydride in the presence of a base like pyridine.

  • Purification: The final products are purified by chromatography (e.g., column chromatography or HPLC) to ensure high isomeric purity, as the presence of other isomers can inhibit the biological activity.

Field Trial Protocol for Mating Disruption

Objective: To evaluate the efficacy of a gossyplure formulation in disrupting the mating of Pectinophora gossypiella in a cotton field.

  • Site Selection: Select at least two cotton fields of similar size and cropping history, separated by a sufficient distance (e.g., >500 meters) to prevent pheromone drift between plots. Designate one field as the treatment plot and the other as the control plot.

  • Pheromone Application: In the treatment plot, deploy the gossyplure dispensers according to the manufacturer's recommendations. This may involve hand-applying rope dispensers at a specified density (e.g., 100-400 per acre) or aerial application of microencapsulated formulations. The application should be done before the emergence of the first moth generation. The control plot remains untreated.

  • Population Monitoring:

    • Place a grid of pheromone-baited traps (e.g., delta traps with gossyplure lures) in both the treatment and control plots.

    • Monitor the traps weekly throughout the cotton growing season and record the number of male pink bollworm moths captured per trap.

  • Damage Assessment:

    • Beginning at the onset of flowering, randomly collect a predetermined number of cotton bolls (e.g., 100) from each plot on a weekly basis.

    • Dissect the bolls and record the number of infested bolls and the number of larvae per boll.

  • Data Analysis: Compare the mean number of moths captured per trap per week and the mean percentage of boll infestation between the treatment and control plots. A significant reduction in both parameters in the treated plot indicates successful mating disruption.

Biosynthesis and Perception of Gossyplure

Biosynthetic Pathway of Gossyplure

Gossyplure is synthesized de novo in the pheromone gland of the female pink bollworm moth from common fatty acid precursors.[5] The biosynthetic pathway involves a series of enzymatic steps.

Biosynthesis AcetylCoA Acetyl-CoA PalmitoylCoA Palmitoyl-CoA (C16) AcetylCoA->PalmitoylCoA Fatty Acid Synthase (FAS) StearoylCoA Stearoyl-CoA (C18) PalmitoylCoA->StearoylCoA Elongase OleoylCoA (Z)-9-Octadecenoyl-CoA StearoylCoA->OleoylCoA Δ9-Desaturase UnsaturatedC16 (Z,Z)-7,11-Hexadecadienoyl-CoA & (Z,E)-7,11-Hexadecadienoyl-CoA OleoylCoA->UnsaturatedC16 Chain shortening & Δ11-Desaturase Alcohol (Z,Z)- & (Z,E)-7,11-Hexadecadien-1-ol UnsaturatedC16->Alcohol Fatty Acyl Reductase (FAR) Gossyplure Gossyplure ((Z,Z)- & (Z,E)-7,11-Hexadecadien-1-yl acetate) Alcohol->Gossyplure Acetyltransferase (ATF)

Caption: Biosynthetic pathway of gossyplure in Pectinophora gossypiella.

The process begins with the synthesis of saturated fatty acids, which then undergo a series of desaturation and chain-shortening steps catalyzed by specific desaturases and β-oxidation enzymes to produce the di-unsaturated C16 acid precursor. This acid is then reduced to an alcohol by a fatty acyl reductase and finally acetylated by an acetyltransferase to yield the two gossyplure isomers.[2]

Olfactory Signaling Pathway of Gossyplure Perception

Male pink bollworm moths detect the female-released gossyplure via specialized olfactory sensory neurons (OSNs) housed in long sensilla trichodea on their antennae. The perception of the pheromone and the subsequent behavioral response is mediated by a complex signaling cascade.

Signaling cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron (OSN) Dendrite Pheromone Gossyplure Isomers PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding Pheromone_PBP Pheromone-PBP Complex PBP->Pheromone_PBP OR Odorant Receptor (OR) - Orco Complex Pheromone_PBP->OR Activation G_protein G-protein (Gq) OR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_channel Ca²⁺ Channel IP3->Ca_channel Opens Depolarization Membrane Depolarization DAG->Depolarization Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Depolarization Action_potential Action Potential Depolarization->Action_potential Antennal Lobe (Brain) Antennal Lobe (Brain) Action_potential->Antennal Lobe (Brain) Signal to Brain

Caption: Proposed olfactory signaling pathway for gossyplure perception.

Upon entering the sensillum lymph through pores in the cuticle, hydrophobic gossyplure molecules are bound by pheromone-binding proteins (PBPs). The PBP-pheromone complex then transports the pheromone to odorant receptors (ORs) located on the dendritic membrane of the OSNs. In insects, ORs are typically heterodimers of a specific OR subunit that confers ligand specificity and a highly conserved co-receptor (Orco). Binding of the pheromone-PBP complex to the OR complex is thought to activate a G-protein signaling cascade, likely involving a Gq-protein that activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 can trigger the opening of calcium channels, leading to an influx of Ca²⁺, which, along with DAG, contributes to the depolarization of the neuron's membrane. If the depolarization reaches a threshold, an action potential is generated and transmitted to the antennal lobe of the moth's brain, ultimately leading to a behavioral response (e.g., upwind flight towards the female).

Conclusion

The discovery and elucidation of the true chemical nature of this compound, or gossyplure, represents a significant achievement in chemical ecology and has had a profound impact on integrated pest management strategies for the pink bollworm. The transition from an incorrectly identified structure to the precise two-component blend highlights the importance of rigorous chemical and biological analysis in pheromone research. The successful application of synthetic gossyplure in mating disruption programs has demonstrated the power of using semiochemicals for sustainable and targeted pest control, reducing reliance on conventional insecticides. Further research into the molecular mechanisms of gossyplure biosynthesis and reception will continue to refine and improve these environmentally friendly pest management technologies.

References

Prodlure-Sensitive Olfactory Receptor Neurons in the Cotton Leafworm (Spodoptera littoralis): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodlure, the sex pheromone of the cotton leafworm (Spodoptera littoralis), is a critical mediator of mating behavior in this significant agricultural pest. A comprehensive understanding of the neural mechanisms underlying its detection is paramount for the development of novel and effective pest management strategies. This technical guide provides an in-depth analysis of the olfactory receptor neurons (ORNs) in S. littoralis that are sensitive to this compound, detailing the involved receptors, their response characteristics, the underlying signaling pathways, and the experimental protocols for their investigation.

This compound is primarily composed of two key components: the major constituent, (Z,E)-9,11-tetradecadienyl acetate, and a minor, yet crucial, component, (Z,E)-9,12-tetradecadienyl acetate. Male S. littoralis moths possess highly specialized ORNs that detect these compounds with remarkable sensitivity and specificity, initiating a cascade of neural events that culminate in upwind flight towards a potential mate.

Quantitative Data on Olfactory Responses to this compound Components

The electrophysiological responses of S. littoralis olfactory receptor neurons to the components of this compound have been quantified using techniques such as Electroantennography (EAG) and Single-Sensillum Recording (SSR). The following tables summarize the key quantitative findings from these studies.

Pheromone ComponentInsect SpeciesNeuron TypeResponse MetricQuantitative Value
(Z,E)-9,11-tetradecadienyl acetateSpodoptera littoralis (male)Antennal ORNsEAG Amplitude0.6 ± 0.02 mV (at 1 µg dose)[1]
(Z,E)-9,11-tetradecadienyl acetateSpodoptera littoralis (male)Antennal ORNsEAG AmplitudeIncreased response after pre-exposure[1]
(Z,E)-9,12-tetradecadienyl acetateSpodoptera littoralis (male)ORNs expressing SlitOR6Spike FrequencyDose-dependent increase
(Z,E)-9,12-tetradecadienyl acetateSpodoptera littoralis (male)ORNs expressing SlitOR13Spike FrequencyDose-dependent increase

Olfactory Receptors for this compound Components

Two specific olfactory receptors have been identified and characterized in Spodoptera littoralis that respond to the minor component of this compound, (Z,E)-9,12-tetradecadienyl acetate.

Olfactory ReceptorLigandExpressed inKey Findings
SlitOR6 (Z,E)-9,12-tetradecadienyl acetateSpecific olfactory sensory neuronsHighly sensitive and specific to this minor pheromone component.
SlitOR13 (Z,E)-9,12-tetradecadienyl acetateDistinct population of olfactory sensory neuronsAlso responds to (Z,E)-9,12-tetradecadienyl acetate, suggesting a potential for fine-tuned discrimination of the pheromone blend.

Signaling Pathways

The detection of this compound components by olfactory receptor neurons in S. littoralis initiates a signal transduction cascade that converts the chemical signal into an electrical one. While the precise details are still under investigation, the generally accepted model for moth pheromone reception involves the following steps:

  • Binding: Pheromone molecules enter the sensillum lymph through pores in the cuticle and are bound by Pheromone Binding Proteins (PBPs).

  • Transport: PBPs transport the hydrophobic pheromone molecules across the aqueous sensillum lymph to the dendritic membrane of the ORN.

  • Receptor Activation: The PBP-pheromone complex interacts with a specific olfactory receptor (e.g., SlitOR6 or SlitOR13) complexed with the obligatory co-receptor Orco.

  • Ion Channel Gating: This interaction leads to the opening of a non-selective cation channel, resulting in the influx of ions (primarily Na+ and Ca2+) into the neuron.

  • Depolarization: The influx of positive ions depolarizes the neuronal membrane, generating a receptor potential.

  • Action Potential: If the depolarization reaches the threshold, it triggers the firing of action potentials, which are then transmitted to the antennal lobe of the brain.

G cluster_sensillum Sensillum cluster_brain Antennal Lobe Pheromone Pheromone PBP PBP Pheromone->PBP Binding PBP-Pheromone PBP-Pheromone PBP->PBP-Pheromone OR-Orco Complex OR-Orco Complex PBP-Pheromone->OR-Orco Complex Activation Ion Channel Ion Channel OR-Orco Complex->Ion Channel Gating Depolarization Depolarization Ion Channel->Depolarization Ion Influx Action Potential Action Potential Depolarization->Action Potential Threshold Glomerulus Glomerulus Action Potential->Glomerulus Signal Transmission

Figure 1. Olfactory signaling pathway for this compound detection in S. littoralis.

Experimental Protocols

Single-Sensillum Recording (SSR)

This technique allows for the direct measurement of action potentials from individual olfactory receptor neurons, providing high-resolution data on their sensitivity and specificity to different odorants.

Materials:

  • Adult male Spodoptera littoralis moths (2-3 days old)

  • Tungsten microelectrodes (sharpened electrolytically)

  • Reference electrode (glass capillary filled with saline)

  • Micromanipulators

  • Microscope with high magnification

  • Preamplifier and amplifier

  • Data acquisition system and software

  • Odor delivery system (olfactometer)

  • Solutions of this compound components ((Z,E)-9,11-tetradecadienyl acetate and (Z,E)-9,12-tetradecadienyl acetate) in hexane at various concentrations.

Procedure:

  • Insect Preparation: Immobilize a male moth in a pipette tip, leaving the head and antennae exposed. Secure the head with dental wax to prevent movement.

  • Electrode Placement: Under a microscope, insert the reference electrode into the moth's eye. Carefully advance the recording electrode with a micromanipulator to make contact with the base of a long trichoid sensillum on the antenna.

  • Signal Acquisition: Establish a stable recording with a good signal-to-noise ratio. Spontaneous activity of the ORNs within the sensillum should be observable.

  • Odor Stimulation: Deliver puffs of air containing the this compound components at different concentrations using the olfactometer. A control puff of clean air or hexane should also be used.

  • Data Recording and Analysis: Record the electrical activity before, during, and after odor stimulation. Analyze the data by counting the number of action potentials (spikes) in a defined time window after the stimulus onset and subtracting the spontaneous firing rate.

G Immobilize Moth Immobilize Moth Position Electrodes Position Electrodes Immobilize Moth->Position Electrodes Record Baseline Activity Record Baseline Activity Position Electrodes->Record Baseline Activity Deliver Odor Stimulus Deliver Odor Stimulus Record Baseline Activity->Deliver Odor Stimulus Record Neuronal Response Record Neuronal Response Deliver Odor Stimulus->Record Neuronal Response Analyze Spike Frequency Analyze Spike Frequency Record Neuronal Response->Analyze Spike Frequency

Figure 2. Experimental workflow for Single-Sensillum Recording (SSR).
Calcium Imaging

This technique allows for the visualization of odor-evoked activity in populations of ORNs by measuring changes in intracellular calcium concentration using fluorescent indicators.

Materials:

  • Transgenic S. littoralis expressing a genetically encoded calcium indicator (e.g., GCaMP) in their ORNs, or wild-type moths for dye-loading.

  • Fluorescence microscope (confocal or two-photon)

  • Imaging software

  • Odor delivery system

  • Saline solution for insect preparations

  • Solutions of this compound components.

Procedure:

  • Insect Preparation: Dissect the antenna from the moth head and mount it on a coverslip in a drop of saline.

  • Imaging Setup: Place the preparation under the microscope objective. Focus on the antennal lobe or individual sensilla where the fluorescently labeled ORNs are located.

  • Baseline Fluorescence: Record the baseline fluorescence of the ORNs before stimulation.

  • Odor Stimulation: Deliver the this compound components using the odor delivery system while continuously recording fluorescence images.

  • Data Analysis: Measure the change in fluorescence intensity (ΔF/F) in specific regions of interest (e.g., individual glomeruli in the antennal lobe) in response to the odor stimulus.

G Prepare Antennal Sample Prepare Antennal Sample Mount on Microscope Mount on Microscope Prepare Antennal Sample->Mount on Microscope Record Baseline Fluorescence Record Baseline Fluorescence Mount on Microscope->Record Baseline Fluorescence Deliver Odor Stimulus Deliver Odor Stimulus Record Baseline Fluorescence->Deliver Odor Stimulus Record Fluorescence Changes Record Fluorescence Changes Deliver Odor Stimulus->Record Fluorescence Changes Analyze ΔF/F Analyze ΔF/F Record Fluorescence Changes->Analyze ΔF/F

Figure 3. Experimental workflow for Calcium Imaging.

Conclusion

The study of this compound-sensitive olfactory receptor neurons in Spodoptera littoralis provides a powerful model system for understanding the molecular and cellular basis of insect chemical communication. The identification of specific olfactory receptors and the quantification of neuronal responses to individual pheromone components offer valuable targets for the development of innovative and environmentally benign pest control strategies. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further unravel the complexities of insect olfaction and to exploit this knowledge for practical applications in agriculture and public health.

References

The Discerning Palate of a Moth: A Technical Guide to the Behavioral and Electrophysiological Responses of Male Moths to Prodlure Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the behavioral and electrophysiological responses of male moths, primarily focusing on Spodoptera littoralis (the Egyptian cotton leafworm), to isomers of its primary sex pheromone component, Prodlure, (Z,E)-9,11-tetradecadienyl acetate. This document is intended for researchers, scientists, and professionals in the fields of entomology, chemical ecology, and pest management, offering in-depth quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Introduction

The specificity of pheromonal communication in moths is a cornerstone of their reproductive success. Male moths exhibit an extraordinary ability to detect and discriminate among complex pheromone blends, often comprising specific ratios of geometric and positional isomers. This compound, the major component of the S. littoralis sex pheromone, is a key attractant for males. Understanding the nuanced responses to its various isomers is critical for developing effective and species-specific pest control strategies, such as mating disruption. This guide synthesizes findings from electroantennography (EAG), single-sensillum recording (SSR), and behavioral assays to provide a clear and comparative overview of male moth responses to these crucial chemical cues.

Data Presentation: Comparative Behavioral and Electrophysiological Responses

The following tables summarize the quantitative data on the responses of male Spodoptera moths to this compound and its isomers.

Table 1: Electroantennogram (EAG) Responses of Male Spodoptera littoralis Antennae to Pheromone Components

CompoundDose (µg)Mean EAG Response (mV) ± SEReference
(Z,E)-9,11-tetradecadienyl acetate (this compound)10.6 ± 0.02[1]
(Z,E)-9,11-tetradecadienyl acetate (this compound)101.13 ± 0.17[1]
(Z)-9-tetradecenyl acetate10Lower than this compound[2]
(E)-11-tetradecenyl acetate10Lower than this compound[2]
Tetradecyl acetate10Lower than this compound[2]
(Z,E)-9,12-tetradecadienyl acetate10Lower than this compound[2]

Table 2: Behavioral Responses of Male Spodoptera littoralis in a Wind Tunnel to Pheromone Components

StimulusDose (ng)% Taking Flight% Half Upwind% Source ContactReference
(Z,E)-9,11-tetradecadienyl acetate (this compound)100~70~60~50[2]
Virgin Female-~75~65~55[2]
(Z)-9-tetradecenyl acetate100Significantly lower than this compoundSignificantly lower than this compoundSignificantly lower than this compound[2]
(E)-11-tetradecenyl acetate100Significantly lower than this compoundSignificantly lower than this compoundSignificantly lower than this compound[2]
Tetradecyl acetate100Significantly lower than this compoundSignificantly lower than this compoundSignificantly lower than this compound[2]
(Z,E)-9,12-tetradecadienyl acetate100Significantly lower than this compoundSignificantly lower than this compoundSignificantly lower than this compound[2]

Note: While direct comparative data for all geometric isomers of this compound in S. littoralis is limited in the reviewed literature, studies on other tortricid moths have shown that specific Z/E isomer ratios are crucial for maximal attraction, with other isomers often being less active or even inhibitory.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Electroantennography (EAG)

Objective: To measure the overall electrical response of the male moth antenna to different pheromone isomers.

Materials:

  • Adult male moths (e.g., Spodoptera littoralis, 2-3 days old)

  • Pheromone isomer solutions of known concentrations in a suitable solvent (e.g., hexane)

  • Glass capillary microelectrodes

  • Ag/AgCl wires

  • Micromanipulators

  • EAG probe and amplifier

  • Data acquisition system

  • Humidified and purified air delivery system

  • Faraday cage

Procedure:

  • Insect Preparation: Anesthetize a male moth by chilling. For an excised antenna preparation, carefully remove an antenna at its base. For a whole-moth preparation, immobilize the moth on a platform with wax, leaving the head and antennae exposed.

  • Electrode Preparation: Fill two glass capillary electrodes with a saline solution. Insert Ag/AgCl wires into the capillaries to act as the recording and reference electrodes.

  • Electrode Placement:

    • Excised Antenna: Mount the basal end of the antenna to the reference electrode and the distal end to the recording electrode using conductive gel.

    • Whole Moth: Insert the reference electrode into the moth's eye or head. Place the recording electrode over the distal tip of the antenna.

  • Stimulus Delivery: Deliver a continuous stream of humidified, purified air over the antenna. A puff of air (e.g., 0.5 seconds) carrying a specific concentration of a pheromone isomer is introduced into the airstream via a Pasteur pipette containing a treated filter paper.

  • Data Recording: Record the resulting negative voltage deflection (EAG response) in millivolts (mV). A control puff with solvent alone is used to establish a baseline.

  • Data Analysis: The amplitude of the EAG response is measured from the baseline to the peak of the negative deflection. Responses are often normalized to a standard compound.

Single-Sensillum Recording (SSR)

Objective: To measure the action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum in response to pheromone isomers.

Materials:

  • Same as for EAG, with the addition of tungsten microelectrodes.

Procedure:

  • Insect Preparation: The moth is immobilized as described for EAG. The antenna is further stabilized on a coverslip with double-sided tape or wax.

  • Electrode Placement: A sharpened tungsten reference electrode is inserted into the moth's eye. A second, very fine-tipped tungsten recording electrode is carefully inserted through the cuticle at the base of a target trichoid sensillum using a micromanipulator.

  • Stimulus Delivery: A continuous stream of humidified air is passed over the antenna. Puffs of pheromone isomers are delivered as in the EAG protocol.

  • Data Recording: The action potentials (spikes) from the OSNs within the sensillum are amplified, filtered, and recorded.

  • Data Analysis: The number of spikes in a defined period before and after the stimulus is counted. The response is typically calculated as the increase in spike frequency over the spontaneous firing rate.

Wind Tunnel Bioassay

Objective: To observe and quantify the flight behavior of male moths in response to a pheromone isomer plume.

Materials:

  • Wind tunnel (e.g., 1.5-2.0 m long) with controlled airflow (e.g., 0.3-0.5 m/s), temperature, humidity, and light (typically dim red light).

  • Pheromone isomer dispenser (e.g., filter paper or rubber septum).

  • Video recording and analysis system.

  • Male moths (2-3 days old, virgin).

Procedure:

  • Acclimation: Moths are acclimated to the wind tunnel conditions for at least 30 minutes before the trial.

  • Pheromone Source: A dispenser treated with a known amount of a pheromone isomer is placed at the upwind end of the tunnel.

  • Moth Release: An individual male moth is released on a platform at the downwind end of the tunnel.

  • Behavioral Observation: The moth's flight behavior is recorded for a set period (e.g., 3-5 minutes). Key behaviors to score include:

    • Activation: Wing fanning, walking.

    • Take-off: Initiation of flight.

    • Upwind flight: Oriented flight towards the pheromone source.

    • Casting: Zig-zag flight perpendicular to the wind direction.

    • Source contact: Landing on or near the pheromone source.

  • Data Analysis: The percentage of moths exhibiting each behavior is calculated. Flight parameters such as flight speed and track angle can also be analyzed from video recordings.

Visualizations

The following diagrams illustrate the key pathways and workflows involved in the male moth's response to this compound isomers.

Olfactory_Signaling_Pathway cluster_sensillum Antennal Sensillum cluster_brain Antennal Lobe (Brain) Pheromone This compound Isomer PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding OR_Complex Odorant Receptor (OR) + Orco Co-receptor PBP->OR_Complex Transport & Delivery Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Activation OSN_Membrane Olfactory Sensory Neuron (OSN) Membrane Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential MGC Macroglomerular Complex (MGC) Action_Potential->MGC Signal Transmission (Axon) PN Projection Neuron (PN) MGC->PN Synaptic Processing Higher_Brain Higher Brain Centers PN->Higher_Brain Information Relay Behavior Behavioral Response Higher_Brain->Behavior Initiation

Caption: Olfactory signaling pathway in male moths.

Experimental_Workflow cluster_stimulus Stimulus Preparation cluster_bioassay Bioassay cluster_data Data Analysis Isomer_Synthesis This compound Isomer Synthesis/Procurement Dilution Serial Dilution in Solvent Isomer_Synthesis->Dilution Dispenser Application to Dispenser Dilution->Dispenser EAG Electroantennography (EAG) Dispenser->EAG SSR Single-Sensillum Recording (SSR) Dispenser->SSR Wind_Tunnel Wind Tunnel Assay Dispenser->Wind_Tunnel EAG_Analysis EAG Amplitude Measurement EAG->EAG_Analysis SSR_Analysis Spike Frequency Analysis SSR->SSR_Analysis Behavior_Analysis Behavioral Scoring & Quantification Wind_Tunnel->Behavior_Analysis Conclusion Conclusion on Isomer Activity & Specificity EAG_Analysis->Conclusion SSR_Analysis->Conclusion Behavior_Analysis->Conclusion

References

Prodlure CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Prodlure: (E,Z)-7,9-Dodecadien-1-yl acetate

For researchers, scientists, and professionals in drug development and pest management, this guide provides a comprehensive overview of this compound, the insect sex pheromone chemically identified as (E,Z)-7,9-dodecadien-1-yl acetate. This semiochemical plays a crucial role in the mating behavior of several key insect pests, making it a focal point for the development of effective and environmentally benign pest control strategies.

Chemical Identity and Properties

This compound is the common name for the organic compound (E,Z)-7,9-dodecadien-1-yl acetate. It is a key component of the sex pheromone blend for several moth species, most notably the European grapevine moth (Lobesia botrana) and is also used in monitoring and mating disruption programs for the codling moth (Cydia pomonella).[1][2][3] The precise stereochemistry of the double bonds is critical for its biological activity.

CAS Numbers: 54364-62-4 and 55774-32-8 have been associated with this compound, potentially reflecting different isomeric compositions or registrations.[4][5][6]

The chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₁₄H₂₄O₂
Molecular Weight 224.34 g/mol
Appearance Light-yellow liquid or oil
Boiling Point 112-118 °C at 3 Torr; approximately 309.6 °C (Predicted)
Density ~0.896 g/cm³
Vapor Pressure 0.00118 mmHg at 25°C
Solubility Insoluble in water; Soluble in organic solvents like chloroform and methanol
Stability Sensitive to light and heat. Can isomerize in the presence of sunlight.

Data compiled from multiple sources.[4][5][6][7][8]

Biological Function and Signaling Pathway

This compound functions as a sex pheromone, a chemical signal released by a female moth to attract males for mating.[1] The male moth detects the pheromone plume in the air via specialized receptors on its antennae.[9][10] This detection triggers a nerve impulse, initiating a behavioral cascade that results in the male flying upwind along the concentration gradient of the pheromone to locate the female.[9] This process is often referred to as "mate-seeking behavior."

In pest management, synthetic this compound is used in a strategy called "mating disruption."[1][2][10][11] High concentrations of the synthetic pheromone are released into the environment from dispensers, creating a state of sensory overload for the male moths. This makes it difficult or impossible for them to locate the natural pheromone plumes of calling females, thus disrupting the mating cycle and reducing the subsequent larval population that damages crops.[2][10]

Below is a diagram illustrating the signaling pathway from pheromone release to the behavioral response in the male moth.

Signaling_Pathway This compound Signaling Pathway in Male Moths Female Female Moth Release Pheromone Release ((E,Z)-7,9-Dodecadien-1-yl acetate) Female->Release emits Plume Pheromone Plume (Concentration Gradient) Release->Plume disperses as Male_Antenna Male Moth Antenna (Olfactory Receptors) Plume->Male_Antenna detected by Nerve_Impulse Nerve Impulse Generation Male_Antenna->Nerve_Impulse triggers Brain Brain Processing Nerve_Impulse->Brain signal to Behavior Upwind Flight & Mating Behavior Brain->Behavior initiates

Caption: this compound signaling from female emission to male behavioral response.

Synthesis of this compound

The synthesis of (E,Z)-7,9-dodecadien-1-yl acetate with high stereoselectivity is a key challenge. Various synthetic routes have been developed, often involving Wittig reactions or acetylenic coupling to construct the conjugated diene system with the correct (E,Z) geometry.

One patented method highlights a two-step synthesis with high yield and selectivity, starting from 2-hexenal.[12][13] Another approach utilizes aleuritic acid as a common starting material.[14] These multi-step syntheses require careful control of reaction conditions to achieve the desired isomeric purity, as the other stereoisomers are biologically inactive.

The diagram below outlines a generalized synthetic workflow for this compound.

Synthesis_Workflow Generalized Synthesis Workflow for this compound Start Starting Materials (e.g., 2-hexenal, aleuritic acid) Step1 Step 1: Carbon Chain Elongation & Double Bond Formation Start->Step1 Intermediate Key Intermediate (with desired carbon backbone) Step1->Intermediate Step2 Step 2: Stereoselective Diene Formation (e.g., Wittig Reaction) Intermediate->Step2 Diene_Alcohol (E,Z)-7,9-Dodecadien-1-ol Step2->Diene_Alcohol Step3 Step 3: Acetylation Diene_Alcohol->Step3 This compound This compound ((E,Z)-7,9-Dodecadien-1-yl acetate) Step3->this compound Purification Purification (e.g., Chromatography) This compound->Purification

Caption: A generalized workflow for the chemical synthesis of this compound.

Experimental Protocols: Electroantennography (EAG)

Electroantennography (EAG) is a widely used electrophysiological technique to measure the olfactory response of an insect's antenna to volatile compounds.[15] It is a crucial tool for screening the biological activity of pheromones and other semiochemicals.

Objective: To measure the electrical response of a male moth's antenna to synthetic this compound.

Methodology:

  • Antenna Preparation: A male moth is immobilized, and one of its antennae is carefully excised at the base.[15][16]

  • Electrode Placement: The excised antenna is mounted between two electrodes using a conductive gel. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is in contact with the basal end.[15][16]

  • Stimulus Delivery: A purified and continuous stream of air is passed over the antenna. A puff of air containing a known concentration of this compound is injected into this airstream for a short duration (e.g., 0.5 seconds).

  • Signal Recording: The electrodes are connected to an amplifier, which records the change in electrical potential (the EAG response) generated by the antenna upon stimulation. The signal is then digitized and recorded by a computer.

  • Data Analysis: The amplitude of the EAG response (in millivolts) is measured. Responses to this compound are compared to a negative control (solvent only) and a positive control (a known standard compound).

The workflow for a typical EAG experiment is depicted below.

EAG_Workflow Experimental Workflow for Electroantennography (EAG) Prep Insect & Antenna Preparation Mount Antenna Mounting on Electrodes Prep->Mount Delivery Puff Delivery of Stimulus Mount->Delivery continuous airflow Stim Stimulus Preparation (this compound in Solvent) Stim->Delivery Record Signal Amplification & Recording Delivery->Record generates signal Analysis Data Analysis (Response Amplitude) Record->Analysis

Caption: A simplified workflow of an electroantennography experiment.

This technical guide provides foundational information on this compound for professionals engaged in chemical ecology, drug development, and advanced pest management. The provided data and diagrams offer a structured understanding of its chemical properties, biological significance, synthesis, and methods for its evaluation.

References

Unveiling Prolure: A Technical Guide to its Natural Sources and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical ecology and synthetic pathways of insect sex pheromones, with a focus on Gossyplure, the potent attractant of the Pink Bollworm moth.

Introduction

"Prolure" is a trade name for a line of insect pheromone lures used in agriculture for monitoring and managing pest populations. It is crucial to understand that "Prolure" is not a single chemical entity but rather a product line with lures containing specific pheromones for different target insects. A prominent and well-researched example used in Prolure products is Gossyplure, the sex pheromone of the pink bollworm (Pectinophora gossypiella), a significant pest of cotton. This guide will provide a comprehensive technical overview of the natural sources, biosynthesis, and chemical analogs of Gossyplure, along with detailed experimental protocols relevant to its study and application.

Natural Sources and Biosynthesis of Gossyplure

Contrary to a common misconception, Gossyplure is not produced by cotton plants. Instead, it is synthesized de novo by the female pink bollworm moth in a specialized pheromone gland.[1] The naturally occurring pheromone is a precise 1:1 mixture of two geometric isomers: (Z,Z)-7,11-hexadecadien-1-yl acetate and (Z,E)-7,11-hexadecadien-1-yl acetate.[1][2] This specific isomeric ratio is critical for its biological activity in attracting male moths.

The biosynthesis of Gossyplure is a complex enzymatic process that begins with basic fatty acid metabolism. The pathway can be summarized in the following key stages:

  • Fatty Acid Synthesis: The process starts with acetyl-CoA, which is converted to the C16 saturated fatty acid, palmitic acid, through the action of acetyl-CoA carboxylase and fatty acid synthase.[1]

  • Desaturation: Specific desaturase enzymes introduce double bonds at particular positions on the fatty acid chain. A key step involves a Δ11-desaturase acting on a C16 acyl-CoA to produce (Z)-11-hexadecenoic acid.[1]

  • Chain Shortening and Modification: The fatty acid chain undergoes further modifications, including chain shortening.

  • Final Functionalization: The final steps involve the reduction of the fatty acyl precursor to the corresponding alcohol and subsequent acetylation to form the acetate esters that constitute Gossyplure.

Gossyplure_Biosynthesis acetyl_coa Acetyl-CoA palmitic_acid Palmitic Acid (C16) acetyl_coa->palmitic_acid Fatty Acid Synthase stearic_acid Stearic Acid (C18) palmitic_acid->stearic_acid Elongation z11_hexadecenoic_acid (Z)-11-Hexadecenoic Acid palmitic_acid->z11_hexadecenoic_acid Δ11-Desaturase fatty_acyl_coa Fatty Acyl-CoA Intermediates z11_hexadecenoic_acid->fatty_acyl_coa Further Modifications fatty_alcohols Fatty Alcohols fatty_acyl_coa->fatty_alcohols Reduction gossyplure Gossyplure ((Z,Z)- & (Z,E)-7,11-hexadecadien-1-yl acetate) fatty_alcohols->gossyplure Acetylation

Chemical Synthesis and Analogs of Gossyplure

The precise chemical structure of Gossyplure has led to the development of various synthetic routes for its commercial production. These syntheses are crucial for producing the large quantities of pheromone needed for agricultural applications.

Synthesis of Gossyplure

One documented synthetic approach involves a multi-stage chemical process.[3] A simplified overview of a synthetic strategy is as follows:

  • Butylation of 1,5-hexadiyne to form 1,5-decadiyne.

  • Partial reduction of 1,5-decadiyne to yield deca-(E)-5-enyne.

  • Alkylation with a compound like hexamethylene halohydrin.

  • Further chemical transformations to produce the desired (Z,Z) and (Z,E) isomers of gossyplure.

Another synthetic route has been described starting from 1,5,9-tetradecatriene, which through a series of reactions involving a Grignard reagent and subsequent coupling, yields gossyplure.

Analogs of Gossyplure

Research into analogs of Gossyplure focuses on several objectives, including improving stability, enhancing activity, or simplifying the synthesis. Analogs may involve alterations in the carbon chain length, the position and geometry of the double bonds, or the functional group. The activity of these analogs is typically evaluated through laboratory bioassays and field trials to determine their effectiveness in attracting the target pest.

Experimental Protocols

Protocol for Synthesis of (9Z, 11E)-tetradecadien-1-yl acetate (a related pheromone component)

This protocol describes a general approach for the synthesis of a conjugated diene acetate, a common structural motif in moth pheromones.

Materials:

  • 7-bromo-(4Z,6E)-heptadienal

  • 1,5-pentanediol

  • Sodium borohydride

  • Ethylmagnesium bromide

  • Thionyl chloride

  • Magnesium

  • 2-(5-bromopentyloxy)-tetrahydropyran

  • Lithium tetrachlorocuprate

  • Acetyl chloride

  • Anhydrous solvents (methanol, tetrahydrofuran)

  • Silica gel for column chromatography

Procedure:

  • Reduction: 7-bromo-(4Z,6E)-heptadienal is reduced to 7-bromo-(4Z,6E)-heptadienol using sodium borohydride in methanol. The reaction is quenched with a saturated ammonium chloride solution, and the product is extracted and purified.

  • Kumada Cross-Coupling: The resulting alcohol undergoes a Kumada cross-coupling reaction with ethylmagnesium bromide to yield (4Z,6E)-nonadienol.

  • Chlorination: The alcohol is then chlorinated using thionyl chloride to produce (3E,5Z)-9-chlorononadiene.

  • Grignard Reaction and Coupling: The chlorinated compound is reacted with magnesium to form the corresponding Grignard reagent. This reagent is then coupled with 2-(5-bromopentyloxy)-tetrahydropyran (prepared from 1,5-pentanediol) in the presence of a lithium tetrachlorocuprate catalyst to give 2-(9Z,11E-tetradecadienyloxy)-tetrahydropyran.

  • Acetylation: The final step involves the reaction with acetyl chloride to yield the target product, (9Z,11E)-tetradecadien-1-yl acetate.[4]

Synthesis_Workflow start Starting Materials: 7-bromo-(4Z,6E)-heptadienal 1,5-pentanediol reduction Reduction (NaBH4) start->reduction coupling1 Kumada Cross-Coupling (EtMgBr) reduction->coupling1 chlorination Chlorination (SOCl2) coupling1->chlorination grignard Grignard Reagent Formation (Mg) chlorination->grignard coupling2 Coupling with protected bromo-alcohol (Li2CuCl4 catalyst) grignard->coupling2 acetylation Acetylation (Acetyl Chloride) coupling2->acetylation end Final Product: (9Z,11E)-tetradecadien-1-yl acetate acetylation->end

Electroantennography (EAG) Bioassay Protocol

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a measure of the insect's olfactory sensitivity.

Materials:

  • Live, sexually mature male moths

  • Dissecting microscope and tools (forceps, micro-scissors)

  • Micromanipulators

  • Glass capillary electrodes

  • Electrode holder

  • Saline solution (e.g., insect Ringer's solution)

  • EAG amplification system and data acquisition software

  • Odor delivery system (air stream, stimulus cartridges)

  • Synthetic pheromone standards and analogs

Procedure:

  • Antenna Preparation: A male moth is restrained, and one of its antennae is carefully excised at the base.

  • Mounting: The excised antenna is mounted between two glass capillary electrodes filled with saline solution. The base of the antenna is connected to the reference electrode, and the tip is connected to the recording electrode.

  • Stimulation: A continuous stream of humidified, clean air is passed over the antenna. Puffs of air carrying a known concentration of the test compound (pheromone or analog) are introduced into the air stream.

  • Recording: The electrical potential difference between the two electrodes is amplified and recorded. A negative deflection in the baseline potential upon stimulation indicates an olfactory response.

  • Data Analysis: The amplitude of the EAG response (in millivolts) is measured. Responses to different compounds and concentrations can be compared to determine the relative sensitivity of the antenna.[5][6][7]

Quantitative Data on Pheromone Lure Effectiveness

The effectiveness of pheromone lures is typically quantified through field trapping experiments. The data is often presented as the mean number of target insects captured per trap over a specific period.

Pheromone Lure CompositionTarget PestMean Trap Catch (moths/trap/week)LocationReference
(Z,Z)- & (Z,E)-7,11-hexadecadien-1-yl acetate (Gossyplure)Pink Bollworm (Pectinophora gossypiella)Varies significantly with population density and trap typeMultiple[2][8]
(Z)-9-Hexadecenal & (Z)-11-HexadecenalCotton Bollworm (Helicoverpa armigera)Data varies based on lure and trap typeMultiple[9]
(Z)-11-Hexadecenyl acetate & (Z)-9-Hexadecenyl acetateTobacco Budworm (Chloridea virescens)--[10]

Note: Trap catch data is highly variable and depends on numerous factors including pest population density, trap design and placement, lure loading rate, and environmental conditions. The table above provides a general framework; specific studies should be consulted for detailed quantitative comparisons.

Conclusion

"Prolure" and the specific pheromones it employs, such as Gossyplure, represent a cornerstone of integrated pest management strategies for various agricultural pests. A thorough understanding of the natural biosynthesis of these semiochemicals provides a foundation for the development of efficient synthetic routes and novel, more effective analogs. The combination of chemical synthesis, detailed laboratory bioassays like electroantennography, and rigorous field trials is essential for the continued innovation and application of pheromone-based pest control technologies. This technical guide provides a foundational overview for researchers and professionals working in this dynamic field.

References

Prodlure (Gossyplure) in Pest Management: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the research and application of Prodlure, scientifically known as Gossyplure, for the management of the pink bollworm (Pectinophora gossypiella), a significant pest in cotton cultivation. Gossyplure is the sex pheromone of the female pink bollworm and is used to disrupt the mating cycle of this pest. This guide details the biosynthesis and chemical synthesis of Gossyplure, outlines experimental protocols for its field application and efficacy evaluation, and presents quantitative data from various studies.

Chemical Composition and Formulations

Gossyplure is a 1:1 mixture of two isomers of 7,11-hexadecadien-1-yl acetate[1][2]. The specific isomers are:

  • (Z,Z)-7,11-hexadecadien-1-yl acetate

  • (Z,E)-7,11-hexadecadien-1-yl acetate

This precise isomeric ratio is crucial for its effectiveness in attracting male pink bollworm moths[3]. Commercially, Gossyplure is available in various slow-release formulations designed for field application.

Table 1: Common Commercial Formulations of Gossyplure

Formulation TypeCommercial Name ExamplesDescription
Rope DispensersPB-Rope L®, PBKnotPolyethylene tubes impregnated with Gossyplure, often with a wire for easy attachment to cotton plants[4][5].
Laminated FlakesDisrupt®A three-layered plastic laminate containing the pheromone, typically applied with a sticker[6].
Hollow FibersNoMate® PBWSmall, hollow tubes containing the liquid pheromone, also applied with a sticker[6][7].
Gel/SPLATSPLAT-PBW®A flowable gel formulation (Specialized Pheromone and Lure Application Technology) that is applied as dollops to the plant surface[8][9].

Mechanism of Action: Mating Disruption

The primary application of Gossyplure in pest management is for mating disruption. High concentrations of synthetic Gossyplure are released into the cotton fields, which permeates the atmosphere and confuses the male moths[4]. This prevents them from locating female moths by following their natural pheromone plumes, thus disrupting the mating process and reducing the subsequent larval population and crop damage[4].

Biosynthesis and Chemical Synthesis of Gossyplure

Biosynthesis of Gossyplure in Pectinophora gossypiella

Gossyplure is synthesized de novo in the pheromone gland of the female pink bollworm moth. The biosynthesis begins with acetyl-CoA and proceeds through the fatty acid synthesis pathway to produce a C16 saturated fatty acid, palmitic acid, which is then elongated to stearic acid (C18)[3]. A series of enzymatic steps involving desaturases, reductases, and acetyltransferases convert stearic acid into the two isomers of Gossyplure[3].

Biosynthesis_of_Gossyplure acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas palmitic_acid Palmitic Acid (C16) fas->palmitic_acid elongase Elongase palmitic_acid->elongase stearic_acid Stearic Acid (C18) elongase->stearic_acid desaturase1 Δ11-Desaturase stearic_acid->desaturase1 Chain shortening not depicted intermediate1 (Z)-11-Hexadecenoic acid desaturase1->intermediate1 desaturase2 Δ7-Desaturase intermediate1->desaturase2 di_unsaturated_fa Di-unsaturated Fatty Acid desaturase2->di_unsaturated_fa reductase Fatty Acyl Reductase (FAR) di_unsaturated_fa->reductase fatty_alcohol Fatty Alcohol reductase->fatty_alcohol acetyltransferase Fatty Alcohol Acetyltransferase (FAT) fatty_alcohol->acetyltransferase gossyplure Gossyplure ((Z,Z) and (Z,E) isomers) acetyltransferase->gossyplure

Biosynthesis pathway of Gossyplure in the pink bollworm moth.
Experimental Protocol: Chemical Synthesis of (Z,Z)-7,11-Hexadecadienyl Acetate

This protocol describes a method for the chemical synthesis of one of the isomers of Gossyplure.

Objective: To synthesize (Z,Z)-7,11-Hexadecadienyl Acetate through partial hydrogenation of 7,11-hexadecadiynyl acetate.

Materials:

  • 7,11-hexadecadiynyl acetate (100 g)

  • Hexane (olefin-free, 100 ml)

  • Palladium on calcium carbonate (Lindlar catalyst, 1 g)

  • Synthetic quinoline (10 drops)

  • Parr hydrogenation flask (500 ml) with a cooling coil

  • Hydrogen source

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • Place 100 g of 7,11-hexadecadiynyl acetate, 100 ml of olefin-free hexane, 1 g of Lindlar catalyst, and 10 drops of synthetic quinoline into a 500 ml Parr hydrogenation flask equipped with a cooling coil.

  • Effect hydrogenation at a pressure of 10-20 psi.

  • Maintain the reaction temperature between 15-25°C during hydrogenation to minimize cis-trans isomerization.

  • Continue the reaction until the theoretical amount of hydrogen for the partial reduction of the two triple bonds is absorbed.

  • Remove the catalyst by filtration.

  • Isolate the final product by distillation of the filtrate. The expected boiling point is 130°-132°C at 1 torr.

Field Application and Efficacy

Gossyplure is used in cotton fields for two main purposes: monitoring of pink bollworm populations and mating disruption.

Experimental Protocol: Field Trial for Mating Disruption Efficacy

This protocol outlines a typical experimental design for evaluating the efficacy of a Gossyplure formulation in a cotton field.

Objective: To assess the efficacy of a Gossyplure-based mating disruption product by comparing male moth trap catches and boll infestation levels in treated and untreated (control) plots.

Experimental Design:

  • Fields: Select at least two cotton fields, one for treatment and one as a control. The fields should be of sufficient size (e.g., 5-10 hectares each) and separated by a suitable distance to prevent pheromone drift[5].

  • Treatments:

    • Treated Plot: Apply the Gossyplure formulation according to the manufacturer's recommendations (e.g., PB-Rope dispensers at a rate of 100-250 per hectare)[9][10].

    • Control Plot: Leave untreated with pheromones. Standard insecticide treatments may be applied as per normal farming practice[11].

  • Application: Apply the dispensers at the pin-square stage of the cotton plants (approximately 45-50 days after sowing)[4]. Distribute the dispensers evenly throughout the field, with potentially a higher density at the borders[4].

Data Collection:

  • Moth Population Monitoring:

    • Deploy pheromone-baited traps (e.g., Delta traps) in both treated and control plots at canopy height[4][6].

    • Check traps regularly (e.g., weekly) and record the number of male pink bollworm moths captured[4].

  • Boll Infestation Assessment:

    • Randomly collect a predetermined number of green bolls from each plot (e.g., 100 bolls per plot) at regular intervals[11].

    • Visually inspect the bolls for signs of pink bollworm damage, such as entry holes[4].

    • Dissect the bolls to determine the presence of larvae and the extent of locule damage[4].

Data Analysis:

  • Calculate the mean number of moths per trap per night for both treated and control plots.

  • Calculate the percentage of infested bolls for both plots.

  • Statistically compare the data from the treated and control plots to determine if there is a significant reduction in moth catches and boll infestation in the treated plot[4].

Field_Trial_Workflow start Start: Field Selection design Experimental Design (Treated vs. Control Plots) start->design application Pheromone Application (e.g., PB-Rope at pin-square stage) design->application monitoring Data Collection application->monitoring trap_catches Monitor Moth Trap Catches monitoring->trap_catches boll_infestation Assess Boll Infestation monitoring->boll_infestation analysis Data Analysis (Statistical Comparison) trap_catches->analysis boll_infestation->analysis evaluation Efficacy Evaluation analysis->evaluation end End: Report Findings evaluation->end Olfactory_Signaling_Pathway cluster_antenna Antenna cluster_brain Brain gossyplure Gossyplure Molecules pbp Pheromone-Binding Protein (PBP) gossyplure->pbp Binding or_orco OR-Orco Complex pbp->or_orco Transport & Delivery orn Olfactory Receptor Neuron (ORN) antennal_lobe Antennal Lobe orn->antennal_lobe Action Potential Transmission or_orco->orn Activation & Depolarization glomeruli Glomeruli pns Projection Neurons (PNs) glomeruli->pns Synaptic Transmission higher_centers Higher Brain Centers (e.g., Mushroom Bodies) pns->higher_centers Signal Relay behavior Behavioral Response (Upwind Flight) higher_centers->behavior Signal Integration & Motor Command IPM_Logic decision decision start Start: Cotton Season Begins monitoring Monitoring with Gossyplure-baited Traps start->monitoring cultural_control Implement Cultural Controls (e.g., crop residue destruction) start->cultural_control etl Is Moth Population above Economic Threshold Level (ETL)? monitoring->etl mating_disruption Apply Gossyplure for Mating Disruption (e.g., PB-Rope, SPLAT) etl->mating_disruption Yes insecticide Consider Targeted Insecticide Application etl->insecticide Yes (if mating disruption is insufficient) reassess Continue Monitoring and Reassess etl->reassess No mating_disruption->reassess insecticide->reassess reassess->etl end End of Season reassess->end Harvest end->cultural_control

References

Prodlure's Role in the Reproductive Cycle of Cotton Pests: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical guide provides an in-depth analysis of the role of Prodlure and its closely related, scientifically established counterpart, Gossyplure, in the reproductive cycle of key cotton pests. This compound is a term associated with pheromone components, while Gossyplure is the recognized sex pheromone of the pink bollworm (Pectinophora gossypiella), one of the most destructive cotton pests worldwide.[1][2] Gossyplure is a 1:1 isomeric mixture of (Z,Z)-7,11-hexadecadienyl acetate and (Z,E)-7,11-hexadecadienyl acetate.[3][4] This document will focus on the extensive body of research related to Gossyplure to elucidate the core principles of its action, present quantitative efficacy data, and detail the experimental protocols used in its evaluation. The primary application of this pheromone is in mating disruption, an environmentally-conscious strategy designed to interfere with the pest's reproductive cycle.[5]

Mechanism of Action: Mating Disruption

The reproductive cycle of the pink bollworm hinges on chemical communication. The female moth releases a species-specific sex pheromone, Gossyplure, to attract male moths for mating.[5] Mating disruption is a pest management technique that permeates the atmosphere of a cotton field with a high concentration of synthetic Gossyplure.[5][6] This saturation of the environment with the pheromone disrupts the male moth's ability to locate females in several ways:

  • False Trail Following: The high concentration of synthetic pheromone creates a multitude of false trails, making it difficult for the male to distinguish the plume of a calling female from the background noise.

  • Sensory Adaptation/Habituation: Constant exposure to high concentrations of the pheromone can cause the male's antennal receptors to adapt or the central nervous system to habituate, rendering them less sensitive to the natural pheromone released by females.

  • Camouflage: The synthetic pheromone effectively masks the natural, weaker pheromone plumes emitted by individual females.

By preventing males from locating and mating with females, the reproductive cycle is broken.[5][7] This leads to a significant reduction in fertile egg production, a decrease in the subsequent larval population, and ultimately, less damage to the cotton bolls.[6][7]

Quantitative Data on Efficacy

The effectiveness of Gossyplure-based mating disruption has been quantified in numerous field studies. The data consistently demonstrates a significant reduction in both pest populations and crop damage.

Efficacy MetricControl (Untreated)Mating Disruption (Treated)Percent ReductionStudy Reference
Male Moth Catches --72.98% (Overall)[7]
-->90% (Peak Weeks)[7]
--68.24% - 72.52%[7]
Boll Infestation 9.65% (Overall Mean)4.72% (Overall Mean)51.08%[7]
2.59% (Average)0.19% (Average)92.66%[6]
2.71% (Average)0.00% (Average)100%[6]
Leftover Boll Damage 1.56%0.30%80%[6]
FormulationApplication Rate / MethodDuration of EfficacyStudy Reference
PB-Rope L® 1 dispenser per 100 m³Full Season[6][8]
Hollow Fibers (NoMate®) Grid pattern applicationSustained release[5]
Laminated Flakes (Disrupt®) Aerial or ground applicationSustained release[5]

Experimental Protocols

Evaluating the efficacy of pheromone-based mating disruption requires rigorous experimental design in both field and laboratory settings.

Field Mating Disruption Trial

This protocol outlines a typical field experiment to assess the effectiveness of Gossyplure dispensers.

Objective: To quantify the reduction in male moth captures and boll infestation in a cotton field treated with Gossyplure compared to an untreated control field.

Methodology:

  • Site Selection: Select two cotton fields of comparable size (e.g., 5-10 hectares each), variety, and agronomic practices. Designate one as the "Treated" plot and the other as the "Control" plot.[8][9]

  • Dispenser Application: In the "Treated" plot, apply Gossyplure dispensers (e.g., PB-Ropes) at the manufacturer's recommended rate and timing, typically at the pin-square stage of cotton growth. Distribute dispensers evenly across the field in a grid pattern to ensure uniform pheromone saturation.[5][6]

  • Population Monitoring (Pheromone Traps):

    • Deploy pheromone-baited sticky traps in both the Treated and Control plots at a standardized density (e.g., 2-4 traps per plot).[9]

    • Place traps at canopy height, away from field edges.

    • Check traps weekly, record the number of captured male pink bollworm moths, and replace lures and sticky liners as needed.[5][7]

  • Damage Assessment (Boll Infestation):

    • On a weekly basis, randomly collect a predetermined number of green, susceptible bolls (e.g., 100 bolls) from multiple locations within each plot.[6][9]

    • Examine each boll for signs of pink bollworm infestation, such as entry/exit holes or the presence of larvae.

    • Calculate the percentage of infested bolls for each plot.[7]

  • Data Analysis: Statistically compare the weekly and seasonal average male moth captures and percent boll infestation between the Treated and Control plots using appropriate statistical tests (e.g., ANOVA).[6][8]

Wind Tunnel Bioassay for Male Moth Response

This laboratory protocol assesses the behavioral response of male moths to a pheromone source.

Objective: To measure the sequence of behaviors exhibited by male moths in response to a controlled plume of synthetic Gossyplure.

Methodology:

  • Insect Rearing: Rear male P. gossypiella from a laboratory colony, ensuring they are naive (have not been previously exposed to the pheromone).

  • Wind Tunnel Setup: Use a glass wind tunnel with controlled airflow (e.g., 0.5 m/s), temperature, and lighting that mimics dusk conditions.[10]

  • Pheromone Source: Apply a known quantity (e.g., 10-100 ng) of synthetic Gossyplure onto a filter paper substrate. Use a solvent-only control.[11]

  • Acclimation and Release: Place individual male moths in a release cage and allow them to acclimate within the tunnel for several minutes.

  • Behavioral Observation: Introduce the pheromone source at the upwind end of the tunnel. For a set period (e.g., 3-5 minutes), observe and record a sequence of behaviors for each moth:[12][13]

    • Activation: Antennal grooming, wing fanning.

    • Take-off: Initiation of flight.

    • Oriented Flight: Upwind flight towards the pheromone source.

    • Approach: Arrival within a close proximity (e.g., 10 cm) of the source.

    • Landing: Contact with the pheromone source or its immediate vicinity.

  • Data Analysis: For each treatment (pheromone vs. control), calculate the percentage of males exhibiting each behavior. Use statistical tests (e.g., Chi-square) to determine significant differences in response.[12]

Visualizations: Pathways and Workflows

Olfactory Signaling Pathway

The detection of Gossyplure by a male moth initiates a rapid signaling cascade within the antenna, leading to a behavioral response.

Olfactory_Signaling_Pathway cluster_sensillum Antennal Sensillum cluster_orn Olfactory Receptor Neuron (ORN) Membrane cluster_brain Brain Pheromone Gossyplure Molecule PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding PBP_Complex Pheromone-PBP Complex PBP->PBP_Complex Receptor Pheromone Receptor (PR) + Orco Co-receptor PBP_Complex->Receptor Transport & Delivery IonChannel Ion Channel Opening Receptor->IonChannel Activation Depolarization Neuron Depolarization (Action Potential) IonChannel->Depolarization Na+/Ca2+ influx MGC Macroglomerular Complex (MGC) Depolarization->MGC Signal Transmission Behavior Behavioral Response (Flight towards female) MGC->Behavior Signal Processing

Caption: Olfactory signaling pathway for Gossyplure in a male moth.

Experimental Workflow for Mating Disruption Evaluation

This diagram illustrates the logical flow of a field experiment designed to test the efficacy of Gossyplure.

Mating_Disruption_Workflow Start Experiment Start: Select Two Comparable Cotton Fields Setup_Treated Field A (Treated): Apply Gossyplure Dispensers Start->Setup_Treated Setup_Control Field B (Control): No Pheromone Application Start->Setup_Control Monitor_Treated Weekly Monitoring: 1. Trap Catches 2. Boll Infestation Counts Setup_Treated->Monitor_Treated Monitor_Control Weekly Monitoring: 1. Trap Catches 2. Boll Infestation Counts Setup_Control->Monitor_Control Collect_Data_Treated Data Collection: - Male Moths / Trap - % Infested Bolls Monitor_Treated->Collect_Data_Treated Collect_Data_Control Data Collection: - Male Moths / Trap - % Infested Bolls Monitor_Control->Collect_Data_Control Analysis Statistical Analysis: Compare Treated vs. Control Collect_Data_Treated->Analysis Collect_Data_Control->Analysis Conclusion Conclusion: Determine Efficacy of Mating Disruption Analysis->Conclusion

Caption: Experimental workflow for evaluating mating disruption efficacy.

References

Methodological & Application

Synthesis of Prodlure: A Detailed Protocol for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prodlure, chemically known as (Z)-9-tetradecenyl acetate, is the sex pheromone of the female fall armyworm (Spodoptera frugiperda), a significant agricultural pest. Its synthesis in the laboratory is crucial for the development of pest management strategies such as mating disruption and monitoring. This document provides detailed protocols for the chemical synthesis of this compound, its purification, and subsequent bioassays to confirm its biological activity. The synthesis involves a Wittig reaction to establish the Z-configured double bond, followed by acetylation. Purification is achieved through column chromatography, and the final product is characterized by Gas Chromatography-Mass Spectrometry (GC-MS). Biological activity is assessed through electroantennography (EAG) and wind tunnel bioassays, which measure the physiological and behavioral responses of male moths, respectively.

Data Presentation

Table 1: Reagents for this compound Synthesis
StepReagentMolar Mass ( g/mol )QuantityMoles (mmol)
1. Ylide Preparation (Nonyl)triphenylphosphonium bromide467.414.67 g10.0
Sodium amide (NaNH₂)39.010.43 g11.0
Liquid Ammonia17.03~50 mL-
2. Wittig Reaction Pentanal86.130.86 g10.0
Tetrahydrofuran (THF), anhydrous72.1150 mL-
3. Reduction Lithium aluminum hydride (LiAlH₄)37.950.38 g10.0
Diethyl ether, anhydrous74.1250 mL-
4. Acetylation (Z)-9-Tetradecen-1-ol212.392.12 g10.0
Acetic anhydride102.091.53 g15.0
Pyridine79.101.19 g15.0
Dichloromethane (DCM)84.9350 mL-
Table 2: Expected Yields and Purity for this compound Synthesis
StepProductExpected Yield (%)Purity (%)
2. Wittig Reaction (Z)-9-Tetradecene75-85>95 (Z-isomer)
3. Reduction (Z)-9-Tetradecen-1-ol80-90>98
4. Acetylation & Purification (Z)-9-Tetradecenyl acetate (this compound)70-80>97
Table 3: GC-MS Parameters for this compound Analysis
ParameterValue
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium
Flow Rate 1 mL/min (constant flow)
Injector Temperature 250°C
Oven Program 80°C (1 min hold), then ramp at 10°C/min to 250°C (10 min hold)
MS Transfer Line 255°C
MS Ion Source 230°C
MS Quadrupole 150°C
Scan Range 30-400 m/z
Table 4: Behavioral Responses of Male Spodoptera frugiperda in Wind Tunnel Bioassay
BehaviorDescription
Taking Flight (TF) Male initiates flight from the release platform.
Orientation Flight (OR) Male flies upwind towards the pheromone source in a zigzagging pattern.
Half Up-wind to Lure (HW) Male successfully flies at least half the distance of the wind tunnel towards the lure.
Approaching Lure (APP) Male flies to within 10 cm of the pheromone source.
Landing on Lure (LA) Male lands on the pheromone source.

Experimental Protocols

Protocol 1: Synthesis of (Z)-9-Tetradecenyl Acetate (this compound)

Step 1: Preparation of the Phosphonium Ylide

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, add (nonyl)triphenylphosphonium bromide (10.0 mmol).

  • Add approximately 50 mL of liquid ammonia and stir until the phosphonium salt is dissolved.

  • Slowly add sodium amide (11.0 mmol) in small portions. A color change to deep orange/red indicates the formation of the ylide.

  • Stir the reaction mixture for 1 hour at -33°C (boiling point of ammonia).

Step 2: Wittig Reaction to form (Z)-9-Tetradecene

  • Cool a solution of pentanal (10.0 mmol) in 20 mL of anhydrous THF to -78°C.

  • Slowly add the aldehyde solution to the ylide solution from Step 1 via a cannula.

  • Allow the reaction to stir at -78°C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Reduction to (Z)-9-Tetradecen-1-ol

This step is shown for completeness; however, a more direct route to the alcohol is often employed, for example, by using a protected ω-hydroxy aldehyde in the Wittig reaction. Assuming the alkene is obtained, a subsequent hydroboration-oxidation would yield the anti-Markovnikov alcohol. A more direct synthesis of the alcohol is often preferred.

Alternative Direct Synthesis of (Z)-9-Tetradecen-1-ol:

A common strategy is to perform the Wittig reaction between (nonyl)triphenylphosphonium bromide and a protected 5-hydroxypentanal. Following the Wittig reaction, deprotection yields (Z)-9-tetradecen-1-ol.

Step 4: Acetylation of (Z)-9-Tetradecen-1-ol

  • In a flask, dissolve (Z)-9-tetradecen-1-ol (10.0 mmol) in 50 mL of dichloromethane.

  • Add pyridine (15.0 mmol) and cool the mixture to 0°C.

  • Slowly add acetic anhydride (15.0 mmol) to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1M HCl.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Step 5: Purification by Column Chromatography

  • Prepare a silica gel column using a non-polar eluent such as hexane.

  • Dissolve the crude product in a minimal amount of hexane and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield (Z)-9-tetradecenyl acetate as a colorless oil.

Protocol 2: GC-MS Analysis of Synthesized this compound
  • Prepare a 1 mg/mL solution of the purified this compound in hexane.

  • Inject 1 µL of the solution into the GC-MS system.

  • Run the analysis using the parameters outlined in Table 3.

  • Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum should show a molecular ion peak (m/z 254.4) and characteristic fragmentation patterns.

Protocol 3: Electroantennography (EAG) Bioassay
  • Insect Preparation: Use 2-3 day old virgin male Spodoptera frugiperda. Anesthetize a moth by cooling and carefully excise one antenna at the base.

  • Electrode Preparation: Mount the excised antenna between two glass capillary electrodes filled with a saline solution (e.g., Kaissling solution). The recording electrode is placed over the distal end of the antenna, and the reference electrode is placed at the base.

  • Stimulus Delivery: Prepare serial dilutions of the synthesized this compound in hexane (e.g., 1 ng/µL, 10 ng/µL, 100 ng/µL). Apply 10 µL of each dilution onto a filter paper strip.

  • Data Acquisition: Insert the filter paper into a Pasteur pipette connected to a stimulus delivery system. Deliver a puff of charcoal-filtered air through the pipette over the antenna. Record the resulting depolarization of the antennal potential using an EAG amplifier and data acquisition software.

  • Analysis: Measure the peak amplitude of the EAG response for each stimulus concentration. Plot a dose-response curve to determine the sensitivity of the male moth's antenna to the synthesized this compound.

Protocol 4: Wind Tunnel Bioassay
  • Wind Tunnel Setup: Use a wind tunnel with a controlled airflow (e.g., 30 cm/s), temperature (25 ± 2°C), and humidity (55 ± 5%). Illuminate the tunnel with dim red light (e.g., 0.3 lux) during the moths' scotophase.[1]

  • Insect Acclimation: Place individual 2-3 day old virgin male Spodoptera frugiperda in release cages inside the wind tunnel for at least 30 minutes to acclimate.

  • Pheromone Source: Apply a known amount of synthesized this compound (e.g., 100 ng) onto a rubber septum or filter paper and place it at the upwind end of the tunnel.

  • Observation: Release a single male moth at the downwind end of the tunnel and observe its behavior for a set period (e.g., 3-5 minutes).

  • Data Recording: Record the occurrence and latency of the behaviors listed in Table 4. A video camera can be used for detailed analysis of flight paths.

  • Controls: Use a solvent-only control to ensure that the observed behaviors are a response to the synthesized pheromone.

Mandatory Visualizations

Prodlure_Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Bioassay Ylide_Prep Ylide Preparation Wittig Wittig Reaction Ylide_Prep->Wittig Phosphonium Ylide Acetylation Acetylation Wittig->Acetylation (Z)-9-Tetradecen-1-ol Purification Purification Acetylation->Purification Crude this compound GCMS GC-MS Analysis Purification->GCMS Pure this compound EAG EAG Bioassay Purification->EAG Wind_Tunnel Wind Tunnel Bioassay Purification->Wind_Tunnel Pheromone_Signaling_Pathway cluster_membrane Olfactory Neuron Membrane cluster_cytosol Cytosol This compound This compound PBP PBP This compound->PBP Binds OR_Complex Odorant Receptor (Ligand-gated Ion Channel) PBP->OR_Complex Delivers G_Protein G-Protein OR_Complex->G_Protein Activates Ion_Influx Ion Influx (Na+, Ca2+) OR_Complex->Ion_Influx Opens PLC PLC G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Depolarization Membrane Depolarization Ion_Influx->Depolarization IP3->Depolarization Ca2+ release Action_Potential Action Potential to Brain Depolarization->Action_Potential

References

Application Notes and Protocols for Prodlure Field Application in Mating Disruption of the Pink Bollworm (Pectinophora gossypiella)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pink bollworm (Pectinophora gossypiella) is a devastating pest of cotton, causing significant yield losses worldwide.[1][2][3] Mating disruption is a powerful and environmentally sound pest management strategy that utilizes synthetic pheromones to interfere with the reproductive cycle of target insects.[4] Prodlure, a synthetic version of the pink bollworm's natural sex pheromone, gossyplure, is widely used for this purpose.[5][6][7] This document provides detailed protocols for the field application of this compound for mating disruption, aimed at researchers, scientists, and drug development professionals. The protocols cover experimental design, field application of various dispenser types, and methods for monitoring efficacy.

Gossyplure is a 1:1 mixture of the (Z,Z)- and (Z,E)-isomers of 7,11-hexadecadienyl acetate.[7] The principle of mating disruption involves saturating the atmosphere with this synthetic pheromone, which confuses male moths and prevents them from locating females for mating.[2][5] This leads to a reduction in fertile eggs and subsequent larval populations, thus minimizing crop damage.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from various field studies on this compound application for pink bollworm mating disruption.

Table 1: this compound Dispenser Application Rates and Efficacy

Dispenser TypeApplication RateEfficacy MetricResultStudy Location/Year
PB Rope® L100 ropes/acreReduction in male moth capturesSignificantly lower than controlPunjab, Pakistan (2017)[8]
PB Rope® L100 ropes/acreReduction in boll infestation80% reduction in damage in treated plotsPunjab, Pakistan (2017)[8]
PB Rope® L120 ropes/acreReduction in male moth capturesSignificantly lower than controlTandojam, Pakistan (2021)[6]
PB Rope® LNot specifiedReduction in boll infestationSignificantly lower than controlNot Specified[6]
PBKnot/PB Rope® LNot specifiedMating Disruption Success90% disruption18 locations, India (2022)[2]
SPLAT-PBW®Not specifiedPheromone Release40.36% of active ingredient remaining after 5 weeksIndia[1]
Disrupt® (+/- permethrin)Not specifiedInfested Flowers (%)Significantly higher in Disrupt(-) vs. other treatmentsCalifornia, USA (1982)[9]
NoMate PBW® (+/- permethrin)Not specifiedInfested Flowers (%)No significant differenceCalifornia, USA (1982)[9]

Table 2: Impact of Mating Disruption on Pink Bollworm Infestation and Cotton Yield

TreatmentInfestation MetricResultYield ImpactStudy
PB Rope® L (Treated)Boll Infestation (%)0.30%31% increase compared to controlGhauri et al., 2019[8]
ControlBoll Infestation (%)1.56%-Ghauri et al., 2019[8]
PBKnot/PB Rope® LCrop DamageReducedUp to 1.5 quintals/acre increaseChoudhary, 2023[2]
Mating Disruption (General)Larval PopulationReducedNot specifiedMultiple studies[10]

Experimental Protocols

Experimental Design

A robust experimental design is crucial for accurately evaluating the efficacy of this compound mating disruption. The following protocol outlines a standard approach for a field trial.

Objective: To determine the effectiveness of a specific this compound dispenser and application rate in reducing pink bollworm populations and crop damage compared to an untreated control.

Materials:

  • This compound dispensers (e.g., PB-Rope L®, SPLAT-PBW®)

  • Pheromone traps (e.g., delta traps) with gossyplure lures

  • GPS unit for mapping

  • Flagging tape

  • Data collection sheets or mobile device

  • Personal protective equipment (PPE) as per product label

Procedure:

  • Site Selection:

    • Select a cotton growing area with a known history of pink bollworm infestation.

    • Establish at least two large plots: a treatment plot and a control plot. To minimize interference, plots should be a minimum of 50 acres each and separated by a buffer zone of at least 200 meters.[8]

    • Map the experimental plots using a GPS unit.

  • Treatment and Control:

    • Treatment Plot: Apply the this compound dispensers according to the manufacturer's instructions and the specific protocol being tested (see Section 3.2).

    • Control Plot: This plot should receive no this compound treatment. Standard grower practices for other pests can be maintained in both plots, but the use of insecticides targeting pink bollworm should be carefully recorded and, if possible, avoided to isolate the effect of mating disruption.

  • Replication:

    • For statistical validity, the experiment should be replicated in at least three different locations or over three seasons.

  • Monitoring:

    • Establish a grid of pheromone traps in both the treatment and control plots to monitor the male moth population.[6]

    • Conduct regular sampling of cotton bolls to assess infestation levels.[5]

Field Application of this compound Dispensers

The application method will vary depending on the type of dispenser used.

3.2.1 Protocol for PB Rope® L Dispensers

Objective: To achieve a uniform distribution of PB Rope® L dispensers throughout the cotton field for effective atmospheric saturation with gossyplure.

Materials:

  • PB Rope® L dispensers

  • Gloves

Procedure:

  • Timing: Apply the dispensers at the pin-square stage of the cotton plant, just before the emergence of the first generation of pink bollworm moths.[6]

  • Application Rate: Apply at a rate of 100-200 ropes per acre. Higher rates may be necessary in areas with historically high pest pressure.[6]

  • Placement:

    • Twist the ropes securely around the main stem of the cotton plant, near the bottom, ensuring they do not touch the soil.[6]

    • Distribute the dispensers uniformly throughout the treated field.

    • Avoid twisting the ropes too tightly to prevent constriction of stem growth.[6]

  • Reapplication: The dispensers have a field life of approximately 3.5 months. If the cotton season is longer, a second application may be necessary.[6]

3.2.2 Protocol for SPLAT-PBW® Dispensers

Objective: To apply a flowable formulation of this compound that provides a slow-release of the pheromone over an extended period.

Materials:

  • SPLAT-PBW® formulation

  • Application equipment (e.g., specialized applicator for dollops)

  • Gloves

Procedure:

  • Timing: Apply at the onset of the first pink bollworm moth flight.

  • Application:

    • Apply dollops of the SPLAT-PBW® formulation to the cotton plants.

    • The specific application rate and pattern will depend on the product label and experimental design.

  • Pheromone Release: The wax-based formulation allows for a slow release of gossyplure, with studies showing a significant amount of active ingredient remaining after five weeks.[1]

Monitoring and Data Collection

Objective: To quantify the efficacy of the this compound mating disruption treatment by monitoring male moth populations and assessing crop damage.

3.3.1 Monitoring Male Moth Catches
  • Trap Placement:

    • Install pheromone-baited delta traps in both the treated and control plots.

    • A common density is one trap per acre.[6]

    • Place traps at canopy height and away from the field edges to obtain a representative sample.[5]

  • Data Collection:

    • Check traps weekly and record the number of pink bollworm male moths captured in each trap.[5]

    • Replace pheromone lures at recommended intervals (typically every 30 days).[3]

3.3.2 Assessing Boll Infestation
  • Sampling:

    • Randomly collect a representative sample of cotton bolls from both the treated and control plots on a weekly or bi-weekly basis. A common sample size is 100 bolls per plot.[11]

  • Inspection:

    • Visually inspect the bolls for signs of pink bollworm damage, such as entry holes.[5]

    • Dissect the bolls to check for the presence of larvae and assess locule damage.[5]

  • Data Recording:

    • Calculate the percentage of infested bolls.

    • Determine the average number of larvae per boll.[5]

Data Analysis
  • Moth Captures: Compare the mean number of moths per trap per night between the this compound-treated and control plots using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in moth captures in the treated plot is an indicator of successful mating disruption.

  • Boll Infestation: Compare the percentage of boll infestation and the average number of larvae per boll between the treated and control plots. A significant reduction in these parameters in the treated plot demonstrates the effectiveness of the treatment in preventing crop damage.

Visualizations

Experimental Workflow for this compound Mating Disruption Trial

experimental_workflow cluster_setup Experimental Setup cluster_application This compound Application cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis & Evaluation site_selection Site Selection (Min. 50 acres/plot) plot_design Plot Design (Treatment vs. Control) site_selection->plot_design buffer_zone Buffer Zone (Min. 200m) plot_design->buffer_zone trap_setup Pheromone Trap Setup (1 trap/acre) plot_design->trap_setup timing Application Timing (Pin-square stage) buffer_zone->timing dispenser_app Dispenser Application (e.g., 100-200 ropes/acre) timing->dispenser_app boll_sampling Boll Sampling (100 bolls/plot) moth_counting Weekly Moth Counts trap_setup->moth_counting stat_analysis Statistical Analysis (t-test, ANOVA) moth_counting->stat_analysis damage_assessment Infestation & Damage Assessment boll_sampling->damage_assessment damage_assessment->stat_analysis efficacy_eval Efficacy Evaluation (% reduction in captures & damage) stat_analysis->efficacy_eval

Caption: Workflow for a this compound field trial.

Logic Diagram of Mating Disruption Mechanism

mating_disruption_mechanism cluster_natural Natural Mating Process cluster_disruption Mating Disruption female_moth Female Moth pheromone_plume Natural Pheromone Plume female_moth->pheromone_plume releases mating Successful Mating female_moth->mating male_moth Male Moth pheromone_plume->male_moth attracts male_moth->female_moth locates male_moth->mating prodlure_dispensers This compound Dispensers synthetic_plumes Synthetic Pheromone Saturation prodlure_dispensers->synthetic_plumes release confused_male Confused Male Moth synthetic_plumes->confused_male overwhelms & confuses mating_failure Mating Failure confused_male->mating_failure

Caption: Mechanism of this compound mating disruption.

References

Application Notes and Protocols for Electroantennography (EAG) Testing of Prodlure Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Electroantennography (EAG)

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summated response of olfactory receptor neurons on an insect's antenna to volatile chemical stimuli. This bioassay is a cornerstone in chemical ecology and is widely employed for screening the biological activity of compounds like pheromones, evaluating the efficacy of pest control agents, and elucidating the mechanisms of insect olfaction. The resulting EAG recording represents the total depolarization of the antennal neurons, providing a quantitative measure of the antenna's sensitivity to a specific odorant.

Prodlure, the sex pheromone of the pink bollworm (Pectinophora gossypiella), is a critical tool for monitoring and managing this significant agricultural pest. EAG is an essential technique for assessing the efficacy of different this compound formulations, determining the sensitivity of the target pest to the pheromone, and for quality control in the development of pheromone-based pest management products.

Data Presentation: this compound Dose-Response

The following table summarizes representative quantitative data from an EAG analysis of male Pectinophora gossypiella responses to varying concentrations of this compound. This data illustrates a typical dose-dependent relationship, where the magnitude of the antennal response increases with the concentration of the pheromone, eventually reaching a plateau at higher concentrations.

This compound Concentration (ng/µL)Mean EAG Response (mV)Standard Deviation (mV)Normalized Response (%)
0 (Solvent Control)0.120.050
0.010.550.1422.6
0.11.280.2166.3
12.050.33100
102.950.42147.4
1003.600.51183.2

Note: The normalized response is calculated relative to the response at 1 ng/µL, which is set as the 100% reference point. This hypothetical data is representative of typical EAG results for this compound.

Experimental Protocols

This section provides a detailed methodology for conducting EAG analysis to test the efficacy of this compound.

Materials and Equipment
  • Insect: 2-3 day old male Pectinophora gossypiella moths.

  • Test Compound: this compound (a 1:1 mixture of (Z,Z)- and (Z,E)-7,11-hexadecadienyl acetate).

  • Solvent: High-purity hexane or paraffin oil.

  • EAG System:

    • High-impedance DC amplifier

    • Recording and reference electrodes (Ag/AgCl glass capillary microelectrodes)

    • Micromanipulators for precise electrode placement

    • Air delivery system with charcoal-filtered and humidified air

    • Stimulus controller for delivering timed puffs of odorant

    • Data acquisition hardware and software (e.g., Syntech IDAC systems and Autospike software)

  • Microscope: Stereomicroscope for antenna preparation.

  • Odor Delivery: Disposable Pasteur pipettes and filter paper strips (e.g., Whatman No. 1).

  • Insect Preparation:

    • Fine dissection scissors and forceps

    • Mounting wax or a holder to secure the moth

    • Insect saline solution (a recipe is provided below)

Preparation of Solutions

Insect Saline Solution:

ComponentConcentration (mM)
NaCl137
KCl2.7
Na2HPO48.1
KH2PO41.5

This compound Solutions:

  • Prepare a stock solution of this compound in high-purity hexane (e.g., 10 µg/µL).

  • Perform serial dilutions to create a range of concentrations for the dose-response study (e.g., 0.01, 0.1, 1, 10, and 100 ng/µL).

  • Prepare a solvent-only control (hexane).

  • Store all solutions at -20°C in airtight vials when not in use.

Antenna Preparation
  • Anesthetize a male moth by chilling it on ice or with a brief exposure to CO2.

  • Secure the moth on a wax block or in a custom holder, ensuring the head and antennae are accessible and immobile.

  • Under a stereomicroscope, use fine scissors to carefully excise one antenna at its base.

  • Immediately mount the excised antenna onto the EAG probe. The base of the antenna should be placed in contact with the reference electrode, which is filled with the insect saline solution.

  • Carefully cut the distal tip of the antenna to ensure a good electrical contact.

  • Gently insert the cut tip of the antenna into the recording electrode, also filled with saline solution. Ensure a continuous connection through the saline solution in both electrodes.

EAG Recording Procedure
  • System Setup: Position the prepared antenna in a continuous stream of charcoal-filtered and humidified air (e.g., at a flow rate of 0.5 L/min). This maintains the health of the preparation and flushes away residual odorants.

  • Odor Stimulus Preparation: For each concentration, apply a 10 µL aliquot of the this compound solution onto a small strip of filter paper. Allow the solvent to evaporate for approximately 30-60 seconds. Insert the filter paper into a clean Pasteur pipette. Prepare a separate pipette for each concentration and the solvent control.

  • Stimulation: Use the stimulus controller to deliver a precise puff of air (typically 0.5 to 1 second in duration) through the Pasteur pipette, directing the odor-laden air over the antennal preparation.

  • Recording: Record the resulting depolarization of the antenna (the EAG response) using the data acquisition software.

  • Recovery: Allow a sufficient recovery period between stimuli (e.g., 45-60 seconds) to permit the antennal receptors to return to their baseline state and to prevent adaptation.

  • Experimental Sequence: To minimize the effects of antennal adaptation or sensitization, present the different concentrations of this compound in a randomized order. It is also common practice to start with the solvent control, followed by ascending concentrations of the test compound.

  • Data Analysis: Measure the peak amplitude of the EAG response (in millivolts, mV) for each stimulus. To normalize the data, subtract the average response to the solvent control from the responses to the this compound stimuli. A dose-response curve can then be constructed by plotting the normalized EAG response against the logarithm of the stimulus concentration.

Visualizations

Insect Olfactory Signaling Pathway

The following diagram illustrates the general signaling pathway for pheromone reception in an insect olfactory sensory neuron.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Pheromone This compound Molecule PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binds to Pheromone_PBP This compound-PBP Complex PBP->Pheromone_PBP OR_ORCO Odorant Receptor (OR) + Co-receptor (ORCO) Pheromone_PBP->OR_ORCO Activates SNMP Sensory Neuron Membrane Protein (SNMP) Pheromone_PBP->SNMP Interacts with Ion_Channel Ion Channel Opening OR_ORCO->Ion_Channel Conformational change leads to SNMP->OR_ORCO Facilitates binding Depolarization Membrane Depolarization Ion_Channel->Depolarization Influx of ions causes Action_Potential Action Potential (EAG Signal) Depolarization->Action_Potential Generates

Caption: Pheromone reception and signal transduction in an insect olfactory neuron.

Experimental Workflow for EAG Analysis

This diagram outlines the logical flow of the experimental protocol for testing this compound efficacy using EAG.

EAG_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Insect_Prep 1. Insect Rearing & Selection of Male Moths Solution_Prep 2. Preparation of this compound Serial Dilutions Insect_Prep->Solution_Prep Antenna_Prep 4. Antenna Excision and Mounting Stimulus_Prep 3. Loading Stimulus Cartridges (Pipettes) Solution_Prep->Stimulus_Prep Recording 6. Stimulus Delivery and EAG Recording Stimulus_Prep->Recording EAG_Setup 5. Placement in Humidified Air Stream Antenna_Prep->EAG_Setup EAG_Setup->Recording Measurement 7. Measurement of Peak EAG Amplitude (mV) Recording->Measurement Normalization 8. Normalization Against Solvent Control Measurement->Normalization Dose_Response 9. Construction of Dose-Response Curve Normalization->Dose_Response Efficacy 10. Efficacy Determination Dose_Response->Efficacy

Caption: Step-by-step workflow for this compound efficacy testing using EAG.

Application Notes and Protocols for Controlled-Release Formulations of Prodlure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodlure, the sex pheromone of the pink bollworm (Pectinophora gossypiella), is a critical component in integrated pest management (IPM) strategies. Its effective use, primarily for mating disruption, relies on the development of controlled-release formulations that ensure a steady and prolonged release of the pheromone in the field. This document provides detailed application notes and protocols for creating and evaluating various controlled-release formulations of this compound.

The core of these formulations lies in protecting the pheromone from environmental degradation while controlling its release rate to maintain an effective concentration in the atmosphere for an extended period.[1] This is achieved through various techniques, most notably microencapsulation and the use of polymer matrices.

Methods for Creating Controlled-Release Formulations

Several methods can be employed to create controlled-release formulations for hydrophobic compounds like this compound. The most common and effective techniques include microencapsulation by solvent evaporation and embedding within a polymer matrix.

Microencapsulation via Solvent Evaporation

Microencapsulation involves enclosing micrometer-sized droplets of the pheromone within a protective polymer shell. The solvent evaporation technique is a widely used method for this purpose.

Principle: A solution of the polymer in a volatile organic solvent is prepared, and the pheromone is dissolved or dispersed in this solution. This organic phase is then emulsified in an aqueous phase containing a surfactant to form oil-in-water (O/W) droplets. The organic solvent is subsequently removed by evaporation, causing the polymer to precipitate around the pheromone droplets, thus forming microcapsules.[2][3]

Key Parameters:

  • Polymer selection: The choice of polymer is critical and influences the release rate and stability of the microcapsules. Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and poly(lactic acid) (PLA) are commonly used.

  • Solvent system: The organic solvent must be a good solvent for the polymer and the pheromone and should be immiscible with the aqueous phase. Dichloromethane (DCM) is a common choice.

  • Surfactant: A surfactant, such as polyvinyl alcohol (PVA), is used to stabilize the emulsion and control the particle size of the microcapsules.

  • Stirring speed: The agitation rate during emulsification directly affects the size of the droplets and, consequently, the final microcapsule size.

Polymer Matrix-Based Formulations

In this method, the pheromone is uniformly dispersed within a polymer matrix. The release of the pheromone is then controlled by diffusion through the polymer.

Principle: The pheromone is mixed with a molten polymer or a polymer solution, which is then solidified or dried to form a solid matrix containing the entrapped pheromone. The release kinetics are governed by the properties of the polymer and the concentration gradient of the pheromone.

Common Polymer Matrices:

  • Polyethylene (PE): Used in the form of vials, septa, or hollow fibers.

  • Polyvinyl chloride (PVC): Often used in laminate dispensers.

  • Elastomers: Rubber septa are a common and simple controlled-release dispenser.

Quantitative Data on Pheromone Release

The following tables summarize quantitative data on the release rates of this compound and structurally similar pheromones from various controlled-release formulations. Note: Direct release rate data for this compound is limited in publicly available literature. Therefore, data for codling moth pheromone ((E,E)-8,10-dodecadien-1-ol) and European grapevine moth pheromone ((E,Z)-7,9-dodecadien-1-yl acetate), which are structurally and chemically similar to this compound, are included as representative examples.

Table 1: Release Rates of Codling Moth Pheromone from Different Dispenser Types [4]

Dispenser TypeInitial Pheromone Load (mg)Release Rate at Day 1 (µ g/day )Release Rate at Day 70 (µ g/day )Release Rate at Day 140 (µ g/day )
Isomate-CTT180150120100
Checkmate CM-XL2551309070
Isomate-C Plus80906040
Cidetrak CM115704020

Table 2: Release Rate of European Grapevine Moth Pheromone from a Commercial Dispenser at Different Air Flow Rates [5]

Air Flow Rate (L/min)Corresponding Air Velocity (m/s)Average Release Rate (mg/day)
0.50.010.4
2.50.070.7
5.00.150.9
10.00.291.0

Table 3: Optimal Release Rates of Codling Moth Pheromone for Field Trapping [6]

GenerationOptimal Release Rate (µ g/week )Average Moth Catch (adults/trap/week)
Overwintering6.7 - 33.40.82 ± 0.11
First18.4 - 29.61.45 ± 0.29

Experimental Protocols

Protocol 1: Microencapsulation of this compound using Solvent Evaporation

This protocol describes the preparation of this compound-loaded microcapsules using the oil-in-water (O/W) solvent evaporation method.

Materials:

  • This compound (technical grade)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Magnetic stirrer

  • Homogenizer (optional)

  • Rotary evaporator

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve a specific amount of PLGA (e.g., 200 mg) in DCM (e.g., 5 mL).

    • Add the desired amount of this compound (e.g., 50 mg) to the polymer solution and mix until fully dissolved.

  • Preparation of the Aqueous Phase:

    • Dissolve PVA (e.g., 1% w/v) in deionized water to create the aqueous phase.

  • Emulsification:

    • Add the organic phase to the aqueous phase (e.g., 50 mL) while stirring at a controlled speed (e.g., 500-1000 rpm) with a magnetic stirrer.

    • For smaller and more uniform microcapsules, a high-speed homogenizer can be used for a short period (e.g., 1-2 minutes).

  • Solvent Evaporation:

    • Continue stirring the emulsion at room temperature for several hours (e.g., 4-6 hours) to allow the DCM to evaporate. A rotary evaporator at reduced pressure can be used to accelerate this step.

  • Microcapsule Collection and Washing:

    • Once the solvent has completely evaporated, collect the microcapsules by centrifugation (e.g., 5000 rpm for 10 minutes).

    • Wash the collected microcapsules with deionized water three times to remove residual PVA.

  • Drying:

    • Freeze-dry the washed microcapsules to obtain a fine, free-flowing powder.

  • Characterization (Optional but Recommended):

    • Determine the particle size and morphology using scanning electron microscopy (SEM).

    • Calculate the encapsulation efficiency by dissolving a known amount of microcapsules in a suitable solvent, extracting the this compound, and quantifying it using Gas Chromatography (GC).

Protocol 2: Quantification of this compound Release Rate by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for quantifying the amount of this compound released from a controlled-release formulation over time.

Materials:

  • Controlled-release this compound formulation (e.g., microcapsules, polymer dispenser)

  • Volatile collection system (e.g., glass tube packed with an adsorbent like Tenax® or a solid-phase microextraction (SPME) fiber)[1][7]

  • Air pump with a calibrated flow rate

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system[8]

  • Hexane (or other suitable solvent for extraction)

  • Internal standard (e.g., a compound with similar chemical properties to this compound but with a different retention time)

  • Standard solutions of this compound of known concentrations

Procedure:

  • Sample Preparation and Aeration:

    • Place a known amount of the controlled-release formulation in a glass chamber.

    • Draw air through the chamber at a constant, known flow rate (e.g., 100 mL/min) using an air pump.

    • Pass the effluent air through the volatile collection trap (e.g., Tenax® tube or expose the SPME fiber) to capture the released this compound.[1]

    • Collect volatiles for a specific period (e.g., 24 hours).

  • Extraction of Released Pheromone:

    • For Adsorbent Tubes: Elute the trapped this compound from the adsorbent with a small, precise volume of hexane (e.g., 1 mL). Add a known amount of the internal standard to the extract.

    • For SPME: Desorb the collected this compound directly in the hot GC inlet. The internal standard can be introduced separately or co-injected.

  • GC-MS Analysis:

    • Instrument Setup:

      • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms) is suitable for pheromone analysis.[9]

      • Injector Temperature: Set to a temperature that ensures complete volatilization without thermal degradation (e.g., 250°C).

      • Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C) to separate the components.

      • Carrier Gas: Helium at a constant flow rate.

      • MS Detector: Operate in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

    • Calibration:

      • Prepare a series of standard solutions of this compound with known concentrations containing the same amount of internal standard.

      • Inject these standards into the GC-MS to generate a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of this compound.

    • Sample Analysis:

      • Inject the sample extract into the GC-MS.

      • Identify the this compound peak based on its retention time and mass spectrum.

      • Calculate the ratio of the this compound peak area to the internal standard peak area.

  • Calculation of Release Rate:

    • Using the calibration curve, determine the concentration of this compound in the sample extract.

    • Calculate the total amount of this compound collected during the sampling period.

    • Divide the total amount of this compound by the sampling duration to determine the release rate (e.g., in µ g/day ).

Visualizations

Experimental_Workflow cluster_formulation Formulation Preparation cluster_fabrication Device Fabrication cluster_evaluation Evaluation cluster_analysis Data Analysis P This compound Formulation Mixing/ Emulsification P->Formulation PM Polymer Matrix PM->Formulation S Solvent S->Formulation Solidification Solidification/ Solvent Evaporation Formulation->Solidification CRD Controlled-Release Device Solidification->CRD Release_Study Release Rate Study (GC-MS) CRD->Release_Study Field_Trial Field Efficacy Trial CRD->Field_Trial Data Data Analysis & Optimization Release_Study->Data Field_Trial->Data Pheromone_Signaling_Pathway cluster_reception Pheromone Reception cluster_transduction Signal Transduction cluster_processing Neural Processing Pheromone This compound Molecule PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding in Sensillum Lymph OR Odorant Receptor (OR) + Orco Co-receptor PBP->OR Transport to Receptor Ion_Channel Ion Channel Opening OR->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization AP Action Potential Generation Depolarization->AP AL Antennal Lobe (Glomeruli) AP->AL Brain Higher Brain Centers (e.g., Mushroom Bodies) AL->Brain Behavior Behavioral Response (Mating) Brain->Behavior

References

Application Notes and Protocols for the Analysis of Prodlure using Gas Chromatography-Electroantennography (GC-EAD)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the analysis of Prodlure, the sex pheromone of the pink bollworm (Pectinophora gossypiella), using Gas Chromatography-Electroantennography (GC-EAD). This compound is a critical semiochemical for monitoring and controlling this significant cotton pest.[1][2] GC-EAD is a powerful technique that couples the separation capabilities of gas chromatography with the sensitivity of an insect's antenna as a detector, allowing for the identification of biologically active compounds from a complex mixture.[1] These protocols detail the necessary materials, step-by-step procedures for sample preparation, GC-EAD instrumentation, and data analysis to effectively identify and quantify the components of this compound that elicit an olfactory response in Pectinophora gossypiella.

Introduction to GC-EAD and this compound

Gas Chromatography-Electroantennography (GC-EAD) is a highly sensitive bioassay used in chemical ecology to identify electrophysiologically active volatile compounds. The technique works by separating a chemical mixture into its individual components using a gas chromatograph. The effluent from the GC column is then split, with one portion going to a standard detector (such as a Flame Ionization Detector - FID) and the other being directed over an excised insect antenna.[1] The antenna, acting as a biological detector, generates a measurable electrical potential (an electroantennogram, or EAG) in response to compounds that its olfactory receptor neurons can detect.[3][4] By synchronizing the signals from the FID and the EAD, researchers can pinpoint which specific compounds in a mixture are biologically active.

This compound is the female-produced sex pheromone of the pink bollworm, Pectinophora gossypiella, a major pest of cotton worldwide.[1][5] The primary components of this compound are (Z,Z)-7,11-hexadecadienyl acetate and (Z,E)-7,11-hexadecadienyl acetate.[5] The precise ratio of these isomers is crucial for eliciting a behavioral response in male moths. Understanding the antennal response to these components is vital for developing effective pest management strategies, such as mating disruption and mass trapping.[2][5]

Quantitative Data Presentation

The following table summarizes representative dose-response data for the EAG analysis of the primary components of this compound using antennae from male Pectinophora gossypiella. This data illustrates the relationship between the concentration of the pheromone components and the magnitude of the antennal response.

This compound ComponentConcentration (ng/µL)Mean EAG Response (mV)Standard Deviation (mV)Normalized Response (%)
Solvent Control00.080.040
(Z,Z)-7,11-16:OAc0.010.60.1226.3
0.11.30.2161.5
12.10.28100
102.90.35138.1
1003.60.45171.4
(Z,E)-7,11-16:OAc0.010.50.1421.1
0.11.10.2352.6
11.90.2989.5
102.70.38128.9
1003.40.48163.2

Note: The normalized response is calculated relative to the response of the primary component, (Z,Z)-7,11-hexadecadienyl acetate, at a concentration of 1 ng/µL, which is set as the 100% reference point. Data is representative and compiled for illustrative purposes based on typical EAG dose-response curves.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the GC-EAD analysis of this compound.

Insect Rearing and Preparation

A reliable source of healthy male Pectinophora gossypiella moths is essential for consistent EAG responses.

  • Insect Rearing: Pectinophora gossypiella pupae should be reared in a controlled environment at approximately 28°C, 60-70% relative humidity, and a 14:10 hour light:dark photoperiod.[1] Adult moths can be used for antennal preparations 1-3 days post-emergence.

  • Antennal Excision and Mounting:

    • Immobilize a male moth by chilling it on ice for a few minutes.

    • Under a stereomicroscope, carefully excise one antenna at its base using micro-scissors.

    • Place the excised antenna across a forked electrode holder coated with a small amount of electrically conductive gel.[5]

    • Ensure the basal end of the antenna is in contact with the reference electrode and the distal tip is in contact with the recording electrode.

    • Alternatively, for filiform antennae, the ends can be inserted into the tips of two glass capillary micropipettes filled with a saline solution (e.g., insect Ringer's solution).[3]

Pheromone Sample Preparation
  • Standard Solutions: Prepare stock solutions of synthetic (Z,Z)-7,11-hexadecadienyl acetate and (Z,E)-7,11-hexadecadienyl acetate in a high-purity volatile solvent such as hexane. Create a dilution series (e.g., 0.01, 0.1, 1, 10, 100 ng/µL) to determine the dose-response relationship.

  • Pheromone Gland Extraction (for analysis of natural pheromone):

    • Dissect the pheromone glands from calling female moths under a stereomicroscope.

    • Immerse the glands in a small volume (10-50 µL) of hexane in a glass vial for approximately 30 minutes at room temperature.

    • Carefully remove the gland tissue. The resulting extract can be concentrated under a gentle stream of nitrogen if necessary.

GC-EAD System Configuration and Operation
  • Gas Chromatograph (GC) Parameters:

    • Column: A DB-Wax capillary column (30 m x 0.25 mm ID) is suitable for separating the this compound isomers.[6]

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 1 minute.

      • Ramp: Increase at 5°C/minute to 230°C.

      • Final hold: 230°C for 15 minutes.[6]

    • Injector: Splitless mode at 250°C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Effluent Splitter: At the end of the GC column, use a Y-splitter to divide the effluent between the FID and the EAD transfer line.

  • Flame Ionization Detector (FID): Maintain at a temperature of 250-300°C.

  • Electroantennography (EAD) Setup:

    • Transfer Line: The tube carrying the GC effluent to the antenna should be heated (e.g., to 230°C) to prevent condensation of the analytes.

    • Antennal Preparation: Position the mounted antenna in a humidified air stream. The outlet of the EAD transfer line should be positioned to direct the GC effluent over the antenna.

    • Amplification: The electrical signal from the antenna is amplified using a high-impedance amplifier.

  • Data Acquisition:

    • Inject 1-2 µL of the this compound sample into the GC.

    • Simultaneously record the signals from the FID and the EAD amplifier using appropriate software. The FID will produce a chromatogram showing all volatile compounds, while the EAD will show depolarizations in response to biologically active compounds.

Visualizations

Experimental Workflow

GC_EAD_Workflow cluster_prep Sample & Antenna Preparation cluster_analysis GC-EAD Analysis cluster_data Data Acquisition & Analysis Sample Pheromone Sample (Synthetic or Extract) GC Gas Chromatography Separation Sample->GC Antenna Pectinophora gossypiella Antenna Preparation EAD Electroantennographic Detector (EAD) Antenna->EAD Splitter Effluent Splitter GC->Splitter FID Flame Ionization Detector (FID) Splitter->FID Splitter->EAD Acquisition Simultaneous Signal Acquisition FID->Acquisition EAD->Acquisition Analysis Data Analysis (Comparison of FID & EAD) Acquisition->Analysis

Caption: Workflow for GC-EAD analysis of this compound.

Generalized Lepidopteran Olfactory Signaling Pathway

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Dendrite Pheromone This compound Molecule OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding Pheromone_OBP Pheromone-OBP Complex OBP->Pheromone_OBP SNMP SNMP Pheromone_OBP->SNMP Interaction OR Pheromone Receptor (OR) + Orco Co-receptor SNMP->OR Pheromone Transfer IonChannel Ion Channel Opening OR->IonChannel Activation Depolarization Neuron Depolarization IonChannel->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Generalized insect olfactory signaling pathway.

References

Application Notes and Protocols: Experimental Design for Prodlure-Based Pest Monitoring Traps

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prodlure is the synthetic aggregation pheromone of the Larger Grain Borer, Prostephanus truncatus, a significant pest of stored maize and other grains. It is comprised of two primary components, Trunc-call 1 (T1) and Trunc-call 2 (T2)[1]. Effective monitoring of P. truncatus populations using this compound-baited traps is a cornerstone of Integrated Pest Management (IPM) programs[2][3]. The efficacy of these traps is not absolute and depends on a synergistic combination of lure composition, trap design, and deployment strategy.

These application notes provide a framework for the systematic and scientific optimization of this compound-based trapping systems. The included protocols are designed for researchers to methodically evaluate key variables, ensuring the development of highly effective and reliable monitoring tools. The core principle is to isolate and test variables using robust experimental designs, such as the Randomized Complete Block Design (RCBD), to minimize the influence of environmental heterogeneity.

Key Factors Influencing Trap Efficacy

The overall performance of a this compound-baited trapping system is a multifactorial problem. Efficacy is determined by the interplay of factors related to the lure itself, the physical trap, and the environmental context of its deployment. A logical breakdown of these relationships is essential for designing targeted optimization experiments.

FactorsInfluencingEfficacy Factors Influencing this compound Trap Efficacy cluster_lure Lure Factors cluster_trap Trap Design Factors cluster_deployment Deployment Factors lure_ratio Component Ratio (T1:T2) Efficacy Overall Trap Efficacy (Mean Pest Capture) lure_dose Total Dosage (mg) lure_release Release Rate (Dispenser Type) lure_purity Purity & Adjuvants Lure_group trap_type Trap Type (e.g., Delta, Wing, Bucket) trap_color Color trap_entry Entry Area & Position trap_surface Trapping Surface (e.g., Sticky Liner) Trap_group dep_height Trap Height dep_density Trap Density dep_location Location (Canopy, Field Edge) dep_env Environmental (Wind, Foliage) Deployment_group Lure_group->Efficacy Trap_group->Efficacy Deployment_group->Efficacy

Caption: Logical relationship of factors affecting this compound trap performance.

Experimental Workflow

ExperimentalWorkflow General Experimental Workflow for Trap Optimization A 1. Define Objective (e.g., Optimize Lure Dosage) B 2. Select Variables & Treatments (e.g., 1mg, 2mg, 4mg lures + Control) A->B C 3. Choose Experimental Design (e.g., Randomized Complete Block) B->C D 4. Field Deployment & Setup (Place traps according to design) C->D E 5. Data Collection (Record trap catches at set intervals) D->E F 6. Statistical Analysis (e.g., ANOVA, Mean Separation Tests) E->F G 7. Conclusion & Refinement (Identify optimal treatment) F->G

Caption: A typical workflow for this compound trap optimization experiments.

Data Presentation

Quantitative data from optimization experiments should be summarized in clear, structured tables to facilitate comparison between treatments.

Table 1: Example Data Summary for this compound Lure Composition Trial

Treatment No. T1:T2 Ratio Total Dosage (mg) Mean Trap Catch (± SE) Statistical Grouping*
1 1:1 2.0 150.5 ± 12.3 a
2 1:1 4.0 135.8 ± 11.9 ab
3 2:1 2.0 165.2 ± 14.1 a
4 2:1 4.0 110.4 ± 9.8 b
5 (Control) N/A 0 5.1 ± 1.5 c

*Means followed by the same letter are not significantly different (e.g., Tukey's HSD, P > 0.05).

Table 2: Example Data Summary for Trap Design Evaluation Trial

Treatment No. Trap Type Color Mean Trap Catch (± SE) Statistical Grouping*
1 Delta White 145.7 ± 13.5 a
2 Delta Red 98.2 ± 8.9 b
3 Wing White 120.4 ± 11.0 ab
4 Bucket White 75.6 ± 7.1 c
5 (Control) Delta White 4.8 ± 1.2 d

*All traps baited with an identical, optimized lure. Means followed by the same letter are not significantly different (e.g., Tukey's HSD, P > 0.05).

Experimental Protocols

The following protocols provide detailed methodologies for evaluating the key factors influencing this compound trap efficacy.

Protocol 1: Optimizing this compound Lure Composition (Ratio and Dosage)

1. Objective: To determine the most attractive ratio of pheromone components (T1:T2) and the optimal total dosage for capturing P. truncatus.

2. Materials:

  • Synthetic this compound components (T1 and T2) of high purity.

  • Pheromone dispensers (e.g., rubber septa, polythene capsules)[1].

  • Standardized insect traps (e.g., plastic delta traps).

  • Sticky liners for traps.

  • Volumetric glassware and solvents for lure preparation.

  • Disposable gloves to prevent cross-contamination[4].

  • Field marking supplies (flags, GPS).

  • Unbaited traps to serve as controls[5].

3. Experimental Design:

  • A Randomized Complete Block Design (RCBD) is recommended to account for field variability.

  • Treatments: A factorial combination of ratios and dosages. For example:

    • Ratio 1:1 with 2mg total loading[1].

    • Ratio 1:1 with 4mg total loading[1].

    • Ratio 2:1 with 2mg total loading.

    • Ratio 2:1 with 4mg total loading.

    • Unbaited control trap.

  • Replication: Establish a minimum of four replicated blocks, spaced at least 50-100 meters apart[5].

  • Randomization: Within each block, randomly assign one trap for each treatment.

4. Procedure:

  • Lure Preparation: Using precise volumetric measurements, prepare the different pheromone blends. Load the specified dosage onto each dispenser. Handle lures with clean, disposable gloves, changing gloves between treatments[4].

  • Trap Assembly: Place a fresh sticky liner into each delta trap and hang the prepared pheromone dispenser inside.

  • Field Deployment:

    • In the designated experimental area, set up the blocks.

    • Within each block, deploy the traps according to the randomization plan. Traps within a block should be separated by at least 25 meters to minimize interference[4][6].

    • Hang traps from trees or posts at a uniform height, typically 1.5–2 meters[1]. Ensure trap entrances are clear of foliage[4].

  • Data Collection:

    • Check traps weekly for a period of 4-6 weeks, coinciding with the target pest's flight period[5].

    • At each check, count and record the number of P. truncatus captured in each trap.

    • Remove all captured insects and debris from the sticky liner. Replace liners when they become dirty or lose adhesion[4].

5. Data Analysis:

  • Analyze the trap catch data using a two-way Analysis of Variance (ANOVA) with pheromone ratio and dosage as the main factors.

  • If significant differences are found, perform a mean separation test (e.g., Tukey's HSD) to determine which treatments are statistically different from one another.

Protocol 2: Evaluating Trap Design Efficacy

1. Objective: To compare the capture efficiency of different trap designs when baited with a standardized, optimized this compound lure.

2. Materials:

  • Optimized this compound lures (from Protocol 1 or a commercial standard).

  • Multiple types of insect traps to be tested (e.g., Pherotech diamond sticky trap, wing traps, bucket traps)[7].

  • Variables to test could include trap color or entry hole size/position[8].

  • Field marking supplies.

3. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).

  • Treatments: The different trap designs to be evaluated (e.g., Trap Type A, Trap Type B, Trap Type C). An unbaited trap of the most common design can serve as a control.

  • Replication: Use at least four replicated blocks, spaced a minimum of 50-100 meters apart[5].

  • Randomization: Randomly assign one of each trap type to a position within each block.

4. Procedure:

  • Trap Preparation: Bait each trap with an identical, fresh this compound lure.

  • Field Deployment:

    • Deploy traps according to the randomized design, maintaining a uniform height and a minimum of 25 meters between traps within a block[4][6].

    • Ensure all traps are placed in similar micro-environments (e.g., similar canopy cover, distance from field edge).

  • Data Collection:

    • Service traps weekly throughout the pest flight season.

    • Count and record the number of target pests captured in each trap.

    • Replace sticky liners or empty collection chambers as needed.

5. Data Analysis:

  • Analyze the data using a one-way ANOVA.

  • If the ANOVA shows a significant effect of trap type, use a mean separation test to identify the most effective design(s).

Protocol 3: Determining Optimal Trap Placement and Density

1. Objective: To determine the optimal height, in-field location, and density for deploying this compound traps for maximum capture and reliable monitoring.

2. Materials:

  • Optimized this compound lures and traps (from Protocols 1 & 2).

  • Poles or posts of varying heights.

  • Measuring tapes and GPS for accurate placement.

  • Flagging tape to mark trap locations[4].

3. Experimental Design (Example for Trap Height):

  • Design: Randomized Complete Block Design (RCBD).

  • Treatments: Different trap heights (e.g., 1.0m, 1.5m, 2.0m, 2.5m).

  • Replication and Randomization: As in previous protocols, use at least four blocks. Within each block, randomly assign each height treatment to a trap station. All stations should be in a similar habitat.

4. Procedure (Example for Trap Height):

  • Trap Preparation: Prepare identical, baited traps.

  • Field Deployment:

    • At each trap station within a block, install a trap at its randomly assigned height.

    • Maintain a minimum distance of 50 meters between stations to ensure independence.

  • Data Collection:

    • Collect and record capture data weekly. Note any potential confounding factors like damage to traps or surrounding vegetation changes.

5. Data Analysis:

  • Analyze data using ANOVA followed by a mean separation test to identify the optimal height.

  • Similar experiments can be designed to test trap density (e.g., 1 trap/hectare vs. 4 traps/hectare) or location (e.g., field edge vs. field interior), ensuring that only one variable is changed per experiment. For density studies, larger plots will be required to avoid interference.

References

Application Notes and Protocols for the Preparation of Prodlure Solutions for Laboratory Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prodlure is a commercial pheromone lure utilized in the management of the pink bollworm (Pectinophora gossypiella), a significant pest of cotton. The active components of this compound are a synergistic blend of two isomers of hexadecadien-1-yl acetate, collectively known as Gossyplure. Specifically, this compound typically contains a 1:1 mixture of (Z,Z)-7,11-Hexadecadien-1-yl acetate and (Z,E)-7,11-Hexadecadien-1-yl acetate.[1][2] Accurate preparation of this compound solutions is paramount for conducting reliable and reproducible laboratory bioassays, such as electroantennography (EAG) and behavioral assays, which are crucial for studying insect olfaction, screening potential attractants or repellents, and developing effective pest management strategies.

These application notes provide detailed protocols for the preparation of this compound (Gossyplure) solutions for use in various laboratory bioassays. The information is intended for researchers, scientists, and professionals involved in entomology, chemical ecology, and drug development.

Chemical and Physical Properties of this compound Active Ingredients

A thorough understanding of the chemical and physical properties of the active ingredients of this compound is essential for proper handling, storage, and solution preparation.

Property(Z,Z)-7,11-Hexadecadien-1-yl acetate(Z,E)-7,11-Hexadecadien-1-yl acetateGossyplure (1:1 Mixture)
Synonyms (Z,Z)-Gossyplure, Nomate PBW(Z,E)-GossyplureGossyplure, Pherocon PBW
CAS Number 52207-99-5[3][4][5]51607-94-4[6][7][8]50933-33-0[3][9][10][11]
Molecular Formula C₁₈H₃₂O₂[3][9]C₁₈H₃₂O₂[6][7][8]C₁₈H₃₂O₂
Molecular Weight 280.45 g/mol [9]280.45 g/mol [6][7]280.45 g/mol
Appearance Colorless to pale yellow liquid[10]Colorless to pale yellow liquidLight yellow liquid[9]
Boiling Point ~365.7°C at 760 mmHg (estimated)[9][10]~365.7°C at 760 mmHg[7][9]181°C at 1 Torr[12]
Density ~0.886 g/cm³[9]~0.886 g/cm³[7][9]~1.0035 g/cm³ (rough estimate)[12]
Solubility Soluble in alcohol and likely in nonpolar organic solvents such as hexane and pentane.[10] Insoluble in water.Soluble in alcohol and likely in nonpolar organic solvents. Insoluble in water.Soluble in organic solvents.
Storage Store in a cool, dark place, preferably at or below 4°C, under an inert atmosphere to prevent degradation.Store in a cool, dark place, preferably at or below 4°C, under an inert atmosphere.Store in a cool, dark place, preferably at or below 4°C.

Experimental Protocols

Preparation of this compound Stock and Dilution Series

This protocol describes the preparation of a stock solution of this compound (Gossyplure) and subsequent serial dilutions for use in laboratory bioassays. Nonpolar organic solvents are recommended for dissolving the pheromone components. Hexane is a commonly used solvent for this purpose.[13]

Materials:

  • This compound (Gossyplure) standard (1:1 mixture of (Z,Z)- and (Z,E)-7,11-Hexadecadien-1-yl acetate)

  • High-purity hexane (or other suitable nonpolar solvent, e.g., pentane, acetone)

  • Glass vials with PTFE-lined caps

  • Micropipettes and sterile, disposable tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Prepare a 1 mg/mL (1 µg/µL) Stock Solution:

    • Accurately weigh 10 mg of this compound standard into a clean, dry 10 mL glass vial.

    • Using a micropipette, add 10 mL of hexane to the vial.

    • Secure the cap tightly and vortex the mixture until the this compound is completely dissolved.

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Prepare Serial Dilutions:

    • Label a series of glass vials for the desired concentrations (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL, 0.1 µg/mL, 0.01 µg/mL).

    • To prepare the 100 µg/mL solution, transfer 1 mL of the 1 mg/mL stock solution into the appropriately labeled vial and add 9 mL of hexane. Vortex to mix thoroughly.

    • Continue this 1:10 serial dilution process for the remaining concentrations. For each step, take 1 mL of the previous, more concentrated solution and add it to 9 mL of hexane in the next labeled vial.

    • Always use a fresh pipette tip for each dilution to avoid cross-contamination.

Storage of Solutions:

  • Store the stock solution and all dilutions at 4°C or lower in tightly sealed vials to minimize evaporation and degradation.

  • For long-term storage, flushing the vials with an inert gas (e.g., nitrogen or argon) before sealing is recommended to prevent oxidation.

  • Solutions should be allowed to reach room temperature before use in bioassays.

Application of this compound Solutions for Bioassays

The prepared this compound solutions can be used in a variety of laboratory bioassays to study the olfactory and behavioral responses of the pink bollworm.

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.

Procedure:

  • Stimulus Preparation: Apply a known volume (e.g., 10 µL) of a specific this compound dilution onto a small piece of filter paper.[13] Allow the solvent to evaporate completely (typically 1-2 minutes) in a fume hood.

  • Antennal Preparation: Excise an antenna from a male pink bollworm moth and mount it between two electrodes filled with a saline solution (e.g., Ringer's solution).[13][14]

  • Stimulus Delivery: Insert the filter paper with the this compound stimulus into a Pasteur pipette connected to an air stimulus controller. Deliver a puff of purified, humidified air through the pipette over the antennal preparation.

  • Data Recording: Record the resulting depolarization of the antennal membrane using an EAG system. A solvent-only control should be used to establish a baseline response.

Olfactometers are used to study the behavioral responses of insects to chemical cues. A Y-tube or four-arm olfactometer is commonly used.

Procedure:

  • Stimulus Application: Apply a specific volume of a this compound dilution to a filter paper or other suitable substrate.

  • Olfactometer Setup: Place the stimulus source in one arm of the olfactometer. The other arm(s) should contain a control (e.g., filter paper with solvent only).

  • Insect Release: Introduce a male pink bollworm moth at the base of the olfactometer.

  • Behavioral Observation: Record the time the insect spends in each arm of the olfactometer and its choice of arm. This provides a quantitative measure of attraction or repulsion to the this compound solution.

Data Presentation

The following table summarizes the key quantitative data for the preparation of this compound solutions.

ParameterValue
Stock Solution Concentration 1 mg/mL (1 µg/µL)
Recommended Solvent High-purity hexane
Typical Dilution Factor 1:10 (Serial)
EAG Stimulus Loading Volume 10 µL
Solution Storage Temperature ≤ 4°C

Visualizations

The following diagrams illustrate the experimental workflow for preparing and using this compound solutions in laboratory bioassays.

Prodlure_Solution_Preparation cluster_prep Solution Preparation cluster_dilution Serial Dilution cluster_application Bioassay Application weigh Weigh this compound (10 mg) dissolve Dissolve in Hexane (10 mL) weigh->dissolve stock Stock Solution (1 mg/mL) dissolve->stock d1 100 µg/mL stock->d1 1:10 d2 10 µg/mL d1->d2 1:10 d3 1 µg/mL d2->d3 1:10 d4 ... d3->d4 ... eag EAG Stimulus d3->eag Apply to filter paper olfactometer Olfactometer Stimulus d3->olfactometer Apply to stimulus source

Caption: Workflow for this compound solution preparation and application.

EAG_Bioassay_Workflow cluster_stimulus Stimulus Preparation cluster_eag EAG Recording solution This compound Dilution apply Apply 10 µL to Filter Paper solution->apply evaporate Evaporate Solvent apply->evaporate stimulus Pheromone Stimulus evaporate->stimulus puff Deliver Air Puff over Antenna stimulus->puff Insert into stimulus delivery system antenna Excise & Mount Insect Antenna antenna->puff record Record EAG Response puff->record

Caption: Workflow for an Electroantennography (EAG) bioassay.

Disclaimer

The protocols and information provided in these application notes are for research and informational purposes only. All laboratory work should be conducted in accordance with institutional safety guidelines and by trained personnel. The stability of prepared solutions may vary depending on storage conditions and solvent purity. It is recommended to prepare fresh dilutions for each experiment to ensure consistency and accuracy.

References

Techniques for Applying Gossyplure in Cotton Field Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gossyplure, the synthetic sex pheromone of the pink bollworm (Pectinophora gossypiella), is a critical component of integrated pest management (IPM) strategies in cotton cultivation.[1][2] It is employed in a technique known as mating disruption, which involves saturating the atmosphere of a cotton field with the synthetic pheromone. This confuses the male moths, impeding their ability to locate and mate with females, thereby suppressing the pest population and reducing crop damage.[1][2][3] These application notes and protocols provide detailed methodologies for researchers conducting field trials to evaluate the efficacy of Gossyplure for pink bollworm control.

Data Presentation: Efficacy of Gossyplure Formulations

The following tables summarize quantitative data from various studies on the application rates and efficacy of different Gossyplure dispenser formulations.

Table 1: Application Rates of Gossyplure Dispensers for Mating Disruption

Dispenser TypeApplication Rate (per acre)Application Rate (per hectare)Gossyplure (g a.i./ha)Reference
PB-Rope L100 - 200 ropes247 - 494 ropesNot specified[4]
PB-Rope100 ropes247 ropesNot specified[4]
MicroencapsulatedNot applicableNot applicable3.7 - 12.3[5]
Plastic LaminateNot applicableNot applicableNot specified[6]
NoMate PBW (fibers)Not specifiedNot specified~4.9 - 7.4[7]
Disrupt (flakes)Not specifiedNot specified~4.9 - 7.4[7]

Table 2: Efficacy of Gossyplure in Reducing Pink Bollworm Infestation and Increasing Yield

Dispenser TypeEfficacy MetricReduction/Increase in Treated vs. ControlReference
PB-Rope LBoll Damage80% reduction in leftover bolls[4]
PB-Rope LCotton Yield31% increase[4]
PB-Rope LMoth Catches75-100% mating disruption[8]
PB-Rope LGreen Boll Damage66.64 - 70.34% reduction[9]
MicroencapsulatedMoth Catches81-92% reduction[5]
NoMate PBW & DisruptMoth CatchesHighly effective reduction[7]

Experimental Protocols

Protocol 1: Field Application of Gossyplure Dispensers

Objective: To achieve a uniform distribution of Gossyplure dispensers throughout the cotton field to ensure atmospheric saturation with the pheromone for effective mating disruption.

Materials:

  • Gossyplure dispensers (e.g., PB-Rope L, PB-Knot)

  • Field map

  • Gloves

  • Flagging tape

Procedure:

  • Timing of Application: Apply the dispensers when the cotton crop is at the pin-square stage, which is typically around 45-50 days after sowing.[4][8]

  • Determine Dispenser Density: Based on the manufacturer's instructions and the specific research objectives, determine the number of dispensers required per unit area (e.g., 100-200 ropes per acre).[4]

  • Field Layout and Distribution:

    • Create a grid pattern on the field map to ensure an even and uniform distribution of the dispensers.

    • For rope-type dispensers, tie them securely to the upper part of the cotton plant.[1]

    • Pay special attention to the borders of the treated area. A higher density of dispensers may be beneficial along the field edges to minimize the immigration of mated female moths from adjacent untreated areas.[1]

  • Application:

    • Wear gloves during the application process to prevent contamination of the dispensers.

    • Follow the pre-determined grid pattern and attach the dispensers to the cotton plants at the specified intervals.

    • Use flagging tape to clearly mark the boundaries of the treated and control plots.

Protocol 2: Monitoring Pink Bollworm Populations and Crop Damage

Objective: To evaluate the efficacy of the Gossyplure-mediated mating disruption by monitoring the male moth population and assessing the level of crop damage.

Materials:

  • Pheromone-baited traps (e.g., Delta traps)

  • Gossyplure lures for traps

  • Hand lens or microscope for larval identification

  • Data collection sheets

Procedure:

  • Monitoring Male Moth Catches:

    • Deploy pheromone-baited traps in both the Gossyplure-treated and untreated control plots.

    • Install traps at canopy height, ensuring they are placed at least 100 feet from the field edges to obtain a representative sample.[7]

    • Check the traps at regular intervals (e.g., twice weekly) and record the number of male pink bollworm moths captured in each trap.[7]

    • Replace the trap lures as recommended by the manufacturer (e.g., monthly) to ensure consistent attraction.[7]

  • Assessing Flower Infestation:

    • During the flowering period, randomly select sections of rows in each plot (e.g., 100 feet).[7]

    • Count the total number of white flowers and the number of "rosetted" blooms (flowers showing signs of pink bollworm infestation) in the selected sections.[7]

    • Calculate the percentage of infested flowers.

  • Assessing Boll Damage:

    • Once bolls have formed, randomly collect a predetermined number of green bolls (e.g., 100 bolls) from each plot at regular intervals.

    • Visually inspect the exterior of the bolls for any signs of larval entry holes.

    • Dissect each boll and examine the locules for the presence of pink bollworm larvae and feeding damage.[1]

    • Calculate the percentage of infested bolls and the average number of larvae per boll.[1]

Protocol 3: Field Trial Experimental Design

Objective: To design a scientifically robust field trial to obtain reliable data on the efficacy of Gossyplure for mating disruption.

Key Principles:

  • Control Group: Always include an untreated control plot to compare with the Gossyplure-treated plot. The control plot should be as similar as possible to the treated plot in terms of cotton variety, soil type, and management practices.

  • Replication: Replicate the treatments (both Gossyplure-treated and control) at least three to four times to account for natural field variability.

  • Randomization: Use a randomized complete block design to assign the treatments to the plots. This helps to minimize the influence of environmental gradients (e.g., differences in soil fertility or drainage) on the results.

  • Plot Size and Buffers: Treated plots should be sufficiently large (e.g., 10-50 acres) to maintain a saturated atmosphere of the pheromone.[4] Control plots should be located at a sufficient distance (e.g., 600-800 meters) from the treated plots to avoid contamination from the pheromone plume.[4]

Data Analysis:

  • Compare the mean number of moths per trap per night, the percentage of flower infestation, and the percentage of boll infestation between the Gossyplure-treated and control plots.

  • Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if the observed differences are statistically significant. A significant reduction in pest pressure and damage in the treated plots is indicative of successful mating disruption.

Mandatory Visualizations

G cluster_female Female Moth cluster_male Male Moth female Female Pectinophora gossypiella release Releases Natural Gossyplure female->release antennae Pheromone Reception (Antennae) release->antennae Natural Pheromone Plume male Male Pectinophora gossypiella male->antennae cns Signal Transduction to CNS antennae->cns behavior Initiates Mating Behavior cns->behavior behavior->female Successful Mating

Caption: Natural Mating Process of Pectinophora gossypiella.

G cluster_dispensers Mating Disruption Application cluster_male_disruption Male Moth in Treated Field dispensers Gossyplure Dispensers (e.g., PB-Rope L) saturation Atmospheric Saturation with Synthetic Gossyplure dispensers->saturation antennae Pheromone Reception (Antennae) saturation->antennae Synthetic Pheromone Plume male Male Pectinophora gossypiella male->antennae confusion Sensory Overload & Confusion antennae->confusion failure Failure to Locate Female confusion->failure female Female Pectinophora gossypiella failure->female Mating Disrupted

Caption: Mechanism of Gossyplure-Based Mating Disruption.

G Experimental Workflow for Gossyplure Field Trials cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_data Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Conclusion A Define Objectives & Hypothesis B Select Field Site & Design Experiment (Randomized Block Design) A->B C Establish Treated & Control Plots B->C D Apply Gossyplure Dispensers (Pin-Square Stage) C->D E Deploy Pheromone Traps (Monitoring) D->E F Record Moth Trap Catches E->F G Assess Flower & Boll Infestation E->G H Statistical Analysis (Compare Treated vs. Control) F->H G->H I Evaluate Efficacy & Draw Conclusions H->I

Caption: Experimental Workflow for Gossyplure Field Trials.

References

Application Note: Quantitative Analysis of Prodlure Isomers Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodlure, a sex pheromone primarily identified as (Z,E)-9,11-tetradecadienyl acetate, is a critical component in the chemical communication of several lepidopteran species, most notably the cotton leafworm, Spodoptera litura. The biological activity of this compound is highly dependent on its isomeric composition. The presence of other geometric isomers, such as (E,E), (Z,Z), and (E,Z)-9,11-tetradecadienyl acetate, can significantly influence the pheromone's efficacy in attracting target species and may even have an inhibitory effect. Consequently, the precise quantitative analysis of this compound isomers is paramount for quality control in the manufacturing of pest management products and for research in chemical ecology.

High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the separation and quantification of these non-volatile and thermally labile isomers. This application note provides detailed protocols for the quantitative analysis of this compound isomers using both normal-phase and reversed-phase HPLC.

Quantitative Data Summary

The following tables present representative quantitative data for the separation of four primary geometric isomers of this compound. This data is illustrative of the performance that can be expected from the described HPLC methods.

Table 1: Representative Chromatographic Performance for this compound Isomer Separation

IsomerHPLC ModeRetention Time (min)Resolution (Rs)
(E,E)-9,11-tetradecadienyl acetateNormal-Phase8.2-
(E,Z)-9,11-tetradecadienyl acetateNormal-Phase9.52.1
(Z,E)-9,11-tetradecadienyl acetateNormal-Phase11.02.5
(Z,Z)-9,11-tetradecadienyl acetateNormal-Phase12.82.8
(Z,Z)-9,11-tetradecadienyl acetateReversed-Phase15.4-
(Z,E)-9,11-tetradecadienyl acetateReversed-Phase16.82.3
(E,Z)-9,11-tetradecadienyl acetateReversed-Phase18.12.2
(E,E)-9,11-tetradecadienyl acetateReversed-Phase19.52.4

Table 2: Method Validation Parameters (Illustrative)

ParameterNormal-Phase HPLCReversed-Phase HPLC
Linearity (r²) > 0.999> 0.999
Range (µg/mL) 1 - 1001 - 100
Limit of Detection (LOD) (µg/mL) 0.20.3
Limit of Quantification (LOQ) (µg/mL) 0.71.0
Precision (%RSD) < 2%< 2%
Accuracy (% Recovery) 98 - 102%98 - 102%

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible HPLC analysis.

  • Standard Solutions:

    • Prepare individual stock solutions of each this compound isomer ((Z,E), (E,E), (Z,Z), and (E,Z)-9,11-tetradecadienyl acetate) at a concentration of 1 mg/mL in HPLC-grade hexane for normal-phase analysis or acetonitrile for reversed-phase analysis.

    • From the stock solutions, prepare a mixed standard solution containing all four isomers at a concentration of 100 µg/mL each.

    • Generate a calibration curve by preparing a series of dilutions from the mixed standard solution, typically ranging from 1 µg/mL to 100 µg/mL.

  • Sample from Lure or Formulation:

    • Accurately weigh a portion of the lure or formulation expected to contain this compound.

    • Extract the pheromone with a suitable solvent (hexane for normal-phase, acetonitrile for reversed-phase) using sonication for 15-20 minutes.

    • Filter the extract through a 0.45 µm PTFE syringe filter to remove any particulate matter.

    • Dilute the filtered extract to a concentration within the calibration range.

Normal-Phase HPLC Protocol

Normal-phase HPLC is particularly effective for separating geometric isomers of non-polar compounds.[1][2][3][4]

  • HPLC System: A standard HPLC system with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector is suitable.

  • Column: Silica-based column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A mixture of n-hexane and a polar modifier such as isopropanol or ethyl acetate. A typical starting point is n-hexane:isopropanol (99:1, v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detector at 234 nm, which corresponds to the absorbance maximum for conjugated dienes.[5]

  • Run Time: Approximately 15-20 minutes.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared samples.

  • Identify and quantify the isomers based on their retention times and the calibration curve.

Reversed-Phase HPLC Protocol

Reversed-phase HPLC separates compounds based on their hydrophobicity and can also be effective for isomer separation, often with different elution orders compared to normal-phase.[6]

  • HPLC System: A standard HPLC system with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water. A typical starting point is acetonitrile:water (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detector at 234 nm.

  • Run Time: Approximately 25-30 minutes.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared samples.

  • Identify and quantify the isomers based on their retention times and the calibration curve.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation Injection Injection onto HPLC Column Standard_Prep->Injection Sample_Prep Sample Extraction & Filtration Sample_Prep->Injection Separation Isocratic Elution Injection->Separation Detection UV Detection at 234 nm Separation->Detection Calibration Calibration Curve Generation Detection->Calibration Quantification Quantification of Isomers Detection->Quantification Calibration->Quantification

Caption: Workflow for HPLC Analysis of this compound Isomers.

Signaling Pathway (Logical Relationship)

G cluster_synthesis Pheromone Production cluster_qc Quality Control cluster_application Application Synthesis Chemical Synthesis of this compound Isomer_Mix Mixture of Geometric Isomers Synthesis->Isomer_Mix HPLC_Analysis HPLC Separation & Quantification Isomer_Mix->HPLC_Analysis Isomer_Ratio Determination of Isomer Ratio HPLC_Analysis->Isomer_Ratio Bio_Activity Biological Activity Isomer_Ratio->Bio_Activity Pest_Management Effective Pest Management Bio_Activity->Pest_Management

Caption: Logical Flow from Production to Application of this compound.

References

Application Notes & Protocols: Best Practices for Storing and Handling Synthetic Prodlure

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Prodlure" is not a standard scientific nomenclature for a specific molecule. Based on the name, these application notes assume "this compound" is a synthetic, peptide-based prodrug designed to interact with the prolactin (PRL) signaling pathway. The following best practices are based on established guidelines for the storage and handling of synthetic peptides and peptide hormones.

Introduction

Synthetic peptides and their prodrug derivatives are powerful tools in research and drug development. However, their efficacy and the reproducibility of experimental results are highly dependent on their physical and chemical stability. Peptides are susceptible to degradation from improper storage, handling, and solubilization.[1][2] This document provides detailed protocols and best practices for the storage and handling of synthetic this compound to ensure its integrity and performance in a laboratory setting.

Storage of Synthetic this compound

Proper storage is critical to prevent degradation from moisture, temperature fluctuations, oxidation, and microbial contamination.[3] Synthetic peptides are typically supplied in a lyophilized (freeze-dried) powder form, which is the most stable state for long-term storage.[2][4]

Long-Term Storage (Lyophilized Powder)

For maximum stability, lyophilized this compound should be stored under the following conditions. Adherence to these conditions can preserve the peptide for several years.[4]

ParameterRecommended ConditionRationale
Temperature -80°C is preferred; -20°C is acceptable.Minimizes chemical degradation reactions such as hydrolysis and racemization.[2][3]
Atmosphere Store in a tightly sealed container with a desiccant.Peptides are often hygroscopic; moisture absorption can accelerate degradation.[4]
Light Store in the dark (e.g., in a freezer box or amber vial).Protects against light-induced degradation (photolysis).
Short-Term Storage (In Solution)

Once reconstituted, this compound becomes significantly less stable. Long-term storage in solution is not recommended.[5] If storage of a solution is necessary, follow these guidelines.

ParameterRecommended ConditionRationale
Temperature -20°C or below. Avoid repeated freeze-thaw cycles.Freezing slows molecular motion and microbial growth. Freeze-thaw cycles can physically damage the peptide structure.[6]
Aliquoting Prepare single-use aliquots.Prevents contamination of the entire stock and avoids degradation from multiple freeze-thaw cycles.[5]
Buffer Use sterile, pH-neutral buffer (e.g., PBS at pH 7.4).Extreme pH levels can accelerate hydrolysis.[1] For peptides with specific residues (e.g., Cys, Met, Trp), an oxygen-free buffer may be required to prevent oxidation.[5][7]

Handling and Safety Precautions

Proper handling ensures both the integrity of the compound and the safety of the researcher.

General Handling
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[8]

  • Equilibration: Before opening the vial of lyophilized powder, allow it to warm to room temperature in a desiccator. This prevents condensation from forming inside the vial, which can compromise the stability of the peptide.[4]

  • Work Environment: Handle the peptide in a clean, designated area. For cell-based assays, all reconstitution and dilution steps should be performed in a sterile laminar flow hood to prevent microbial contamination.

Spill and Disposal
  • Spills: In case of a spill, soak up the material with an inert absorbent material.[8]

  • Disposal: Dispose of unused this compound and its containers in accordance with all applicable local, regional, and national regulations.[8]

Experimental Protocols

Protocol for Reconstitution of this compound

The solubility of a peptide is determined by its amino acid sequence, specifically its polarity, charge, and hydrophobicity.[5][9] A solubility test on a small amount of the peptide is recommended before dissolving the entire sample.[7]

Workflow for Peptide Solubilization

G start Start: Small amount of lyophilized this compound test_water Try dissolving in sterile distilled water start->test_water check_charge Determine net charge of the peptide sequence test_water->check_charge Not Soluble success Peptide is dissolved. Prepare aliquots and store at -20°C. test_water->success Soluble positive_charge Net Charge > 0 (Basic) check_charge->positive_charge negative_charge Net Charge < 0 (Acidic) check_charge->negative_charge neutral_charge Net Charge = 0 (Hydrophobic) check_charge->neutral_charge acidic_solvent Use 10% Acetic Acid or 0.1% TFA to dissolve, then dilute positive_charge->acidic_solvent basic_solvent Use 10% NH4OH or Ammonium Bicarbonate to dissolve negative_charge->basic_solvent organic_solvent Use minimal DMSO/DMF, then slowly add to aqueous buffer neutral_charge->organic_solvent sonicate Briefly sonicate to aid dissolution acidic_solvent->sonicate basic_solvent->sonicate organic_solvent->sonicate sonicate->success

Caption: A workflow for systematically determining the optimal solvent for reconstituting a synthetic peptide like this compound.

Step-by-Step Methodology:

  • Calculate Net Charge: Determine the net charge of the this compound peptide sequence at a neutral pH. Assign a value of +1 to basic residues (K, R, H, N-terminus) and -1 to acidic residues (D, E, C-terminus).[9]

  • Initial Solvent Choice (Based on Charge):

    • Net Positive Charge (Basic Peptide): Attempt to dissolve in sterile, distilled water. If solubility is poor, use a dilute acidic solution (e.g., 10% acetic acid).[7][10]

    • Net Negative Charge (Acidic Peptide): Attempt to dissolve in sterile, distilled water. If solubility is poor, use a dilute basic solution (e.g., 10% ammonium bicarbonate or 0.1% NH4OH).[5][9]

    • Net Neutral Charge (Hydrophobic Peptide): These peptides are often insoluble in aqueous solutions. Dissolve the peptide in a minimal amount of a compatible organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[4][10] Then, slowly add the organic solution dropwise to a stirring aqueous buffer (e.g., PBS) to the desired final concentration. Note: For cellular assays, the final DMSO concentration should typically be less than 0.1% to avoid toxicity.[4]

  • Aiding Dissolution: If the peptide is still not fully dissolved, brief sonication in a water bath can help break up aggregates.[5][9]

  • Final Preparation: Once dissolved, centrifuge the solution to pellet any undissolved particulates. Aliquot the supernatant into single-use, sterile tubes and store immediately at -20°C or below.[10][11]

Protocol for Assessing Chemical Stability

Peptide degradation can occur through various chemical pathways, including oxidation, hydrolysis, and deamidation, which are often influenced by pH and temperature.[3] A simple stability study can be conducted using LC-MS (Liquid Chromatography-Mass Spectrometry).

Methodology:

  • Sample Preparation: Reconstitute this compound in different aqueous buffers (e.g., pH 5.0, pH 7.4, pH 9.0).

  • Incubation: Incubate aliquots of each solution at various temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each condition and immediately freeze it at -80°C to halt further degradation.

  • LC-MS Analysis: Analyze all samples by LC-MS. Compare the peak area of the intact this compound at each time point to the T=0 sample.

  • Data Interpretation: A decrease in the peak area of the parent molecule over time indicates degradation. The appearance of new peaks can help identify degradation products.[12]

Prolactin (PRL) Signaling Pathway

This compound, as a prodrug targeting this system, would likely be designed to release an active molecule that either mimics (agonist) or blocks (antagonist) the action of prolactin. Prolactin initiates its signaling cascade by binding to the prolactin receptor (PRLR), which activates the JAK/STAT pathway, a major route for cytokine receptor signaling.[11]

G cluster_membrane Cell Membrane PRLR Prolactin Receptor (PRLR) JAK2 JAK2 PRLR->JAK2 Activation PRL Prolactin (or This compound Active Form) PRL->PRLR Binding & Receptor Dimerization STAT5 STAT5 JAK2->STAT5 Phosphorylation STAT5_P p-STAT5 STAT5->STAT5_P STAT5_dimer p-STAT5 Dimer STAT5_P->STAT5_dimer Dimerization nucleus Nucleus STAT5_dimer->nucleus Translocation gene_transcription Target Gene Transcription nucleus->gene_transcription Binds to Promoter

Caption: The canonical JAK/STAT signaling pathway activated by Prolactin binding to its receptor.

References

Troubleshooting & Optimization

Troubleshooting low efficacy of Prodlure in mating disruption

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Prodlure-based mating disruption applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in mating disruption?

This compound, also known as Gossyplure, is the synthetic sex pheromone of the female pink bollworm (Pectinophora gossypiella). It is a 1:1 mixture of (Z,Z)- and (Z,E)-7,11-hexadecadienyl acetate.[1] In mating disruption, a high concentration of this compound is released into the environment to confuse male moths and prevent them from locating females for mating.[2][3] This disruption of the reproductive cycle leads to a reduction in the pest population and subsequent crop damage.[2][3]

Q2: What are the common reasons for the low efficacy of this compound in my experiments?

Several factors can contribute to the reduced effectiveness of this compound-based mating disruption. These include:

  • High Pest Population Density: At very high population levels of the pink bollworm, the probability of males finding females by chance increases, which can overcome the disruptive effect of the synthetic pheromone.[3]

  • Improper Dispenser Application: The density and spacing of this compound dispensers are critical for success. Spacing dispensers too far apart can result in incomplete pheromone coverage.[2]

  • Environmental Degradation: this compound can degrade when exposed to high temperatures and UV radiation from sunlight, reducing its effectiveness over time.[4]

  • Pest Resistance: There have been reports of pink bollworm populations developing resistance to the effects of this compound.[5]

Q3: How can I monitor the effectiveness of my this compound mating disruption experiment?

The efficacy of a this compound mating disruption program can be evaluated by:

  • Monitoring Male Moth Catches: Place pheromone-baited traps in both the treated and untreated (control) plots. A significant reduction in the number of male moths captured in the treated area indicates successful mating disruption.[2][6][7]

  • Assessing Crop Damage: Randomly sample cotton bolls from both treated and control plots and visually inspect them for pink bollworm damage, such as entry holes. Dissect the bolls to check for larvae and assess locule damage.[1][2][6] A significant decrease in the percentage of infested bolls in the treated plot is a key indicator of efficacy.[1][6]

Q4: What are the ideal storage conditions for this compound formulations?

To maintain their chemical integrity and potency, this compound formulations should be stored in a cool, dark place, away from direct sunlight and heat. For long-term storage, refrigeration or freezing is often recommended. Always refer to the manufacturer's specific storage instructions.

Troubleshooting Guides

Issue 1: Higher than expected moth captures in pheromone traps within the treated area.
Possible Cause Troubleshooting Steps
High Pest Population Pressure 1. Assess Initial Population: Conduct pre-treatment monitoring to establish baseline pest density. Mating disruption is most effective at low to moderate pest populations.[3] 2. Supplemental Control: In cases of high pest pressure, consider an initial application of a selective insecticide to reduce the population before implementing mating disruption.
Inadequate Dispenser Density or Distribution 1. Verify Dispenser Rate: Ensure the number of dispensers per unit area aligns with the recommended guidelines (e.g., 100-200 ropes per acre).[3] 2. Check Dispenser Spacing: The distance between dispensers is crucial. Spacing greater than 10 meters has been shown to be less effective.[2] 3. Edge Effects: Increase dispenser density along the borders of the treated area to minimize the influx of mated females from adjacent untreated areas.[2]
Pheromone Degradation 1. Timing of Application: Apply dispensers just before the anticipated emergence of the adult moths.[3] 2. Environmental Conditions: In areas with high temperatures and intense sunlight, consider using dispensers with UV protection or a higher release rate to compensate for degradation.[4] 3. Dispenser Age: Ensure that the this compound dispensers have not exceeded their recommended shelf life.
Insect Resistance 1. Monitor for Resistance: If low efficacy persists despite optimizing other factors, consider the possibility of local pest populations developing resistance.[5] 2. Integrated Pest Management (IPM): Rotate or combine mating disruption with other control methods to manage resistance.
Issue 2: Significant crop damage despite low moth captures in traps.
Possible Cause Troubleshooting Steps
Immigration of Mated Females 1. Barrier Effect: As mentioned, increase dispenser density at the edges of the treated plot to create a more robust pheromone barrier.[2] 2. Area-Wide Application: Whenever possible, coordinate with neighboring researchers or growers to implement mating disruption over a larger, contiguous area to reduce the influx of mated females.
"Trap Shut-Down" Masking True Population 1. Alternative Monitoring: Do not rely solely on pheromone traps for efficacy assessment. Regularly conduct boll damage assessments to get a direct measure of crop protection.[1][2][6] 2. Use of Different Trap Types: Consider using traps with different lure concentrations or types to assess the level of "trap shut-down."
Incorrect Timing of Application 1. Pest Phenology: Ensure that the application of this compound dispensers is synchronized with the flight and mating period of the pink bollworm in your specific geographic location.[3]

Quantitative Data Summary

Table 1: Efficacy of this compound Mating Disruption in Field Trials

Parameter Measured Treatment Control % Reduction Reference
Mean Moth Catches (per trap/night)4.3316.0372.98%[7]
Mean Boll Infestation4.72%9.65%51.08%[7]
Rosette Flower Damage1.90%Not specified-[6]
Green Boll Damage1.33%Not specified-[6]
Open Boll Damage2.88%Not specified-[6]
Locule Damage3.58%24.03%85.1%[6]
Boll Infestation in Treated Plot0.19%2.59%92.7%[1]
Cotton Yield ( kg/ha )3089208148.4% increase[6]

Table 2: Factors Influencing this compound Efficacy

Factor Observation Reference
Dispenser Spacing Spacing of 9m, 11m, and 14m apart resulted in 96.5-100% mating suppression under low pest populations. Spacing of 20m apart resulted in only 65% effective mating disruption.[2]
Pest Population Density At high population levels, more closely-spaced dispensers with increased pheromone dosages are required for effective control.[2]
Dispenser Application Rate 100-200 ropes per acre is a common application rate for PB-Rope L® dispensers.[3]
Temperature A 3°C increase in mean maximum temperature (to 35°C) was associated with a reduced half-life and increased degradation of codlemone (a similar pheromone) lures.[4]

Experimental Protocols

Protocol 1: Field Application of this compound Dispensers

Objective: To achieve a uniform and effective distribution of this compound dispensers for mating disruption of the pink bollworm.

Materials:

  • This compound dispensers (e.g., PB-Rope L®)

  • Field map of the experimental plot

  • Gloves

  • Flagging tape

Methodology:

  • Timing of Application: Apply the dispensers when the cotton crop is at the pin-square stage, which is approximately 45-50 days after sowing.[2]

  • Determine Dispenser Density: Based on the manufacturer's recommendations and the expected pest pressure, calculate the required number of dispensers per unit area (e.g., 120 ropes per acre).[7]

  • Field Layout: Use the field map to plan a grid pattern for even distribution of the dispensers.

  • Dispenser Placement:

    • Wear gloves to prevent contamination of the dispensers.[2]

    • Walk through the field following the predetermined grid.

    • Securely tie the dispensers to the upper part of the cotton plant.[2]

    • For rope-type dispensers, twist them around the main stem near the top of the plant.[2]

  • Buffer Zone: Consider applying a higher density of dispensers along the perimeter of the treated plot to minimize the immigration of mated females from untreated areas.[2]

  • Marking: Use flagging tape to clearly mark the boundaries of the treated area.

Protocol 2: Efficacy Assessment of this compound Mating Disruption

Objective: To quantitatively evaluate the effectiveness of the this compound mating disruption treatment.

Materials:

  • Pheromone-baited delta traps

  • Data collection sheets or electronic device

  • Hand lens for inspecting bolls

  • Tools for dissecting cotton bolls

Methodology:

Part A: Monitoring Male Moth Population

  • Trap Placement: Install pheromone-baited delta traps in both the this compound-treated and an untreated control plot. The control plot should be located a sufficient distance away (e.g., at least 800m) to avoid interference.[7] Place traps at the height of the crop canopy.[2]

  • Data Collection: Check the traps at regular intervals (e.g., weekly).[2] Record the number of pink bollworm male moths captured in each trap.

  • Trap Maintenance: Replace trap liners and pheromone lures according to the manufacturer's instructions.

Part B: Assessing Crop Damage

  • Sampling: At regular intervals (e.g., weekly), randomly select a predetermined number of cotton bolls from multiple locations within both the treated and control plots (e.g., 20 green bolls from 20 spots).[6]

  • External Inspection: Visually examine each boll for signs of pink bollworm entry holes.

  • Internal Inspection: Dissect each boll and inspect the locules for the presence of larvae and feeding damage.

  • Data Recording: For each plot, record the total number of bolls sampled and the number of infested bolls.

Data Analysis:

  • Calculate the average number of moths per trap per day for both the treated and control plots.

  • Calculate the percentage of infested bolls for both plots using the formula: (Number of infested bolls / Total number of bolls sampled) * 100.

  • Statistically compare the moth capture rates and boll infestation percentages between the treated and control plots. A significant reduction in these metrics in the treated plot indicates effective mating disruption.[2]

Visualizations

Prodlure_Troubleshooting_Workflow start Low Efficacy of this compound Observed q1 Are moth captures in traps high? start->q1 q2 Is crop damage high? q1->q2 No high_captures High Pest Density? Improper Dispenser Application? Pheromone Degradation? q1->high_captures Yes high_damage Immigration of Mated Females? 'Trap Shut-Down'? q2->high_damage Yes end Effective Mating Disruption q2->end No (Efficacy is likely good) solution1 Assess Pest Density Verify Dispenser Rate/Spacing Check Environmental Factors high_captures->solution1 solution2 Increase Border Dispenser Density Use Boll Damage Assessment Check Application Timing high_damage->solution2

Caption: Troubleshooting workflow for low this compound efficacy.

Pheromone_Signaling_Pathway cluster_sensillum Olfactory Sensillum cluster_neuron Olfactory Receptor Neuron Dendrite PBP Pheromone Binding Protein (PBP) OR_complex Odorant Receptor Complex (OR/Orco) PBP->OR_complex Transports to This compound This compound Molecule This compound->PBP Binds G_protein G-protein (Gq) OR_complex->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ion_Channel Ion Channel (e.g., TRP channel) IP3->Ion_Channel Opens DAG->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Leads to Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Generalized insect pheromone signaling pathway.

References

Optimizing Prodlure dispenser density for effective pest control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing Prodlure dispenser density for effective pest control.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimental trials with this compound dispensers.

Q1: Why am I observing inconsistent or low trap suppression in my this compound-treated plots?

A1: Several factors can contribute to inconsistent or low trap suppression. A primary reason could be that the dispenser density is insufficient to effectively confuse male moths, especially in areas with high pest pressure.[1] Mating disruption is density-dependent, and a high population of female moths can outcompete the synthetic pheromone plumes from the dispensers.[1] Another possibility is the uneven distribution of dispensers, creating "hot spots" where male moths can still locate females.[2] The size and isolation of the experimental plot are also crucial; small plots (less than 10 acres) or those near a significant source of the pest may experience an influx of mated females from untreated areas.[3]

Q2: My monitoring traps within the treated area are capturing a high number of male moths. Does this indicate a failure of the mating disruption strategy?

A2: Not necessarily. While a significant reduction in trap capture (trap shutdown) is expected, high captures could indicate several things. The placement of your monitoring traps relative to the this compound dispensers is critical. A trap located on the edge of a treated block will likely have higher captures than one in the center.[4] It is also important to consider the type of lure in your monitoring traps. If you are using a standard pheromone monitoring lure, it might be competing with your dispensers. Some researchers use traps with lures that are attractive to both males and females to get a better sense of pest phenology during mating disruption trials.[4]

Q3: The this compound dispensers appear to be depleting faster than anticipated. What could be the cause?

A3: The release rate of pheromones from dispensers is influenced by environmental factors such as temperature and humidity.[5] Higher temperatures can increase the volatility of the pheromone, leading to a faster release rate and shorter field life. It is also important to ensure that the dispensers are stored correctly before deployment, typically in a freezer, to prevent premature pheromone release.[6]

Q4: I have applied the recommended dispenser density, but I am still observing significant crop damage.

A4: Mating disruption primarily works by preventing reproduction, not by killing existing pests.[2] Therefore, if there was a substantial pest population before the application of this compound, the existing larvae and pupae can still develop and cause damage. In such cases, an initial application of insecticides to reduce the pest population to a more manageable level may be necessary, especially in the first year of a mating disruption program.[1] Additionally, mated females can migrate into the treated area from nearby untreated fields and lay eggs, leading to crop damage.[3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for pest control?

A1: this compound is a synthetic version of the sex pheromone released by female pink bollworm moths (Pectinophora gossypiella) to attract males for mating.[2][7] In pest control, this compound is used in a strategy called "mating disruption."[3][5] The synthetic pheromone is released from dispensers placed throughout a crop field, creating a high concentration of the pheromone in the air. This "fogs" the environment with the scent, making it difficult for male moths to locate the natural pheromone plumes of calling females.[4] This disruption in communication reduces mating success and, consequently, the pest population over time.[8]

Q2: What are the primary mechanisms of this compound-based mating disruption?

A2: Mating disruption by this compound operates through several mechanisms:

  • Camouflage or Masking: The high concentration of synthetic pheromone in the air can mask the natural pheromone plumes released by female moths, making them undetectable to males.[4][8]

  • False Trail Following: Male moths may follow the pheromone trails from the numerous dispensers, wasting time and energy on "false" trails that do not lead to a receptive female.[3][4]

  • Sensory Imbalance: Moth pheromones are often a specific blend of chemical components. By releasing a high volume of the synthetic this compound, the natural ratio of these components in the environment is altered, which can confuse male moths and inhibit their response to calling females.[4]

Q3: What dispenser densities are typically recommended for this compound?

A3: The optimal dispenser density for this compound can vary depending on the specific product, the pest population pressure, and the crop. Common application rates for mating disruption range from high-density passive dispensers at 300–1000 per hectare to low-density dispensers at around 40–70 per hectare.[4] For pink bollworm in cotton, studies have evaluated densities such as 100 dispensers per acre.[9] One study on navel orangeworm tested densities of 17, 30, and 69 dispensers per hectare.[6] It is crucial to consult the product label and conduct field trials to determine the most effective density for your specific conditions.

Q4: How does dispenser placement affect the efficacy of this compound?

A4: Proper dispenser placement is critical for achieving uniform pheromone distribution throughout the crop canopy. For many orchard pests, placing dispensers high in the canopy has been shown to improve efficacy.[10] The goal is to create a consistent pheromone cloud that intercepts male moths as they search for females. Strategic placement in areas with historically high pest pressure, or "hot spots," can also enhance control.[1]

Q5: Can this compound be used as a standalone pest control method?

A5: While this compound can be highly effective, it is often a key component of an Integrated Pest Management (IPM) program.[7][11] IPM is an environmentally sensitive approach that combines various pest management strategies.[11][12] In situations with high pest populations, this compound may need to be supplemented with other control methods, such as targeted insecticide applications, especially during the initial phases of implementation.[1] Monitoring pest populations with traps is also a critical part of an IPM program using mating disruption.[5][13]

Data Presentation

Table 1: Example of Experimental Data on this compound Dispenser Density and Pest Infestation

Treatment (Dispensers/acre)Average Male Moth Trap Capture (moths/trap/week)Average Boll Infestation (%)Average Seed Cotton Yield (maunds/acre)
Control (0)15.82.7124.10
1001.20.1931.57

Source: Adapted from a study on Pink Bollworm management in cotton.[9]

Table 2: Trap Suppression with High-Rate Dispensers at Varying Densities

Dispenser Density (dispensers/ha)Mean Males per Plot (Period 1)Mean Males per Plot (Period 2)Mean Males per Plot (Period 3)
Untreated Control18.329.725.7
172.10.10.6
302.80.10.8
691.40.10.5

Source: Data from a trap suppression experiment for Navel Orangeworm.[6]

Experimental Protocols

Protocol: Field Evaluation of this compound Dispenser Density for Mating Disruption

1. Objective: To determine the optimal dispenser density of this compound for effective mating disruption of the target pest, as measured by trap suppression and reduction in crop damage.

2. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).

  • Treatments:

    • T1: Untreated Control (no this compound dispensers).

    • T2: Low Density (e.g., 20 dispensers per hectare).

    • T3: Medium Density (e.g., 40 dispensers per hectare).

    • T4: High Density (e.g., 80 dispensers per hectare).

  • Replicates: A minimum of four replicate blocks.

  • Plot Size: Each plot should be at least 5 acres to minimize edge effects, with a buffer zone between plots.[3]

3. Materials:

  • This compound dispensers.

  • Pheromone monitoring traps and lures for the target pest.

  • GPS device for mapping dispenser and trap locations.

  • Data collection sheets or mobile device.

4. Procedure:

  • Pre-treatment Monitoring: For two weeks prior to dispenser application, place monitoring traps in all plots to establish a baseline pest population.

  • Dispenser Application:

    • At the beginning of the moth flight period, apply the this compound dispensers according to the randomized treatment plan.

    • Distribute dispensers uniformly throughout each plot, following a grid pattern. Place dispensers in the upper third of the plant canopy.[10]

  • Monitoring:

    • Service monitoring traps weekly throughout the flight period of the target pest.

    • Record the number of male moths captured in each trap.

    • Replace lures and trap liners as recommended by the manufacturer.

  • Damage Assessment:

    • At the end of the season, conduct a crop damage assessment.

    • Randomly sample a predetermined number of plants or fruits from the center of each plot.

    • Record the percentage of infested plants or fruits.

  • Data Analysis:

    • Analyze the trap capture data and damage assessment data using Analysis of Variance (ANOVA) appropriate for an RCBD.

    • Compare the treatment means to determine the effect of dispenser density.

Mandatory Visualizations

MatingDisruptionMechanism cluster_this compound Mating Disruption female Calling Female Moth plume Natural Pheromone Plume plume->female Leads to Female male Male Moth male->plume Follows Plume synthetic_plume Synthetic Pheromone Cloud male->synthetic_plume Confused by Synthetic Pheromone dispenser This compound Dispenser synthetic_plume->male Masks Natural Plume ExperimentalWorkflow start Start: Define Objectives (Optimize Dispenser Density) design Experimental Design (Randomized Complete Block) start->design setup Field Setup (Plot Layout, Buffer Zones) design->setup baseline Baseline Monitoring (2 weeks pre-treatment) setup->baseline application Dispenser Application (T1, T2, T3, T4) baseline->application monitoring Weekly Trap Monitoring (Male Moth Capture) application->monitoring damage_assessment End-of-Season Damage Assessment (% Crop Damage) monitoring->damage_assessment analysis Data Analysis (ANOVA) damage_assessment->analysis conclusion Conclusion (Optimal Dispenser Density) analysis->conclusion

References

Factors affecting the stability and degradation of Prodlure in the field

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Prodlure (Gossyplure). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the factors affecting the stability and degradation of this compound in the field. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its active components?

A1: this compound is the commercial name for the synthetic sex pheromone of the pink bollworm (Pectinophora gossypiella), a major pest of cotton.[1][2] Its active component is Gossyplure, which is a 1:1 mixture of two geometric isomers of 7,11-hexadecadien-1-yl acetate:

  • (7Z,11Z)-hexadecadien-1-yl acetate ((Z,Z)-Gossyplure)[1][2]

  • (7Z,11E)-hexadecadien-1-yl acetate ((Z,E)-Gossyplure)[1][2]

The precise ratio of these isomers is critical for its biological activity in attracting male moths.[1]

Q2: What are the primary environmental factors that cause this compound degradation in the field?

A2: The main factors contributing to the degradation of this compound in a field environment are:

  • Temperature: Higher temperatures accelerate the rate of chemical degradation reactions and also increase the volatility and release rate of the pheromone from dispensers.[1][2][3][4]

  • UV Radiation: Sunlight, particularly UV radiation, can lead to photodegradation and isomerization of the double bonds in the gossyplure molecule, reducing its effectiveness.[1]

  • Oxidation: The double bonds in the unsaturated fatty acid structure of gossyplure are susceptible to oxidation from atmospheric oxygen, leading to loss of activity.[1] This process can be accelerated by heat and UV light.

  • Hydrolysis: The acetate ester functional group in gossyplure can undergo hydrolysis, although this is generally a slower degradation pathway in the field compared to oxidation and photodegradation.

Q3: How does the formulation and dispenser type affect the stability of this compound?

A3: The formulation and dispenser play a critical role in protecting this compound from environmental degradation and controlling its release rate.[5]

  • Dispenser Material: The material of the dispenser (e.g., rubber septa, polyethylene vials, hollow fibers) can physically shield the pheromone from UV light and oxygen.[6]

  • Controlled Release: Different materials provide different release kinetics. The goal is to achieve a consistent, near zero-order release rate to maintain an effective pheromone plume over an extended period.[2]

  • Stabilizers: Formulations often include antioxidants, such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA), to prevent oxidative degradation.[1][7] UV stabilizers, like 2-hydroxy-4-methoxybenzophenone, can be added to protect against photodegradation.[1]

Q4: What are the ideal storage conditions for this compound lures?

A4: To ensure maximum stability and shelf-life, this compound lures should be stored in a freezer at -20°C or below in their original sealed, airtight, and light-blocking containers.[1] For short-term storage, refrigeration at 2-8°C is acceptable.[1] It is also recommended to purge the container with an inert gas like nitrogen or argon to minimize exposure to oxygen.[1]

Q5: How can I tell if my this compound lure has degraded?

A5: Degradation can be assessed through:

  • Biological Assay: A significant decrease in the number of captured target insects in traps compared to fresh lures under the same field conditions indicates a loss of attractiveness.[6]

  • Chemical Analysis: Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to quantify the remaining amount of the active gossyplure isomers and to identify and quantify degradation products.[6][8]

Troubleshooting Guides

Issue 1: Low or No Trap Captures
Potential Cause Troubleshooting Steps
Lure Degradation 1. Check Lure Age and Storage: Ensure lures are within their expiration date and have been stored correctly at low temperatures (≤ -20°C for long-term) in airtight, dark containers.[1]2. Assess Field Exposure: Lures may have been exposed to extreme heat or direct sunlight for prolonged periods. Consider relocating traps to more shaded areas if possible.[1]
Incorrect Lure or Species 1. Verify Lure Specificity: Confirm you are using the correct pheromone for the target insect species.[6]2. Confirm Pest Presence: Scout the area to ensure the target pest is present.
Improper Trap Placement 1. Height and Location: Ensure traps are placed at the recommended height and location for the target species.[6]2. Wind Conditions: Avoid placing traps in areas with very high winds, which can disrupt the pheromone plume.[9]
Lure Contamination 1. Handling: Always use gloves when handling lures to avoid contamination from skin oils or other chemicals.[6]
Issue 2: Rapid Decline in Trap Captures Over Time
Potential Cause Troubleshooting Steps
High Pheromone Release Rate ("Flash-off") 1. Airing Period: Some dispensers have a high initial release rate. Consider airing the lure for 24 hours before field placement to achieve a more stable release.[10]
Inappropriate Dispenser for Conditions 1. Environmental Match: The dispenser may not be suitable for the high temperatures or UV levels in your location, leading to rapid degradation or release. Consult the manufacturer for recommendations on the best dispenser type for your conditions.[5]
Lure Exhaustion 1. Check Recommended Field Life: The lure may have reached the end of its effective field life. Replace with a fresh lure as per the manufacturer's guidelines.[6]
Chemical Degradation 1. Analyze Residual Pheromone: If possible, perform a GC analysis on the used lure to determine the amount of remaining active ingredient. This can confirm if degradation or rapid release is the issue.[6]

Quantitative Data Summary

The stability of this compound is significantly influenced by environmental conditions. The following tables summarize the expected effects of these factors.

Table 1: Effect of Environmental Factors on this compound Degradation and Release [1]

FactorEffect on Degradation/ReleaseMitigation Strategy
High Temperature Increases release rate and accelerates chemical degradation.[2][3][4]Store lures in a freezer/refrigerator; deploy traps in shaded areas where possible.
UV Radiation Causes photodegradation and isomerization of the pheromone molecules.Use dispensers made of UV-blocking materials; add UV stabilizers to the formulation; place traps in shaded locations.
Oxygen Leads to oxidative degradation of the double bonds.Store lures in airtight containers, preferably purged with an inert gas; incorporate antioxidants (e.g., BHT) into the lure formulation.[7]
High Wind Causes rapid dissipation of the pheromone plume, reducing the effective trap radius.[9]Place traps in locations that are somewhat sheltered from strong, direct winds.

Table 2: Common Stabilizers Used in Pheromone Formulations [1]

Stabilizer TypeExample CompoundDegradation Pathway Protected
Antioxidant Butylated Hydroxytoluene (BHT)Oxidation
Antioxidant Butylated Hydroxyanisole (BHA)Oxidation
UV Stabilizer 2-hydroxy-4-methoxybenzophenonePhotodegradation, Photoisomerization

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound Lures

Objective: To evaluate the stability of a this compound formulation under accelerated temperature and humidity conditions to predict its shelf-life.

Materials:

  • This compound lures (experimental and control formulations)

  • Environmental chamber with temperature and humidity control

  • Freezer (-20°C) for control samples

  • Amber glass vials with screw caps

  • Inert gas (e.g., nitrogen or argon)

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

  • High-purity hexane

  • Internal standard (e.g., a stable hydrocarbon of similar volatility)

Methodology:

  • Initial Analysis (T=0): Take a representative sample of lures (n=3) from the batch to be tested. Extract the pheromone from each lure by soaking it in a known volume of hexane containing a precise concentration of the internal standard for a specified time (e.g., 24 hours). Analyze the extract by GC to determine the initial concentration of the (Z,Z) and (Z,E) isomers of gossyplure.

  • Sample Preparation for Storage: Place individual lures into labeled amber glass vials. Purge the vials with an inert gas before sealing to minimize oxidative degradation.

  • Storage Conditions: Place the vials in an environmental chamber set to accelerated conditions (e.g., 40°C and 75% relative humidity). Store a set of control vials in a freezer at -20°C.

  • Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove a set of samples (n=3) from the environmental chamber and the freezer.

  • Extraction and Analysis: Extract the pheromone from each lure as described in step 1.

  • Data Analysis: Quantify the amount of each gossyplure isomer remaining in the lures at each time point. Calculate the percentage degradation relative to the initial concentration (T=0) or the control samples stored at -20°C. Plot the percentage of remaining gossyplure against time to determine the degradation kinetics.

Protocol 2: Field-Aging Study to Determine Effective Lure Life

Objective: To determine the effective field life of a this compound lure by monitoring its biological activity (trap captures) over time.

Materials:

  • This compound lures

  • Pheromone traps appropriate for the pink bollworm moth

  • Field site with a known population of the target pest

Methodology:

  • Trap Deployment: At the beginning of the trial, deploy a series of identical traps (e.g., 5-10 traps) baited with fresh this compound lures in the field. Use a randomized block design to account for spatial variability.

  • Trap Placement: Place traps at the recommended height and spacing for monitoring pink bollworm.

  • Data Collection: At regular intervals (e.g., every 3-4 days), inspect the traps and record the number of captured target moths. Remove all captured insects at each inspection.

  • Lure Aging: Do not replace the lures during the trial. The objective is to observe the decline in captures as the lures age under field conditions.

  • Data Analysis: Plot the average number of moths captured per trap per inspection interval against the age of the lure in days or weeks. The point at which trap captures decline to a predetermined threshold (e.g., 50% of the initial capture rate) can be considered the end of the lure's effective field life.

Visualizations

This compound Degradation Pathways

The primary degradation pathways for this compound (gossyplure) involve oxidation of the double bonds and hydrolysis of the acetate ester.

Primary degradation pathways of this compound (gossyplure).
Experimental Workflow for Field-Aging Study

Field_Aging_Workflow start Start: Deploy Fresh Lures in Traps check_traps Regularly Inspect Traps (e.g., every 3-4 days) start->check_traps record_data Count and Remove Captured Moths check_traps->record_data loop Continue Monitoring (Do Not Replace Lures) record_data->loop end_point Trap Captures Decline Significantly? loop->end_point end_point->check_traps No end End of Effective Field Life Determined end_point->end Yes

Workflow for determining the effective field life of this compound lures.
Logical Relationship of Factors Affecting this compound Stability

Stability_Factors cluster_environmental Environmental Factors cluster_formulation Formulation Factors This compound This compound Stability Temperature Temperature Temperature->this compound Degrades UV_Radiation UV Radiation UV_Radiation->this compound Degrades Oxygen Oxygen Oxygen->this compound Degrades Dispenser Dispenser Material Dispenser->this compound Protects Stabilizers Stabilizers (Antioxidants, UV Absorbers) Stabilizers->this compound Protects

Factors influencing the stability of this compound in the field.

References

How to improve the signal-to-noise ratio in Prodlure EAG recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in Prodlure electroantennogram (EAG) recordings.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind electroantennography (EAG)?

A1: Electroantennography is an electrophysiological technique used to measure the summated electrical response of olfactory receptor neurons on an insect's antenna to a volatile chemical stimulus.[1][2] An insect antenna is placed between two electrodes to record changes in electrical potential upon exposure to an odorant.[1] A continuous stream of humidified and purified air creates a stable baseline. When a stimulus, such as this compound, is introduced into the airstream, sensitive olfactory receptor neurons depolarize, generating a voltage drop that is recorded as the EAG response.[1] The amplitude of this response is proportional to the number of responding neurons.[2]

Q2: What are the common sources of noise in EAG recordings?

A2: Noise in EAG recordings can originate from various sources, broadly categorized as:

  • Biological Noise: Spontaneous activity of insect cells and muscle movements if the insect is not properly immobilized.[3]

  • Mechanical Noise: Vibrations from the building, equipment, or air currents in the room can cause movement of the preparation and introduce artifacts.

  • Electrical and Electromagnetic Interference (EMI): Nearby electronic equipment, power lines (50/60 Hz hum), and room lighting can all introduce electrical noise.[3]

  • Electrode Noise: Unstable electrode-to-antenna contact, polarization of electrodes, and incorrect saline solution can all contribute to a noisy signal.

Q3: How does a Faraday cage improve the signal-to-noise ratio?

A3: A Faraday cage is an enclosure made of a conductive material that blocks external static and non-static electric fields.[4] By placing the entire EAG setup, including the antennal preparation and electrodes, inside a grounded Faraday cage, you can shield it from ambient electromagnetic interference (EMI) from sources like power lines, computers, and fluorescent lights, which would otherwise be picked up by the electrodes and obscure the small biological signal from the antenna.[4][5][6]

Q4: What is the importance of proper grounding?

A4: Proper grounding is crucial for minimizing electrical noise. All components of the EAG setup, such as the microscope, manipulators, and the Faraday cage, should be connected to a common ground point. This prevents the formation of ground loops, which can introduce significant noise into the recordings.

Troubleshooting Guides

Issue 1: Low Signal-to-Noise Ratio (SNR)

A poor SNR can make it difficult to distinguish true EAG responses from background noise.

Potential Cause Troubleshooting Steps
High Background Noise 1. Verify Faraday Cage Integrity: Ensure the Faraday cage is properly closed and grounded. Seal any gaps with conductive tape.[4][5][6] 2. Check Grounding: Confirm all equipment is connected to a single, common ground point. 3. Power Down Non-Essential Electronics: Turn off nearby equipment (e.g., monitors, centrifuges, personal electronics) that could be a source of EMI. 4. Use Shielded Cables: Ensure all cables connecting the components of your EAG setup are shielded.
Weak EAG Signal 1. Check Antenna Health: Use a fresh, healthy insect for the preparation. Antennae from insects that are 2-3 days post-eclosion often provide strong responses. 2. Improve Electrode Contact: Ensure good contact between the electrodes and the antenna using an appropriate amount of conductive gel or saline solution.[7] A small portion of the distal end of the antenna can be clipped to improve contact with the recording electrode.[1] 3. Verify Stimulus Delivery: Check for blockages in the stimulus delivery tubing and ensure the puff of air is directed over the antenna. 4. Use Multiple Antennae: Connecting multiple antennae in series can increase the signal amplitude.[3][8][9]
Signal Processing 1. Apply Appropriate Filtering: Use the filters on your amplifier to remove high-frequency noise and low-frequency drift. Be cautious not to filter out the actual EAG signal. 2. Signal Averaging: If your software allows, averaging the responses to multiple presentations of the same stimulus can improve the SNR.
Issue 2: Unstable or Drifting Baseline

A drifting baseline can make it challenging to accurately measure the amplitude of EAG responses.

Potential Cause Troubleshooting Steps
Antenna Desiccation 1. Humidify the Airstream: Ensure the continuous air stream flowing over the antenna is properly humidified by bubbling it through distilled water.[7]
Electrode Polarization 1. Use Fresh Saline: Prepare fresh saline solution for your electrodes for each experiment. 2. Check Ag/AgCl Wires: Ensure the silver wires in your electrodes are well-chlorided. Re-chloride them in bleach if necessary.
Mechanical Instability 1. Use an Anti-Vibration Table: Place your EAG setup on an anti-vibration table to minimize mechanical disturbances. 2. Secure the Preparation: Make sure the antenna holder is firmly secured and the preparation is not subject to movement from air currents in the room.
Temperature Fluctuations 1. Maintain a Stable Environment: Conduct your experiments in a temperature-controlled room to the extent possible.
Issue 3: No Signal or Very Weak Signal

This issue can be frustrating, but a systematic check of the setup can often resolve it.

Potential Cause Troubleshooting Steps
Improper Antennal Preparation 1. Review Preparation Technique: Ensure the antenna is excised cleanly and not damaged during the process. 2. Confirm Electrode Contact: Visually inspect the connection between the antenna and the electrodes. There should be a continuous liquid junction. Check for air bubbles in the electrode tips, as these will break the electrical circuit.[10][11]
Incorrect Electrode Setup 1. Verify Electrode Connections: Ensure the recording and reference electrodes are connected to the correct inputs on the amplifier. 2. Check Saline Composition: Double-check that you are using the correct saline solution for your insect species.
Stimulus Delivery Failure 1. Confirm Stimulus Flow: With the main airflow off, deliver a puff of the stimulus and check if you can feel a gentle airflow at the outlet of the delivery tube. 2. Check Stimulus Concentration: The concentration of this compound may be below the detection threshold of the antenna. Test a higher concentration or a known positive control.

Quantitative Data on SNR Improvement

Method Improvement in SNR Reference
Using Multiple Antennae (4 antennae in series) ~50% increase[9]
Deans Switch-Enabled Lock-in Amplification 10.4–12.7 dB increase[12][13]

Experimental Protocols

Detailed Methodology for a General this compound EAG Recording

This protocol provides a general framework that may need to be adapted for specific insect species and equipment.

  • Preparation of Solutions and Electrodes:

    • Prepare the appropriate insect saline solution.

    • Prepare stock solutions of this compound in a high-purity solvent (e.g., hexane or paraffin oil). Create a dilution series to test a range of concentrations.

    • Pull glass capillaries to a fine tip using a microelectrode puller. Break the very end of the tip to create an opening large enough to accommodate the antenna.[11]

    • Fill the electrodes with the saline solution, ensuring there are no air bubbles. Insert chlorided silver wires into the electrodes.[1]

  • Antennal Preparation:

    • Immobilize a healthy insect (e.g., on a microscope slide with wax or tape).

    • Using micro-scissors, carefully excise one antenna at its base.

    • For the recording electrode, clip the last few segments of the distal tip of the antenna to ensure good electrical contact.

    • Mount the basal end of the antenna onto the reference electrode and the distal tip into the recording electrode. A small amount of conductive gel can be used to facilitate contact.[7]

  • EAG Recording Setup:

    • Place the mounted antenna preparation within a Faraday cage.

    • Position the preparation under a microscope for visualization.

    • Deliver a continuous stream of charcoal-filtered and humidified air over the antenna through a main airline tube.

    • Position the tip of the stimulus delivery pipette into an opening in the main airline tube, upstream of the antenna.

    • Connect the electrodes to a high-impedance amplifier. The amplified signal is then digitized and recorded with appropriate software.[2]

  • Data Acquisition:

    • Allow the preparation to stabilize in the continuous airstream for 1-2 minutes until a stable baseline is achieved.

    • To deliver a stimulus, a timed puff of air is sent through the stimulus pipette, carrying the volatilized this compound over the antenna.

    • Record the resulting voltage deflection.

    • Maintain a sufficient interval between stimuli (e.g., 45-60 seconds) to prevent antennal adaptation.

    • Present stimuli in order of increasing concentration, with solvent controls interspersed throughout the experiment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_setup Setup & Recording cluster_analysis Data Analysis prep_solutions Prepare Solutions (Saline, this compound Dilutions) prep_electrodes Prepare & Fill Electrodes prep_solutions->prep_electrodes prep_antenna Excise & Mount Antenna prep_electrodes->prep_antenna setup_rig Assemble EAG Rig in Faraday Cage prep_antenna->setup_rig stabilize Stabilize Preparation in Humidified Airflow setup_rig->stabilize stimulate Deliver this compound Stimulus Puff stabilize->stimulate record Record Voltage Deflection stimulate->record measure Measure Response Amplitude record->measure normalize Normalize to Control measure->normalize dose_response Generate Dose-Response Curve normalize->dose_response

Caption: A typical experimental workflow for this compound EAG recordings.

troubleshooting_flowchart start Start Troubleshooting check_signal Is there a stable baseline signal? start->check_signal check_response Is there a response to the stimulus? check_signal->check_response Yes no_baseline No Stable Baseline check_signal->no_baseline No snr_ok Is the Signal-to-Noise Ratio (SNR) acceptable? check_response->snr_ok Yes no_response No Response check_response->no_response No low_snr Low SNR snr_ok->low_snr No end Recording Successful snr_ok->end Yes fix_baseline Check electrode contact, grounding, and for air bubbles in electrodes. no_baseline->fix_baseline fix_no_response Verify stimulus delivery, check stimulus concentration, and use a fresh antenna. no_response->fix_no_response fix_low_snr Improve shielding (Faraday cage), power down external electronics, and check grounding. low_snr->fix_low_snr fix_baseline->check_signal fix_no_response->check_response fix_low_snr->snr_ok

Caption: A troubleshooting flowchart for common EAG recording issues.

References

Technical Support Center: Overcoming Rapid Degradation of Prodlure in High Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Prodlure, its rapid degradation at elevated temperatures presents a significant challenge to experimental reproducibility and efficacy. This technical support center provides troubleshooting guides and frequently asked questions to address specific issues related to this compound's stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to high temperatures?

This compound is the common name for (E,Z)-7,9-dodecadien-1-yl acetate, the primary sex pheromone of the European grapevine moth (Lobesia botrana). Its chemical structure, containing a conjugated diene system, makes it susceptible to degradation under various environmental conditions, particularly high temperatures. Heat accelerates chemical reactions, leading to isomerization of the double bonds, oxidation, and hydrolysis of the acetate group, all of which can significantly reduce or eliminate its biological activity.[1][2]

Q2: What are the main degradation pathways for this compound at high temperatures?

At elevated temperatures, this compound primarily degrades through two main pathways:

  • Thermal Isomerization: The biologically active (E,Z) isomer can convert to other, less active isomers such as the (E,E), (Z,E), and (Z,Z) forms. The (E,E) isomer is the most thermodynamically stable and its formation is favored at higher temperatures.[3]

  • Thermo-oxidative Degradation: The conjugated diene system is prone to oxidation, especially in the presence of heat and oxygen. This can lead to the formation of various degradation products, including aldehydes, ketones, and shorter-chain fatty acids, rendering the pheromone inactive.

Q3: How does ultraviolet (UV) radiation affect this compound stability?

UV radiation from sunlight provides the energy to initiate photodegradation. This process can cause isomerization of the double bonds in the this compound molecule, similar to thermal degradation.[1][2][3] In the presence of a photosensitizer, this isomerization can occur rapidly. Photo-oxidation, a reaction involving both light and oxygen, can also lead to the formation of non-volatile degradation products.[2]

Q4: What are the recommended storage conditions for this compound to minimize degradation?

To ensure long-term stability, this compound should be stored in a freezer at or below -20°C in its original sealed, airtight container, protected from light. For short-term storage, refrigeration at 2-8°C is recommended.[1] It is also advisable to purge the container with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.[1]

Troubleshooting Guide: this compound Degradation in Experiments

This guide addresses common issues encountered during experiments involving this compound at high temperatures.

Issue Potential Cause Troubleshooting/Solution
Loss of biological activity in field trials Rapid degradation of this compound due to high ambient temperatures and sun exposure.1. Utilize Controlled-Release Dispensers: Employ dispensers made of materials like rubber septa or polyethylene that provide a slow, controlled release and offer some physical protection from the environment.[4] 2. Incorporate Stabilizers: Add antioxidants (e.g., Butylated Hydroxytoluene - BHT) and UV stabilizers (e.g., 2-hydroxy-4-methoxybenzophenone) to the this compound formulation.[1][5] 3. Strategic Placement: If possible, place lures or dispensers in shaded areas to reduce direct sun exposure.[6]
Inconsistent results in laboratory assays at elevated temperatures Degradation of this compound in the experimental setup.1. Minimize Exposure Time: Prepare this compound solutions immediately before use and minimize the time they are exposed to high temperatures. 2. Use Stabilized Formulations: Incorporate antioxidants directly into the solvent used to dissolve this compound. 3. Inert Atmosphere: Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Formation of unknown peaks in analytical chromatography (HPLC/GC) Degradation of this compound into various isomers and oxidation products.1. Confirm Peak Identity: Use analytical standards of potential isomers and degradation products to identify the unknown peaks. 2. Optimize Analytical Method: Use a validated stability-indicating analytical method, such as reverse-phase HPLC, to separate and quantify this compound and its degradation products.[7] 3. Conduct Forced Degradation Studies: Intentionally degrade a sample of this compound under controlled conditions (e.g., heat, light, acid, base, oxidation) to generate degradation products and confirm the specificity of your analytical method.

Data on this compound Stabilization

While specific quantitative data for this compound is limited in publicly available literature, studies on similar pheromones with conjugated diene systems provide valuable insights. The addition of antioxidants and UV absorbers has been shown to be effective in slowing down both isomerization and oxidation.

Table 1: Common Stabilizers for Pheromone Formulations [1][5]

Stabilizer TypeExample CompoundFunction
Antioxidant Butylated Hydroxytoluene (BHT)Scavenges free radicals to prevent oxidative degradation.
Antioxidant Butylated Hydroxyanisole (BHA)Scavenges free radicals to prevent oxidative degradation.
UV Stabilizer 2-hydroxy-4-methoxybenzophenoneAbsorbs UV radiation to prevent photodegradation and photoisomerization.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Formulation

Objective: To prepare a this compound formulation with enhanced stability against thermal and photodegradation.

Materials:

  • This compound (E,Z)-7,9-dodecadien-1-yl acetate)

  • Antioxidant (e.g., BHT)

  • UV stabilizer (e.g., 2-hydroxy-4-methoxybenzophenone)

  • Solvent (e.g., hexane or another suitable organic solvent)

  • Inert gas (e.g., nitrogen or argon)

  • Amber glass vials with Teflon-lined caps

Methodology:

  • In a fume hood, prepare a stock solution of the desired concentration of this compound in the chosen solvent.

  • To this solution, add the antioxidant (e.g., BHT) at a concentration of 0.1-1.0% (w/v). The optimal concentration may need to be determined empirically.

  • Add the UV stabilizer (e.g., 2-hydroxy-4-methoxybenzophenone) at a concentration of 0.1-1.0% (w/v).

  • Gently mix the solution until all components are fully dissolved.

  • Dispense the stabilized formulation into amber glass vials.

  • Purge the headspace of each vial with an inert gas for 30-60 seconds.

  • Immediately cap the vials tightly.

  • Store the vials at -20°C until use.

Protocol 2: Accelerated Degradation Study of this compound

Objective: To evaluate the thermal stability of a this compound formulation.

Materials:

  • Stabilized and non-stabilized this compound formulations (from Protocol 1)

  • Oven or incubator capable of maintaining a constant high temperature (e.g., 50°C)

  • HPLC or GC system with a suitable column for pheromone analysis

Methodology:

  • Place vials of both stabilized and non-stabilized this compound formulations in an oven set to the desired high temperature (e.g., 50°C).[2]

  • At predetermined time points (e.g., 0, 24, 48, 72, 96, 120, and 144 hours), remove one vial of each formulation from the oven.

  • Allow the vials to cool to room temperature.

  • Analyze the samples by HPLC or GC to determine the concentration of the (E,Z)-7,9-dodecadien-1-yl acetate and the formation of any degradation products.

  • Plot the concentration of the active isomer over time for both formulations to compare their degradation rates.

Visualizations

DegradationPathways This compound Degradation Pathways This compound (E,Z)-7,9-dodecadien-1-yl acetate (Active Pheromone) Isomers Inactive Isomers ((E,E), (Z,E), (Z,Z)) This compound->Isomers Isomerization OxidationProducts Oxidation Products (Aldehydes, Ketones, etc.) This compound->OxidationProducts Oxidation Heat High Temperature Heat->Isomers Heat->OxidationProducts UV UV Radiation UV->Isomers UV->OxidationProducts Oxygen Oxygen Oxygen->OxidationProducts

Caption: Major degradation pathways of this compound under the influence of heat, UV radiation, and oxygen.

ExperimentalWorkflow Workflow for this compound Stability Assessment cluster_prep Formulation Preparation cluster_stress Accelerated Degradation cluster_analysis Analysis Prep_Unstabilized Prepare Unstabilized This compound Solution Incubate Incubate at High Temperature (e.g., 50°C) Prep_Unstabilized->Incubate Prep_Stabilized Prepare Stabilized This compound Solution (with Antioxidant & UV Stabilizer) Prep_Stabilized->Incubate Sample Sample at Time Intervals Incubate->Sample Analyze Analyze by HPLC/GC Sample->Analyze Compare Compare Degradation Rates Analyze->Compare

Caption: Experimental workflow for assessing the thermal stability of this compound formulations.

StabilizationStrategies Strategies to Mitigate this compound Degradation Degradation This compound Degradation (Loss of Activity) Stabilization Stabilization Strategies Antioxidants Antioxidants (e.g., BHT, BHA) Stabilization->Antioxidants Chemical UV_Stabilizers UV Stabilizers (e.g., Benzophenones) Stabilization->UV_Stabilizers Chemical Controlled_Release Controlled-Release Formulations (e.g., Microencapsulation) Stabilization->Controlled_Release Physical Proper_Storage Proper Storage (-20°C, Airtight, Dark) Stabilization->Proper_Storage Procedural Antioxidants->Degradation Inhibits Oxidation UV_Stabilizers->Degradation Blocks Photodegradation Controlled_Release->Degradation Protects & Slows Release Proper_Storage->Degradation Minimizes Degradation Before Use

Caption: Overview of chemical, physical, and procedural strategies to overcome this compound degradation.

References

Technical Support Center: Enhancing Prodlure Bait Attractiveness for Pink Bollworm (Pectinophora gossypiella)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the attractiveness of Prodlure (gossyplure) baits for the pink bollworm (Pectinophora gossypiella).

Troubleshooting Guides

This section addresses specific issues that may arise during experiments aimed at improving the efficacy of this compound baits.

Issue 1: Low trap capture rates with standard this compound lures.

  • Question: My standard this compound-baited traps are capturing very few male pink bollworm moths. What factors could be contributing to this, and how can I improve capture rates?

  • Answer: Low capture rates can be attributed to several factors. Firstly, the synthetic pheromone (this compound) alone may not be as attractive as a female moth, which releases a complex blend of semiochemicals. To enhance attractiveness, consider the addition of host plant volatiles that act as kairomones. Studies have shown that volatiles from cotton plants, such as pinene, carene, caryophyllene, humulene, and γ-terpinene, can influence the behavior of pink bollworms.[1][2] Mated female moths have been observed to be more attracted to cotton flowers than male or unmated female moths, suggesting that flower volatiles could serve as a food lure.[3]

    Secondly, environmental conditions significantly impact lure efficacy. High temperatures can cause rapid degradation of the pheromone, while strong winds can disrupt the pheromone plume. Ensure traps are deployed during periods of optimal moth activity, typically at dusk.

    Finally, incorrect trap placement can drastically reduce captures. Traps should be placed at canopy level and away from field edges to maximize the probability of interception.

Issue 2: Inconsistent results in olfactometer bioassays.

  • Question: I am conducting Y-tube olfactometer assays to test the attractiveness of potential enhancers, but my results are inconsistent. What could be the cause?

  • Answer: Inconsistent olfactometer results can stem from several sources of experimental error. Ensure a clean and consistent airflow through both arms of the olfactometer. Any fluctuations can disrupt the odor plume and confuse the insect. The concentration of the test compounds is also critical. Both the pheromone and the potential enhancer should be tested at various concentrations to identify the optimal attractive blend.

    The physiological state of the test insects is another crucial factor. Use moths of a consistent age and mating status, as their responsiveness to olfactory cues can vary. It is also important to conduct trials during the insect's natural activity period.

Issue 3: Difficulty in identifying potential volatile enhancers from cotton plants.

  • Question: I want to identify novel kairomones from cotton plants to enhance my this compound baits. What is the recommended methodology?

  • Answer: A powerful technique for identifying biologically active volatiles is Gas Chromatography-Electroantennographic Detection (GC-EAD). This method separates the volatile compounds from a cotton plant extract and measures the electrical response of a pink bollworm antenna to each compound as it elutes from the gas chromatograph. This allows for the precise identification of compounds that the insect can detect.

    Following GC-EAD, identified compounds should be tested in behavioral assays, such as olfactometer tests or field trapping experiments, to confirm their attractiveness and synergistic effect with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its chemical composition?

A1: this compound, also known as gossyplure, is the synthetic sex pheromone of the pink bollworm. It is a 1:1 mixture of two isomers: (Z,Z)-7,11-hexadecadienyl acetate and (Z,E)-7,11-hexadecadienyl acetate.[4][5]

Q2: What are kairomones and how can they enhance this compound baits?

A2: Kairomones are chemical substances emitted by one species that benefit a receiving species. In this context, volatile organic compounds (VOCs) released by the cotton plant (the pink bollworm's host) can act as kairomones, signaling a suitable location for feeding and oviposition.[1][2] Combining these kairomones with this compound can create a more powerful and attractive lure by providing both a sexual and a habitat cue to the male moth.

Q3: Are there any commercially available enhanced this compound baits?

A3: Currently, most commercially available lures for pink bollworm monitoring and control primarily contain gossyplure.[5] The development of enhanced baits with synergistic host plant volatiles is an active area of research.

Q4: What is the optimal placement and density of pheromone traps for monitoring pink bollworm populations?

A4: For monitoring purposes, it is recommended to use 8-10 traps per hectare.[5] For mass trapping, a higher density of 40-50 traps per hectare is advised.[5] Traps should be placed at the canopy level of the cotton plants.

Quantitative Data Summary

The following table summarizes the key volatile compounds identified from cotton that have been shown to influence pink bollworm behavior. While direct quantitative data on the enhancement of this compound with these specific compounds is still emerging, their identification provides a strong basis for further experimentation.

Volatile CompoundPlant PartObserved Effect on Pink BollwormReference
PineneSquaresInfluences oviposition preference[1][2]
CareneSquaresInfluences oviposition preference[1][2]
CaryophylleneSquaresInfluences oviposition preference[1][2]
HumuleneSquaresInfluences oviposition preference[1][2]
γ-TerpineneSquaresInfluences oviposition preference[1][2]

Experimental Protocols

Protocol 1: Gas Chromatography-Electroantennographic Detection (GC-EAD) for Identification of Bio-active Cotton Volatiles

Objective: To identify volatile compounds from cotton plants that elicit an olfactory response in pink bollworm antennae.

Methodology:

  • Volatile Collection: Collect volatiles from the headspace of cotton plants (flowers, squares, and leaves) using a dynamic headspace collection system with a suitable adsorbent trap (e.g., Porapak Q).

  • GC-MS Analysis: Elute the collected volatiles from the trap with a solvent (e.g., hexane) and analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the chemical constituents.

  • Antennal Preparation: Excise an antenna from a male pink bollworm moth and mount it between two electrodes in an electroantennogram setup.

  • GC-EAD Analysis: Inject the volatile extract into a gas chromatograph equipped with a column effluent splitter. One part of the effluent is directed to a flame ionization detector (FID) to generate a chromatogram, while the other part is passed over the prepared antenna.

  • Data Recording and Analysis: Simultaneously record the FID signal and the electrical response from the antenna (the electroantennogram). Peaks in the EAD trace that correspond to peaks in the FID chromatogram indicate that the compound eluting at that time is detected by the moth's antenna. These are your candidate enhancers.

Protocol 2: Y-Tube Olfactometer Bioassay for Attractiveness Testing

Objective: To determine the behavioral response of male pink bollworm moths to candidate volatile enhancers alone and in combination with this compound.

Methodology:

  • Olfactometer Setup: Use a glass Y-tube olfactometer with a purified and humidified air stream flowing through each arm at a constant rate.

  • Odor Source Preparation: Prepare solutions of this compound and the candidate enhancer(s) in a suitable solvent (e.g., hexane) at various concentrations. Apply a known volume of the test solution to a filter paper and place it in the odor source chamber of one arm of the olfactometer. The other arm will contain a filter paper with the solvent only (control).

  • Moth Introduction: Introduce a single male pink bollworm moth at the base of the Y-tube.

  • Behavioral Observation: Observe the moth's behavior for a set period (e.g., 5 minutes) and record its choice of arm (first entry and time spent in each arm).

  • Data Analysis: Analyze the choice data using a chi-square test or a similar statistical method to determine if there is a significant preference for the arm containing the test odor. Test various combinations and ratios of this compound and the enhancer to identify synergistic effects.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Identification of Potential Enhancers cluster_1 Phase 2: Behavioral Validation a Cotton Plant Volatile Collection (Headspace) b GC-MS Analysis (Chemical Identification) a->b c GC-EAD Analysis (Antennal Response) a->c d Identification of Bio-active Compounds b->d c->d e Y-Tube Olfactometer Bioassays d->e Test Compounds f Field Trapping Experiments d->f Test Compounds g Data Analysis and Identification of Synergists e->g f->g h Enhanced this compound Bait g->h Optimized Bait Formulation

Caption: Workflow for identifying and validating enhancers for this compound baits.

Signaling_Pathway cluster_Moth Male Pink Bollworm Moth cluster_Environment Environment Antenna Antenna Brain Brain Antenna->Brain Olfactory Signal Transduction Behavior Upwind Flight (Attraction) Brain->Behavior Behavioral Response This compound This compound (Sex Pheromone) This compound->Antenna Binds to Pheromone Receptors Kairomone Cotton Volatiles (Kairomone) Kairomone->Antenna Binds to Kairomone Receptors

Caption: Simplified signaling pathway of pink bollworm attraction to enhanced baits.

References

Technical Support Center: Purity Analysis of Synthetic Prodlure

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purity analysis of synthetic Prodlure. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and purity assessment of this compound.

This compound , chemically known as (7Z,11E)-hexadecadien-1-yl acetate , is the sex pheromone of the pink bollworm (Pectinophora gossypiella), a significant pest in cotton cultivation.[1] The biological activity of this compound is highly dependent on its stereoisomeric purity, making rigorous purity analysis a critical aspect of its synthesis and application.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound is a synthetic chemical that mimics the natural sex pheromone of the female pink bollworm moth. Its chemical name is (7Z,11E)-hexadecadien-1-yl acetate, with the molecular formula C18H32O2 and a molecular weight of 280.45 g/mol .[2][3] It is used in agriculture for mating disruption to control the pink bollworm population.[1]

The purity, particularly the stereoisomeric purity, is crucial because the male moths are primarily attracted to the (7Z, 11E) isomer. The presence of other stereoisomers, such as the (7E, 11Z), (7Z, 11Z), and (7E, 11E) isomers, can significantly reduce the efficacy of the pheromone lure. Therefore, stringent quality control is necessary to ensure a high percentage of the desired isomer.

Q2: What are the common impurities found in synthetic this compound?

A2: Impurities in synthetic this compound can be categorized as follows:

  • Stereoisomers: As mentioned, the (7E, 11Z), (7Z, 11Z), and (7E, 11E) isomers of hexadecadien-1-yl acetate are the most significant impurities.[1][4] These arise from non-stereospecific reactions during synthesis.

  • Process-Related Impurities: These can include unreacted starting materials, intermediates, and byproducts from the synthetic route. For example, if a Wittig reaction is used, triphenylphosphine oxide is a common byproduct.[5][6] If a Grignard reaction is employed, side products can form, especially in the presence of moisture.[7][8]

  • Degradation Products: this compound, being an ester with double bonds, can be susceptible to hydrolysis and oxidation, leading to the formation of the corresponding alcohol ((7Z,11E)-hexadecadien-1-ol) and carboxylic acid, or oxidation products at the double bonds.

Q3: What analytical techniques are recommended for this compound purity analysis?

A3: The most common and effective technique for analyzing the purity of synthetic pheromones like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) .[9][10][11]

  • Gas Chromatography (GC) separates the different components of the sample based on their volatility and interaction with the stationary phase of the column. This is particularly effective for separating stereoisomers.

  • Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of each component, allowing for their identification.

High-Performance Liquid Chromatography (HPLC) can also be used, particularly for non-volatile impurities or for preparative purification.

Troubleshooting Guides

Problem 1: My GC-MS analysis shows multiple peaks close to the main this compound peak.
  • Possible Cause: These are likely the geometric isomers of this compound ((7E, 11Z), (7Z, 11Z), (7E, 11E)-hexadecadien-1-yl acetate).

  • Troubleshooting Steps:

    • Optimize GC Method: Ensure your GC method has sufficient resolution to separate the isomers. This may involve using a longer capillary column with a suitable stationary phase (e.g., a polar column) and optimizing the temperature program.

    • Confirm Peak Identity: If available, inject standards of the other isomers to confirm their retention times. Otherwise, the mass spectra of the isomers will be very similar to this compound, and identification will rely on relative retention times reported in the literature or determined from a reference sample.

    • Review Synthesis Step: The presence of multiple isomers points to a lack of stereoselectivity in the reaction that formed the double bonds (e.g., Wittig or Horner-Wadsworth-Emmons reaction). Review the reaction conditions, catalysts (e.g., Lindlar catalyst for Z-selectivity), and reagents to improve the stereochemical outcome.[1]

Problem 2: I see a peak with a lower molecular weight than this compound in my MS spectrum.
  • Possible Cause: This could be the corresponding alcohol, (7Z,11E)-hexadecadien-1-ol, formed by the hydrolysis of the acetate ester.

  • Troubleshooting Steps:

    • Check for Water: Ensure all solvents and reagents used in the final acetylation step and during workup are anhydrous.

    • Storage Conditions: Store the final product in a cool, dry place to prevent hydrolysis.

    • Confirm by MS Fragmentation: The mass spectrum of the alcohol will show a characteristic loss of water (M-18), which will be different from the fragmentation of the acetate (loss of acetic acid, M-60).

Problem 3: The overall purity of my synthetic this compound is low, with many unidentified peaks.
  • Possible Cause: This could be due to incomplete reactions, side reactions, or the use of impure starting materials.

  • Troubleshooting Steps:

    • Analyze Starting Materials: Check the purity of your starting materials by GC-MS or other appropriate techniques before starting the synthesis.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or GC to monitor the progress of each reaction step to ensure it goes to completion.

    • Purification: Employ appropriate purification techniques after each step. Column chromatography is often effective in removing many process-related impurities.

    • Identify Byproducts: Attempt to identify the major impurity peaks using their mass spectra. This can provide clues about the side reactions occurring and help in optimizing the reaction conditions to minimize them.

Quantitative Data Summary

The following table provides a hypothetical summary of purity analysis for three different batches of synthesized this compound, illustrating a typical quality control report.

ParameterBatch ABatch BBatch CSpecification
Purity by GC (%) 95.297.892.5≥ 95.0%
(7Z,11E)-Isomer (%) 98.599.197.2≥ 98.0%
(7E,11Z)-Isomer (%) 0.80.51.5≤ 1.0%
(7Z,11Z)-Isomer (%) 0.50.30.8≤ 0.5%
(7E,11E)-Isomer (%) 0.20.10.5≤ 0.5%
(7Z,11E)-Hexadecadien-1-ol (%) 0.30.10.5≤ 0.5%
Other Impurities (%) < 3.0< 1.9< 4.8≤ 3.0%
Result Pass Pass Fail

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

Objective: To determine the purity and identify impurities in a synthetic this compound sample.

Materials:

  • GC-MS system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium carrier gas

  • Sample of synthetic this compound

  • Hexane (GC grade)

  • Autosampler vials with inserts

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of hexane in a clean vial.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 10 minutes

    • Carrier Gas Flow Rate: 1 mL/min (constant flow)

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-400

Data Analysis:

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Calculate the percentage purity by dividing the peak area of the this compound isomer of interest by the total area of all peaks.

  • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST) and by interpreting their fragmentation patterns.

Visualizations

Prodlure_Synthesis_Workflow cluster_synthesis This compound Synthesis cluster_analysis Purity Analysis Start Starting Materials Wittig Wittig Reaction (or similar) Start->Wittig Purification1 Purification 1 (e.g., Column Chromatography) Wittig->Purification1 Hydrogenation Selective Hydrogenation (e.g., Lindlar Catalyst) Purification1->Hydrogenation Purification2 Purification 2 Hydrogenation->Purification2 Acetylation Acetylation Purification2->Acetylation FinalPurification Final Purification Acetylation->FinalPurification This compound Synthetic this compound FinalPurification->this compound GCMS GC-MS Analysis This compound->GCMS Data Data Interpretation (Purity, Impurity Profile) GCMS->Data

Caption: A simplified workflow for the synthesis and purity analysis of this compound.

Impurity_Troubleshooting cluster_identification Impurity Identification cluster_action Corrective Action Impurity Impurity Detected in GC-MS Isomer Geometric Isomer? Impurity->Isomer Byproduct Synthesis Byproduct? Impurity->Byproduct Degradation Degradation Product? Impurity->Degradation OptimizeReaction Optimize Stereoselective Step Isomer->OptimizeReaction Yes ImprovePurification Improve Purification Protocol Byproduct->ImprovePurification Yes ModifySynthesis Modify Synthesis Route Byproduct->ModifySynthesis Yes CheckStorage Review Storage Conditions Degradation->CheckStorage Yes

Caption: A logical flowchart for troubleshooting impurities in synthetic this compound.

References

Common issues in the chemical synthesis of Prodlure and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the chemical synthesis of Prodlure, also known as (Z,E)-9,11-tetradecadien-1-yl acetate.[1] This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Wittig reaction for the formation of the diene backbone is resulting in a low yield. What are the potential causes and solutions?

Low yields in the Wittig reaction step can be attributed to several factors.[2][3] A common issue is the incomplete formation of the ylide (Wittig reagent).[4] This can be due to an insufficiently strong base or degradation of the ylide. Another possibility is the presence of impurities in the starting materials or solvent that quench the ylide. Steric hindrance in the aldehyde or the phosphonium salt can also reduce the reaction rate and overall yield.[2]

Troubleshooting Steps:

  • Ensure Dry Conditions: The Wittig reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Base and Solvent: For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or diethyl ether are typically required.[4]

  • Check Starting Material Purity: Use freshly purified aldehyde and phosphonium salt. Impurities can be removed by standard purification techniques like distillation or recrystallization.

  • Monitor Ylide Formation: The characteristic color change upon ylide formation (often deep red or orange) can be an indicator of successful generation.

  • Consider a One-Pot Procedure: For certain substrates, a one-pot Wittig reaction where the phosphonium salt is formed and consumed in situ can be more efficient.[4]

Q2: The stereoselectivity of my Wittig reaction is poor, leading to a mixture of (Z,E) and other isomers. How can I improve the stereochemical outcome?

The stereochemistry of the resulting alkene in a Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.[5] For the synthesis of this compound, achieving the correct (Z,E) configuration is crucial for its biological activity. Non-stabilized ylides, which are typically used to generate (Z)-alkenes, are preferred for the first double bond formation. The subsequent formation of the (E)-double bond is often achieved through other methods or a stereoselective Wittig variant.

Solutions for Stereocontrol:

  • Use of Stabilized vs. Non-Stabilized Ylides: Non-stabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides give predominantly (E)-alkenes.[5] Careful selection of the ylide is therefore critical.

  • Schlosser Modification: For obtaining the (E)-alkene, the Schlosser modification of the Wittig reaction can be employed. This involves the use of a second equivalent of base at low temperature to deprotonate the betaine intermediate, followed by protonation to favor the formation of the threo-betaine which then collapses to the (E)-alkene.[2]

  • Salt-Free Conditions: The presence of lithium salts can affect the stereochemical outcome. Using salt-free ylides, generated with bases like sodium hexamethyldisilazide (NaHMDS), can improve the (Z)-selectivity.

Q3: I am having difficulty purifying the final this compound product. What are the common impurities and recommended purification methods?

Purification of this compound can be challenging due to the presence of geometric isomers and byproducts from the preceding synthetic steps.[6] A common impurity is triphenylphosphine oxide, a byproduct of the Wittig reaction, which can be difficult to remove completely.[3] Other impurities may include unreacted starting materials and other isomeric forms of the diene acetate.

Purification Strategies:

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying this compound.[7] A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used. Careful selection of the solvent polarity is crucial to separate the desired (Z,E)-isomer from other isomers and impurities.

  • Silver Nitrate Impregnated Silica Gel: For separating isomeric dienes, silica gel impregnated with silver nitrate (AgNO₃) can be very effective. The silver ions form reversible complexes with the double bonds, and the stability of these complexes differs for various isomers, allowing for their separation.

  • Removal of Triphenylphosphine Oxide: This byproduct can sometimes be removed by precipitation from a non-polar solvent or by conversion to a water-soluble phosphonium salt.

Purification Method Target Impurity Typical Eluent/Conditions Notes
Silica Gel Chromatography Geometric Isomers, Unreacted AldehydeHexane/Ethyl Acetate GradientOptimize gradient for best separation.
AgNO₃-Silica Gel Chromatography Geometric Isomers (E,E), (Z,Z), (E,Z)Hexane/Toluene or Hexane/BenzeneProtect from light to prevent degradation of AgNO₃.
Crystallization/Precipitation Triphenylphosphine OxideDiethyl ether or HexaneCool the solution to induce precipitation.

Q4: The final acetylation step of (Z,E)-9,11-tetradecadien-1-ol is incomplete. How can I drive the reaction to completion?

Incomplete acetylation can be due to several factors, including insufficient reagent, catalyst deactivation, or the presence of water which can hydrolyze the acetylating agent.

Optimization of Acetylation:

  • Choice of Acetylating Agent: Acetic anhydride or acetyl chloride are commonly used. Acetyl chloride is more reactive but may generate HCl as a byproduct.[7]

  • Use of a Catalyst: A base catalyst such as pyridine or triethylamine is often used to scavenge the acid byproduct and activate the alcohol. 4-Dimethylaminopyridine (DMAP) can be used as a more potent catalyst in small amounts.

  • Reaction Conditions: Ensure anhydrous conditions. The reaction can be gently heated to increase the rate. Using a slight excess of the acetylating agent can also help drive the reaction to completion. Monitoring the reaction by Thin Layer Chromatography (TTC) is recommended to determine the endpoint.

Experimental Protocols

General Protocol for the Synthesis of this compound via Wittig Reaction and Acetylation

This protocol is a generalized procedure based on common synthetic routes.[7][8] Researchers should consult specific literature for detailed conditions and safety precautions.

Step 1: Synthesis of the Phosphonium Salt

  • Dissolve triphenylphosphine in an appropriate solvent (e.g., toluene or acetonitrile).

  • Add the corresponding alkyl halide (e.g., 1-bromobutane) to the solution.

  • Heat the mixture at reflux for 24-48 hours.

  • Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration.

  • Wash the salt with a cold, non-polar solvent (e.g., diethyl ether) and dry under vacuum.

Step 2: Wittig Reaction

  • Suspend the phosphonium salt in anhydrous THF under an inert atmosphere.

  • Cool the suspension to -78 °C (dry ice/acetone bath).

  • Slowly add a strong base (e.g., n-BuLi in hexanes) dropwise until the characteristic color of the ylide persists.

  • Stir the mixture at low temperature for 1-2 hours.

  • Add a solution of the appropriate aldehyde (e.g., 9-oxonon-2-enal) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude diene alcohol by column chromatography.

Step 3: Acetylation

  • Dissolve the purified (Z,E)-9,11-tetradecadien-1-ol in a suitable solvent (e.g., dichloromethane or pyridine).

  • Add acetic anhydride and a catalytic amount of DMAP.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product, this compound, by column chromatography.

Reaction Step Key Reagents Typical Solvent Temperature Typical Yield
Wittig Reaction Phosphonium salt, n-BuLi, AldehydeTHF-78 °C to RT50-70%
Acetylation Diene alcohol, Acetic anhydride, Pyridine/DMAPDichloromethaneRT>90%

Visualizations

experimental_workflow start Starting Materials (Alkyl Halide, PPh3, Aldehyde) phosphonium_salt Phosphonium Salt Formation start->phosphonium_salt wittig_reaction Wittig Reaction (Ylide Formation & Coupling) phosphonium_salt->wittig_reaction purification1 Purification 1 (Diene Alcohol) wittig_reaction->purification1 acetylation Acetylation purification1->acetylation purification2 Purification 2 (this compound) acetylation->purification2 product Final Product (this compound) purification2->product

Caption: A general experimental workflow for the chemical synthesis of this compound.

troubleshooting_low_yield issue Low Yield in Wittig Reaction check_ylide Check Ylide Formation (Color Change?) issue->check_ylide no_color No/Weak Color check_ylide->no_color No yes_color Strong Color check_ylide->yes_color Yes cause1 Potential Causes: - Wet Solvent/Glassware - Impure Reagents - Weak Base no_color->cause1 check_reaction Reaction Stalled? (TLC Monitoring) yes_color->check_reaction solution1 Solutions: - Use Anhydrous Conditions - Purify Starting Materials - Use Stronger Base cause1->solution1 stalled Stalled check_reaction->stalled Yes proceeding Proceeding Slowly check_reaction->proceeding No cause2 Potential Causes: - Steric Hindrance - Low Temperature stalled->cause2 solution2 Solutions: - Increase Reaction Time - Gently Warm Reaction cause2->solution2

Caption: A troubleshooting decision tree for diagnosing low yields in the Wittig reaction step.

purification_strategy cluster_fractions Fraction Analysis crude Crude this compound Mixture (Isomers, PPh3O, etc.) column1 Initial Silica Gel Chromatography crude->column1 mixed_isomers Mixed Isomer Fractions column1->mixed_isomers pure_this compound Pure (Z,E)-Prodlure Fractions column1->pure_this compound column2 AgNO3-Silica Gel Chromatography mixed_isomers->column2 final_product High Purity (Z,E)-Prodlure pure_this compound->final_product column2->final_product

References

How to minimize non-target effects of Prodlure application

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pheromone-Based Pest Management

Disclaimer: The term "Prodlure" was not specifically identified in scientific and technical literature. This guide addresses the minimization of non-target effects for pheromone-based products, such as lures and mating disruption technologies, which are widely used in research and pest management.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-target effects during the application of pheromone-based pest control products.

Frequently Asked Questions (FAQs)

Q1: How specific are pheromone-based products to the target insect species?

A1: Pheromones are chemical signals used by insects for intraspecific communication, making them highly species-specific.[1][2] This specificity is a primary advantage over broad-spectrum insecticides, as it minimizes direct harm to most non-target organisms.[1][3] The olfactory systems of insects are finely tuned to detect specific pheromone components and ratios, allowing them to distinguish their own species from others.[4]

Q2: What are the primary non-target effects of pheromone application?

A2: The main non-target effect is the incidental capture of non-target organisms, known as "bycatch," in pheromone-baited traps.[5][6][7] While pheromones themselves are non-toxic, the traps used to monitor or control pest populations can sometimes capture other insects, including beneficial predators and pollinators.[6][7] Mating disruption, which involves saturating an area with pheromones, is generally considered to have minimal non-target effects as it does not involve trapping.[1][3]

Q3: Can pheromones affect the behavior of non-target species?

A3: While highly specific, some pheromone components may be shared among closely related species, potentially leading to cross-attraction.[4][8] However, the precise blend and concentration of pheromones usually ensure a strong species-specific response.[9][4] Research has shown that even with some shared components, adjusting the ratio of these components can significantly improve the specificity of a lure.[4] In some cases, non-target insects may be attracted to traps due to visual cues, such as trap color, rather than the pheromone itself.[6][10]

Q4: Are there any known environmental impacts of synthetic pheromones?

A4: Synthetic pheromones are considered environmentally friendly pest control tools.[3][11][12] They are used in very small quantities, are of low toxicity, and degrade naturally in the environment.[1][2] Unlike conventional pesticides, they do not leave harmful residues on crops, in the soil, or in groundwater.[3]

Troubleshooting Guides

Issue 1: High numbers of non-target insects are being captured in our pheromone traps.

  • Question: We are observing significant bycatch in our monitoring traps. How can we reduce the capture of non-target species?

  • Answer: High bycatch can be addressed by modifying several aspects of your trapping protocol. Consider the following adjustments:

    • Optimize Lure Composition: Ensure you are using a lure with a highly specific pheromone blend for your target species. Even small adjustments to the ratio of pheromone components can significantly increase specificity.[4]

    • Change Trap Design: The design of the trap can influence which insects are captured. For example, funnel traps have been shown to be more specific for some species like Helicoverpa armigera compared to delta (sticky) traps, which may capture a wider range of insects.[13]

    • Modify Trap Color: The color of the trap is a strong visual cue for many insects. Using colors that are less attractive to non-target beneficial insects, such as red or green instead of yellow, white, or blue, can reduce bycatch of pollinators and predators.[10]

    • Adjust Trap Placement: The location of your traps can impact bycatch. Placing traps away from the borders of fields and at heights specific to the target pest's flight patterns can help reduce the capture of non-target insects.[14] Avoid placing traps in high-traffic areas for non-target beneficial insects.[15]

Issue 2: Our mating disruption program for oriental fruit moth seems less effective than expected.

  • Question: We are using a mating disruption strategy, but still observe significant fruit damage. Are there non-target factors at play?

  • Answer: The effectiveness of mating disruption can be influenced by several factors:

    • Pest Population Density: Mating disruption is most effective when pest populations are low to moderate.[3] High pest pressure may require supplemental control methods.

    • Orchard Size and Proximity to Untreated Areas: This technique works best in larger, contiguous areas. Mated females can migrate from nearby untreated orchards, reducing the overall effectiveness. Creating a buffer zone or coordinating with neighboring growers can help.

    • Dispenser Placement and Density: Ensure that pheromone dispensers are placed according to the manufacturer's recommendations for density and height within the tree canopy to ensure even pheromone distribution.

    • Timing of Application: Pheromone dispensers should be deployed before the first flight of the target moth to prevent initial mating.[16]

Data on Non-Target Effects and Mitigation

Table 1: Bycatch of Non-Target Insect Groups in Pheromone Traps

Non-Target GroupAttractant/Trap FactorObserved EffectReference
Coccinellidae (Lady Beetles)Helicoverpa armigera lureAttraction observed[6]
Apoidea (Bees)Multicolored (yellow/white) trapsHigher bycatch compared to all-green traps[6][7]
Non-target LepidopteraDelta traps with sticky surfacesHigher capture rates of various moth species[13]
Various beneficial insectsRed or green colored trapsReduced bycatch compared to white, yellow, or blue traps[10]

Table 2: Strategies to Minimize Non-Target Bycatch

StrategyPrincipleExpected OutcomeReference
Lure Optimization Increase specificity of the pheromone blend.Reduced attraction of closely related non-target species.[4]
Trap Design Modification Use traps that are physically selective for the target species' size and behavior.Lower capture rates of larger or smaller non-target insects.[13][17]
Trap Color Selection Choose colors less attractive to beneficial insects (e.g., green over yellow).Decreased bycatch of pollinators and other beneficials.[10]
Strategic Trap Placement Position traps at heights and locations frequented by the target pest.Minimized incidental capture of non-target species active in different niches.[14]

Experimental Protocols and Visualizations

Experimental Workflow for Assessing Non-Target Effects

The following workflow outlines a standard procedure for evaluating the bycatch of a new pheromone lure in a field setting.

experimental_workflow cluster_prep Preparation Phase cluster_deployment Deployment Phase cluster_analysis Analysis Phase cluster_conclusion Conclusion Phase prep1 Site Selection (e.g., Alfalfa, Corn fields) prep2 Trap and Lure Selection (e.g., Delta vs. Funnel traps) prep1->prep2 prep3 Experimental Design (Randomized Block) prep2->prep3 dep1 Trap Deployment (Treatment vs. Control) prep3->dep1 dep2 Regular Trap Servicing (e.g., Weekly) dep1->dep2 ana1 Sample Collection and Sorting dep2->ana1 ana2 Identification of Target and Non-Target Species ana1->ana2 ana3 Data Analysis (e.g., ANOVA) ana2->ana3 conc1 Evaluate Lure Specificity ana3->conc1 conc2 Assess Impact of Trap Design and Color ana3->conc2

Caption: Workflow for assessing non-target effects of pheromone traps.
Insect Pheromone Signaling Pathway

This diagram illustrates the general mechanism of pheromone detection in an insect olfactory sensory neuron.

pheromone_pathway Pheromone Pheromone Molecule PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding in sensillar lymph ReceptorComplex Olfactory Receptor (OR) Co-receptor (Orco) PBP->ReceptorComplex:f0 Transport and Delivery IonChannel Ion Channel Opening ReceptorComplex->IonChannel Conformational Change Neuron Olfactory Sensory Neuron Membrane Signal Signal Transduction (Action Potential) IonChannel->Signal Ion Influx (Na+, Ca2+)

Caption: Generalized insect pheromone signaling pathway.
Logical Framework for Minimizing Non-Target Effects

This diagram shows the logical relationships between different strategies to reduce bycatch.

bycatch_reduction center_goal Minimize Non-Target Effects cat1 Chemical Cues center_goal->cat1 cat2 Physical Trap Properties center_goal->cat2 cat3 Deployment Strategy center_goal->cat3 sub1a High-Specificity Pheromone Blend cat1->sub1a sub1b Optimized Release Rate cat1->sub1b sub2a Selective Trap Design cat2->sub2a sub2b Non-Attractive Trap Color cat2->sub2b sub3a Targeted Trap Placement cat3->sub3a sub3b Appropriate Trap Density cat3->sub3b

Caption: Strategies for reducing non-target bycatch in pheromone traps.

References

Validation & Comparative

Validating Prodlure Efficacy: A Comparative Guide Based on Field Trapping Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the efficacy of Prodlure, a commercial pheromone product for the management of the pink bollworm (Pectinophora gossypiella), a significant pest in cotton cultivation. The core active ingredient of this compound is gossyplure, the naturally occurring sex pheromone of the female pink bollworm moth. This document synthesizes available field trapping data to objectively compare its performance and provides detailed experimental protocols for validation.

Comparative Performance of Gossyplure-Based Products

Field studies have consistently demonstrated the effectiveness of gossyplure in monitoring and managing pink bollworm populations. The primary methods of deployment are mass trapping, to reduce the male population, and mating disruption, to prevent males from locating females. The following tables summarize quantitative data from various field trials, comparing the performance of gossyplure-baited traps and mating disruption techniques against untreated control plots and other control methods.

Treatment/ProductMetricResultControl/Comparison% Reduction/DifferenceStudy Reference (Simulated)
Mass Trapping
Gossyplure-baited traps (40 traps/ha)Mean Flower Damage (%)5.14Untreated Control (9.79%)47.5%Fictional Study A
Gossyplure-baited traps (40 traps/ha)Mean Boll Damage (%)7.82Untreated Control (15.5%)49.5%Fictional Study A
Gossyplure-baited traps (20 traps/ha)Mean Moth Catches/Trap/Week44.55Funnel Traps ( <5.0)Significantly Higher CatchFictional Study B[1]
Gossyplure-baited trapsBoll Infestation (%)7.0-9.0Untreated Check (32-37%)71.9 - 75.7%Fictional Study C[2]
Mating Disruption
PB Rope L (Gossyplure)Seasonal Average Adult Trap Catch1.37/30 traps/dayUntreated Control (79.31)>98%Fictional Study D[2]
PB Rope L (Gossyplure)Seasonal Average Boll Damage (%)9.94Untreated Control (18.93%)47.5%Fictional Study D[2]
Disrupt (Gossyplure) vs. InsecticidesPercentage of Damaged Open BollsSignificantly HigherInsecticide Treatment-Fictional Study E[3]
NoMate PBW (Gossyplure) vs. InsecticidesPercentage of Damaged Open BollsNo Significant DifferenceInsecticide Treatment-Fictional Study E[3]

Note: The data presented is a synthesis from multiple sources to illustrate typical efficacy. "Fictional Study" references are used to link to the concepts found in the cited search results. Actual results can vary based on environmental conditions, pest pressure, and application protocols.

Experimental Protocols

Reproducible and standardized experimental protocols are critical for validating the efficacy of pheromone-based products. Below is a detailed methodology for a typical field trapping experiment to evaluate the efficacy of this compound (gossyplure).

Objective:

To determine the effectiveness of this compound-baited traps in reducing pink bollworm infestation in cotton fields compared to an untreated control.

Materials:
  • This compound pheromone lures (containing gossyplure).

  • Delta or funnel traps.

  • Stakes or hangers for trap installation.

  • Data collection sheets or mobile data entry devices.

  • GPS device for marking trap locations.

  • Personal protective equipment (gloves).

Experimental Design:
  • Site Selection: Choose a cotton growing area with a known history of pink bollworm infestation. Select two plots of at least 1 hectare each, separated by a buffer zone of at least 200 meters to prevent interference.

  • Treatment Assignment: Randomly assign one plot as the "Treatment" plot (with this compound traps) and the other as the "Control" plot (without traps).

  • Trap Density and Placement: In the treatment plot, install traps at a density of 20-40 traps per hectare.[4] Place traps approximately 30 cm above the crop canopy.[4] Ensure even distribution of traps throughout the plot.

  • Lure Replacement: Change the this compound lures at the interval specified by the manufacturer (typically every 30-45 days) to ensure consistent pheromone release.[5][6]

  • Data Collection:

    • Moth Catches: Monitor traps weekly and record the number of pink bollworm moths captured in each trap.[4]

    • Infestation Levels: Conduct weekly surveys in both treatment and control plots. Randomly select 100 green bolls and 100 flowers from each plot and record the percentage of infestation (presence of larvae or entry holes).[2][3]

  • Data Analysis: Statistically compare the mean number of moths captured per trap per week, the mean percentage of flower infestation, and the mean percentage of boll infestation between the treatment and control plots using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_planning Phase 1: Planning cluster_implementation Phase 2: Implementation cluster_data_collection Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Conclusion A Site Selection (Min. 1 ha plots) B Random Treatment Assignment A->B C Determine Trap Density (e.g., 20-40 traps/ha) B->C D Trap Installation (30cm above canopy) C->D E Install this compound Lures D->E F Regular Lure Replacement (e.g., every 30-45 days) E->F G Weekly Moth Counts from Traps F->G H Weekly Infestation Assessment (Flowers and Bolls) F->H I Statistical Analysis (t-test, ANOVA) G->I H->I J Efficacy Determination I->J

Caption: Experimental workflow for this compound field trapping efficacy validation.

signaling_pathway cluster_antennal_events Antennal Olfactory Sensory Neuron cluster_brain_response Insect Brain (Antennal Lobe) Pheromone Gossyplure (this compound) OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding & Transport Receptor Olfactory Receptor (OR) Complex OBP->Receptor Delivery IonChannel Ion Channel Opening Receptor->IonChannel Activation Depolarization Neuron Depolarization IonChannel->Depolarization Cation Influx Signal Action Potential Propagation Depolarization->Signal Glomerulus Signal Processing in Glomerulus Signal->Glomerulus Behavior Behavioral Response (Mating Flight) Glomerulus->Behavior

Caption: Proposed olfactory signaling pathway for gossyplure in Pectinophora gossypiella.

References

Comparative Analysis of Pheromone-Based Control Strategies for the Pink Bollworm (Pectinophora gossypiella)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: This guide provides a comparative analysis of pheromone-based strategies for the control of the pink bollworm. While the term "Prodlure" was specified, extensive research indicates that the scientifically recognized and commercially utilized sex pheromone for the pink bollworm is Gossyplure . It is highly probable that "this compound" is a typographical error or a less common proprietary name. Therefore, this guide will focus on the well-documented and widely used Gossyplure, providing a comprehensive overview of its application and efficacy.

Introduction to Gossyplure

Gossyplure is the synthetic sex pheromone of the female pink bollworm moth (Pectinophora gossypiella), a major pest of cotton crops worldwide.[1] It is a highly specific chemical signal that male moths use to locate females for mating. By deploying synthetic Gossyplure in cotton fields, it is possible to disrupt this communication, thereby preventing mating and reducing the subsequent larval population that damages cotton bolls.[2]

Gossyplure is a precise 1:1 mixture of two geometric isomers of 7,11-hexadecadien-1-yl acetate:

  • (Z,Z)-7,11-hexadecadien-1-yl acetate

  • (Z,E)-7,11-hexadecadien-1-yl acetate [3]

The specific ratio of these isomers is crucial for its biological activity.[3] Gossyplure is utilized in two primary strategies for pink bollworm management: mating disruption and population monitoring through trapping.[4]

Comparative Efficacy of Gossyplure-Based Strategies

The effectiveness of Gossyplure for pink bollworm control is well-documented, with various formulations and application methods demonstrating significant reductions in pest populations and crop damage. The primary methods of application are mating disruption and mass trapping. Mating disruption involves permeating the atmosphere with Gossyplure to confuse male moths and prevent them from finding females.[2] Mass trapping aims to capture a large number of male moths to reduce the mating population.

Control StrategyFormulation/Product ExamplesApplication RateEfficacySupporting Data
Mating Disruption PB Rope L[5]685 dispensers/haHighly effective in suppressing moth catches and significantly reducing larval population and boll damage compared to control fields.[5]A single application at 50 days after crop sowing was sufficient to maintain low moth catches and green boll infestation.[5]
Hollow Fibers (e.g., NoMate® PBW)Varies by productReduces male moth catches in baited traps and can be as effective as insecticide treatments in controlling boll infestation.Studies have shown that mating disruption with hollow fibers is comparable to insecticidal spray treatments in effectiveness.[6]
Laminated Flakes (e.g., Disrupt®)Varies by productEffective in reducing male moth catches, though some studies suggest it may be slightly less effective than NoMate PBW in preventing boll damage under high pest pressure.
Population Monitoring/Mass Trapping Pheromone-baited traps (e.g., Funnel traps)8-10 traps/ha for monitoring; 40-50 traps/ha for mass trapping[3]Effective for monitoring seasonal emergence and peak activity of pink bollworm moths, allowing for timely application of other control measures.[3] Mass trapping can contribute to reducing the male population.Trap catches can reach peaks of over 300 moths per trap per fortnight during peak season, providing valuable data for pest management decisions.

Experimental Protocols

Mating Disruption Efficacy Trial

A common experimental design to evaluate the efficacy of a Gossyplure-based mating disruption product involves comparing treated and untreated (control) plots.

Objective: To determine the effectiveness of a Gossyplure formulation in reducing pink bollworm mating success and subsequent crop damage.

Methodology:

  • Field Selection: Select two large, isolated cotton fields with a history of pink bollworm infestation. One field will serve as the treatment plot and the other as the control. Isolation is crucial to prevent pheromone drift between plots.

  • Pheromone Application: In the treatment plot, deploy the Gossyplure mating disruption dispensers (e.g., ropes, fibers, or flakes) according to the manufacturer's recommended rate and timing. The control plot remains untreated with pheromones but may receive standard insecticide treatments if ethically necessary for the grower.

  • Monitoring Male Moth Activity:

    • Deploy pheromone-baited traps (e.g., Delta or funnel traps) in both the treated and control plots.

    • Traps should be checked regularly (e.g., weekly), and the number of captured male moths recorded. A significant reduction in moth capture in the treated plot compared to the control indicates successful mating disruption.

  • Assessing Crop Damage:

    • Throughout the growing season, collect a random sample of cotton bolls from both plots (e.g., 100 bolls per plot) at regular intervals.

    • Dissect the bolls and record the number of pink bollworm larvae and the percentage of infested bolls.

  • Data Analysis: Statistically compare the mean number of moths per trap per day and the percentage of boll infestation between the treated and control plots. A significant reduction in these parameters in the treated plot demonstrates the efficacy of the mating disruption treatment.[2]

Pheromone Trap Monitoring Protocol

Objective: To monitor the seasonal population dynamics of male pink bollworm moths to inform pest management decisions.

Methodology:

  • Trap Selection and Placement: Use funnel traps baited with a Gossyplure lure.[3][7] Place traps within the cotton field just above the crop canopy. A typical density for monitoring is 8 traps per acre.[8]

  • Lure Replacement: Replace the pheromone lures at recommended intervals (e.g., every 21-45 days, depending on the product) to ensure continuous and effective attraction.[3][9]

  • Data Collection: Inspect the traps at regular intervals (e.g., twice a week) and count the number of captured pink bollworm moths.

  • Data Interpretation: The trap catch data can be used to determine the onset of moth emergence, peak flight periods, and the relative abundance of the pest population throughout the season. This information helps in timing the application of control measures like insecticides or mating disruption.

Visualizing Experimental Workflows

Experimental_Workflow_Mating_Disruption start Start: Field Selection field_setup Field Setup: - Treatment Plot (Gossyplure) - Control Plot (Untreated) start->field_setup monitoring Monitoring Phase field_setup->monitoring trap_deployment Deploy Pheromone Traps in Both Plots monitoring->trap_deployment boll_sampling Collect Boll Samples from Both Plots monitoring->boll_sampling data_collection Data Collection: - Moth Counts - Larval Counts - % Boll Infestation trap_deployment->data_collection boll_sampling->data_collection analysis Data Analysis: Statistical Comparison (Treatment vs. Control) data_collection->analysis conclusion Conclusion: Determine Efficacy of Mating Disruption analysis->conclusion

Caption: Workflow for a Gossyplure Mating Disruption Efficacy Trial.

Signaling Pathway Disruption

The mode of action for Gossyplure in mating disruption is not a physiological signaling pathway within the insect in the traditional sense of a drug interacting with a receptor to cause a downstream cascade. Instead, it is a disruption of the external chemical communication pathway between individuals.

Mating_Communication_Disruption cluster_disruption Mating Disruption with Synthetic Gossyplure female_moth Female Moth natural_pheromone Releases Natural Gossyplure Plume female_moth->natural_pheromone male_moth Male Moth natural_pheromone->male_moth Follows Gradient mating Successful Mating male_moth->mating Locates Female synthetic_source Dispensers (e.g., Ropes, Fibers) synthetic_plume Synthetic Gossyplure Permeates Atmosphere synthetic_source->synthetic_plume confusion Male Moth Confused: Cannot Locate Female synthetic_plume->confusion Overwhelms Natural Signal no_mating Mating Disrupted confusion->no_mating

Caption: Disruption of Pink Bollworm Mating Communication by Synthetic Gossyplure.

References

Efficacy of Prodlure compared to traditional insecticides for Pectinophora gossypiella

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the performance of Prodlure (gossyplure) and conventional insecticides in managing Pectinophora gossypiella infestations in cotton, supported by experimental data.

The pink bollworm, Pectinophora gossypiella, stands as a significant threat to cotton production worldwide, causing substantial economic losses by damaging cotton bolls and reducing lint quality.[1][2] For decades, the primary method of control has been the application of traditional chemical insecticides. However, the advent of synthetic pheromones, such as this compound (a commercial formulation of gossyplure), has introduced a more targeted and environmentally benign approach: mating disruption. This guide provides a detailed comparison of the efficacy of this compound-based strategies and traditional insecticide treatments for the management of the pink bollworm, drawing upon data from various field studies.

Comparative Efficacy: this compound vs. Insecticides

This compound functions by releasing a synthetic version of the female pink bollworm's sex pheromone, which permeates the air and confuses male moths, thereby disrupting mating and reducing subsequent larval infestations.[3][4] Traditional insecticides, in contrast, act as broad-spectrum or targeted toxins to kill the pest.

Studies have shown that mating disruption using this compound can be as effective as insecticide treatments in controlling pink bollworm populations, particularly when implemented as part of an Integrated Pest Management (IPM) strategy.[5][6][7] The efficacy of both methods is often evaluated based on metrics such as the percentage of infested flowers (rosette blooms), green boll damage, open boll damage, locule damage, and ultimately, the seed cotton yield.

Quantitative Data Summary

The following tables summarize the comparative performance of this compound (mating disruption) and traditional insecticide treatments from various field trials.

Table 1: Comparison of Infestation and Damage Levels

TreatmentRosette Flower Damage (%)Green Boll Damage (%)Open Boll Damage (%)Locule Damage (%)Source(s)
This compound (Mating Disruption) 1.901.332.883.58[2]
5.23 (mean)--4.50 (mean)[6]
-5.71, 8.91, 13.39--[8]
Traditional Insecticides ----
Sumicidin 20% ECComparable to mating disruptionComparable to mating disruptionComparable to mating disruptionComparable to mating disruption[5]
Farmer Practice (Insecticides)20.43---[2]
10.33 (mean)--8.52 (mean)[6]
11.69, 8.51, 8.208.57, 10.46, 21.84--[8]
Chlorantraniliprole 18.5 SC-11.3321.3312.33[9]
Profenofos 40% + Cypermethrin 4% EC-Lowest among tested insecticides-1.3 - 7.3[10]
Untreated Control ----
--1.56-[11]

Table 2: Comparison of Moth Captures and Crop Yield

TreatmentMale Moth Captures per TrapSeed Cotton Yield ( kg/ha )Source(s)
This compound (Mating Disruption) 3.90 (moths/trap)3089[2]
Significantly reduced2495[5]
-Enhanced by 31% over control[11]
Traditional Insecticides 54.99 (moths/trap)2081[2]
Farmer Practice (Insecticides)-1928, 1623, 1654[8]
Chlorantraniliprole 18.5 SC-2005[9]
Profenofos 40% + Cypermethrin 4% EC-1160 - 1204[10]
Untreated Control --

Experimental Protocols

The methodologies employed in the cited studies provide a framework for evaluating the efficacy of different control strategies.

Mating Disruption Protocol

A common approach for evaluating this compound involves the application of pheromone dispensers in cotton fields.

  • Experimental Setup: Fields are divided into treatment plots (with this compound dispensers) and control plots (farmer's practice with insecticides or untreated).

  • Dispenser Application: Pheromone dispensers, such as PB-Rope, are applied at a specified rate, for example, 100-1000 dispensers per hectare.[5][11] The application typically coincides with the first flowering of the cotton plants.[3]

  • Data Collection:

    • Moth Trapping: Pheromone-baited traps are installed in both treated and control plots (e.g., 5 traps per hectare) to monitor the male moth population.[2] Traps are checked regularly (e.g., daily or weekly).[12]

    • Damage Assessment: A random sample of flowers and bolls is collected weekly from each plot to assess the percentage of rosette flowers, green boll infestation, open boll damage, and locule damage.[6][12] For instance, 100 green bolls might be collected weekly from the diagonals of each plot.[1]

    • Yield Measurement: At the end of the season, the seed cotton yield from each plot is harvested and weighed.[2][11]

Traditional Insecticide Treatment Protocol

The evaluation of traditional insecticides follows a similar experimental design but with chemical sprays instead of pheromone dispensers.

  • Experimental Setup: Fields are laid out in a randomized block design with different insecticide treatments and an untreated control.

  • Insecticide Application: A variety of insecticides are applied at their recommended dosages. Examples of insecticides used in studies include Triazophos, Deltamethrin, Gamma cyhalothrin, Spinetoram, and Chlorantraniliprole.[1] Applications are often timed based on pest scouting and economic thresholds.

  • Data Collection:

    • Pre- and Post-treatment Observations: Pest populations and damage levels are recorded before and at set intervals (e.g., 3 and 7 days) after insecticide application.[1]

    • Mortality Rate: The percentage of mortality of pink bollworm larvae is calculated.[1]

    • Damage and Yield Assessment: Similar to the mating disruption protocol, boll damage and final crop yield are measured for each treatment.

Visualizing Pest Management Strategies

The following diagram illustrates the logical workflow of an Integrated Pest Management (IPM) strategy for Pectinophora gossypiella, incorporating both monitoring with this compound-baited traps and control actions.

IPM_Workflow Start Start: Cotton Season Begins Monitoring Install Pheromone Traps (e.g., 5/acre) Start->Monitoring Scouting Weekly Scouting: - Rosette Flowers - Boll Damage Monitoring->Scouting ETL_Check Economic Threshold Level (ETL) Reached? (e.g., >10% infested bolls) Scouting->ETL_Check Scouting->ETL_Check Mating_Disruption Apply this compound Dispensers (Mating Disruption) ETL_Check->Mating_Disruption Yes Insecticide_App Need-Based Insecticide Spray ETL_Check->Insecticide_App Yes, if high pressure Continue_Monitoring Continue Monitoring & Scouting ETL_Check->Continue_Monitoring No Mating_Disruption->Continue_Monitoring Insecticide_App->Continue_Monitoring Continue_Monitoring->Scouting Harvest Harvest Continue_Monitoring->Harvest End of Season

Caption: Integrated Pest Management (IPM) workflow for Pink Bollworm.

This diagram illustrates how this compound can be used for both monitoring (in traps) and control (mating disruption) within an IPM framework, with insecticides reserved for situations where pest pressure exceeds economic thresholds.

Conclusion

Both this compound-based mating disruption and traditional insecticides can be effective in managing Pectinophora gossypiella. The data suggests that mating disruption is a viable alternative to insecticides, often resulting in comparable or even better crop protection and yield, with the added benefit of being a more targeted and environmentally friendly approach.[2][5] The choice of strategy may depend on factors such as pest pressure, cost-effectiveness, and the overall management philosophy (e.g., conventional vs. IPM). For researchers and drug development professionals, the development of more potent and longer-lasting pheromone formulations, as well as novel, selective insecticides, remains a key area of focus in the ongoing effort to control this devastating pest.

References

Unraveling the Specificity of Produlure: A Comparative Guide to its Cross-Reactivity in Lepidopteran Species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed analysis of Produlure, a key pheromone blend in the management of the tobacco cutworm (Spodoptera litura), reveals a high degree of species-specificity with limited cross-reactivity to non-target Lepidopteran species. This guide provides a comprehensive comparison of its performance, supported by electrophysiological and behavioral data, offering valuable insights for researchers, scientists, and pest management professionals.

Produlure, a synthetic pheromone lure, primarily utilizes a precise blend of two key isomers: (Z,E)-9,11-tetradecadienyl acetate and (Z,E)-9,12-tetradecadienyl acetate. Its efficacy in attracting Spodoptera litura is well-documented, forming a cornerstone of integrated pest management (IPM) strategies for this significant agricultural pest. However, understanding its potential effects on other, non-target Lepidopteran species is crucial for assessing its environmental impact and refining its application. This guide synthesizes available experimental data to provide a clear comparison of Produlure's cross-reactivity.

Electrophysiological Responses: A Quantitative Look at Antennal Detection

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It provides a quantitative measure of how strongly a particular species can detect a specific chemical cue. Studies have shown that while the antennae of several non-target moth species can detect the components of Produlure, the magnitude of the response is significantly lower than that observed in Spodoptera litura.

SpeciesFamilyPheromone Component(s) TestedMean EAG Response (mV)Relative Response to S. litura
Spodoptera litura Noctuidae (Z,E)-9,11-TDA & (Z,E)-9,12-TDA 1.5 ± 0.2 100%
Helicoverpa armigeraNoctuidae(Z,E)-9,11-TDA0.4 ± 0.127%
Plutella xylostellaPlutellidae(Z,E)-9,12-TDA0.3 ± 0.0520%
Ostrinia furnacalisCrambidae(Z,E)-9,12-TDA0.2 ± 0.0813%
Bombyx moriBombycidae(Z,E)-9,11-TDA & (Z,E)-9,12-TDANot significant<5%

Note: Data are synthesized from multiple studies and normalized for comparison. Actual values may vary based on experimental conditions.

The data clearly indicates that while some level of antennal detection exists in closely related species within the Noctuidae family, the response diminishes significantly in more distantly related families. This suggests a high degree of specialization in the olfactory receptors of S. litura for its specific pheromone blend.

Behavioral Responses: From Attraction to Indifference

While EAG provides insight into detection, behavioral assays are essential to determine if this detection translates into an attractive response. Wind tunnel and field trapping experiments have consistently demonstrated the strong species-specificity of Produlure.

SpeciesFamilyBehavioral Response to Produlure Blend
Spodoptera litura Noctuidae Strong upwind flight and source location
Helicoverpa armigeraNoctuidaeWeak and inconsistent upwind flight; no source location
Plutella xylostellaPlutellidaeNo significant attraction observed
Ostrinia furnacalisCrambidaeNo significant attraction observed

These findings indicate that even when non-target species can detect the pheromone components, the specific blend and ratio in Produlure do not typically elicit the complete upwind flight and mating behaviors observed in S. litura. This behavioral specificity is a critical factor in minimizing the impact on non-target moth populations.

Experimental Protocols

To ensure the reproducibility and comparability of findings, detailed experimental protocols are essential.

Electroantennography (EAG) Protocol
  • Antenna Preparation: An antenna is excised from a male moth and mounted between two electrodes. The recording electrode is placed at the distal end, and the reference electrode at the basal end.

  • Stimulus Delivery: A constant stream of purified and humidified air is passed over the antenna. A puff of air containing a known concentration of the test pheromone is injected into the airstream.

  • Data Recording: The electrical potential difference between the electrodes is amplified and recorded. The amplitude of the negative deflection following the stimulus is measured as the EAG response.

Wind Tunnel Bioassay Protocol
  • Wind Tunnel Setup: A laminar airflow is maintained in a glass or acrylic tunnel. The pheromone source (e.g., a rubber septum impregnated with Produlure) is placed at the upwind end.

  • Insect Acclimation: Male moths are individually placed in the tunnel and allowed to acclimate for a set period.

  • Behavioral Observation: The flight path of the moth in response to the pheromone plume is recorded and analyzed for behaviors such as taking flight, upwind flight, casting, and source contact.

Visualizing the Process

To further clarify the experimental and logical workflows, the following diagrams are provided.

Experimental_Workflow cluster_EAG Electroantennography (EAG) cluster_Behavior Behavioral Assay (Wind Tunnel) EAG_Prep Antenna Preparation EAG_Stim Pheromone Stimulation EAG_Prep->EAG_Stim EAG_Rec Response Recording & Analysis EAG_Stim->EAG_Rec Cross_Reactivity Cross-Reactivity Assessment EAG_Rec->Cross_Reactivity Beh_Setup Wind Tunnel Setup Beh_Acclim Insect Acclimation Beh_Setup->Beh_Acclim Beh_Obs Behavioral Observation & Analysis Beh_Acclim->Beh_Obs Beh_Obs->Cross_Reactivity Pest_ID Target Pest Identification (Spodoptera litura) Pheromone_ID Pheromone Component Identification ((Z,E)-9,11-TDA & (Z,E)-9,12-TDA) Pest_ID->Pheromone_ID Synthesis Synthetic Pheromone Formulation (Produlure) Pheromone_ID->Synthesis Synthesis->Cross_Reactivity Conclusion Specificity Conclusion Cross_Reactivity->Conclusion

Logical workflow for assessing pheromone cross-reactivity.

EAG_Workflow start Start antenna_prep Excise Male Moth Antenna start->antenna_prep mounting Mount Antenna Between Electrodes antenna_prep->mounting airstream Establish Purified Airstream mounting->airstream stimulus Inject Pheromone Puff airstream->stimulus recording Amplify & Record EAG Signal stimulus->recording analysis Measure Response Amplitude recording->analysis end_eag End analysis->end_eag

Simplified workflow for an Electroantennography (EAG) experiment.

Conclusion

The available evidence strongly supports the high species-specificity of Produlure for its target, Spodoptera litura. While minimal antennal responses can be detected in some other Lepidopteran species, these do not typically translate into behavioral attraction. This specificity is a key advantage of using Produlure in IPM programs, as it minimizes the impact on non-target and potentially beneficial insect populations, contributing to more sustainable agricultural practices. Further research into the specific olfactory receptor proteins in different species will continue to enhance our understanding of the molecular basis for this remarkable specificity.

Probing Pheromone Perception: A Statistical Analysis of Prodlure Dose-Response in Electroantennography (EAG) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Understanding Prodlure's Electrophysiological Signature

This compound, the sex pheromone of the pink bollworm moth (Pectinophora gossypiella), is a critical tool in the management of this significant agricultural pest. Understanding its interaction with the insect's olfactory system is paramount for optimizing its use in monitoring and mating disruption strategies. Electroantennography (EAG) provides a direct measure of the antennal response to chemical stimuli, offering valuable insights into the dose-dependent perception of this compound. This guide presents a statistical analysis of this compound dose-response data from EAG studies, a detailed experimental protocol, and a comparison with alternative compounds where applicable, supported by visualizations of the experimental workflow and underlying signaling pathways.

Quantitative Dose-Response Analysis of this compound Components

The following tables summarize the electrophysiological response of male Pectinophora gossypiella antennae to varying concentrations of the two primary components of this compound: (Z,Z)-7,11-Hexadecadienyl acetate and (Z,E)-7,11-Hexadecadienyl acetate. The data, presented as mean EAG amplitude in millivolts (mV), demonstrates a clear dose-dependent relationship.

Table 1: EAG Dose-Response to (Z,Z)-7,11-Hexadecadienyl Acetate

Concentration (µg/µL)Mean EAG Response (mV)Standard Deviation (mV)Normalized Response (%)
0 (Solvent Control)0.10.050
0.0010.40.115.0
0.010.90.240.0
0.11.80.385.0
12.00.495.0
102.10.5100.0

Table 2: EAG Dose-Response to (Z,E)-7,11-Hexadecadienyl Acetate

Concentration (µg/µL)Mean EAG Response (mV)Standard Deviation (mV)Normalized Response (%)
0 (Solvent Control)0.10.040
0.0010.30.0811.1
0.010.70.1533.3
0.11.50.2577.8
11.80.394.4
101.90.35100.0

Note: The data presented are representative values compiled from typical EAG studies and are intended for comparative and illustrative purposes.

Experimental Protocols for Electroantennography (EAG)

The following is a detailed methodology for conducting EAG studies to assess the dose-response of insects to this compound.

1. Insect Preparation:

  • Insect Rearing: Pectinophora gossypiella are reared on an artificial diet under controlled conditions (typically 25-28°C, 60-70% relative humidity, and a 14:10 light:dark photoperiod). Male moths, 1-3 days post-eclosion, are used for the experiments.

  • Antenna Excision: The moth is briefly immobilized by chilling. Under a stereomicroscope, an antenna is carefully excised at its base using fine microscissors.

  • Mounting: The excised antenna is mounted between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The basal end of the antenna is connected to the reference electrode, and the distal end is connected to the recording electrode. A small amount of conductive gel can be used to ensure a good electrical connection.

2. Stimulus Preparation and Delivery:

  • Pheromone Dilution: A stock solution of the this compound components is prepared in a high-purity solvent such as hexane. A serial dilution is then performed to obtain a range of concentrations (e.g., 0.001, 0.01, 0.1, 1, and 10 µg/µL).

  • Stimulus Cartridges: A small piece of filter paper is loaded with a known volume (e.g., 10 µL) of a specific pheromone dilution. The solvent is allowed to evaporate for a few seconds, and the filter paper is then inserted into a Pasteur pipette. A separate pipette is prepared for each concentration and a solvent-only control.

  • Air Delivery System: A continuous stream of purified and humidified air is passed over the mounted antenna.

  • Stimulus Delivery: The tip of the stimulus pipette is inserted into a hole in the main air tube. A puff of air is then delivered through the pipette, carrying the pheromone molecules to the antenna.

3. Data Recording and Analysis:

  • Signal Amplification and Recording: The electrical signal from the antenna is amplified using a high-gain amplifier and recorded using a data acquisition system connected to a computer.

  • EAG Response Measurement: The EAG response is measured as the peak amplitude of the negative voltage deflection from the baseline following stimulus delivery.

  • Data Normalization: To account for variations in antennal preparations, the responses are often normalized. This can be done by expressing the response to each concentration as a percentage of the response to a standard reference compound or the highest concentration of the test compound.

  • Dose-Response Curve Generation: The mean normalized EAG responses are plotted against the logarithm of the stimulus concentration to generate a dose-response curve.

Visualizing the Process and Pathway

To better understand the experimental and biological context of these EAG studies, the following diagrams illustrate the experimental workflow and the putative olfactory signaling pathway.

EAG_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis insect_rearing 1. Insect Rearing antenna_excision 2. Antenna Excision insect_rearing->antenna_excision stimulus_prep 3. Stimulus Preparation antenna_excision->stimulus_prep mount_antenna 4. Mount Antenna deliver_stimulus 5. Deliver Stimulus mount_antenna->deliver_stimulus record_signal 6. Record EAG Signal deliver_stimulus->record_signal measure_amplitude 7. Measure Amplitude normalize_data 8. Normalize Data measure_amplitude->normalize_data generate_curve 9. Generate Dose-Response Curve normalize_data->generate_curve

EAG Experimental Workflow

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Membrane This compound This compound (Pheromone) OBP Odorant Binding Protein (OBP) This compound->OBP Binding OR_complex Odorant Receptor Complex (OR-Orco) OBP->OR_complex Delivery & Release ion_channel Ion Channel OR_complex->ion_channel Activation depolarization Membrane Depolarization ion_channel->depolarization Cation Influx action_potential Action Potential to Brain depolarization->action_potential

Insect Olfactory Signaling Pathway

A Comparative Guide to Pheromone Formulations for Pink Bollworm Management

Author: BenchChem Technical Support Team. Date: December 2025

The management of the pink bollworm (Pectinophora gossypiella), a devastating pest in cotton production worldwide, has evolved significantly with the advent of pheromone-based controls.[1] These strategies, centered around the synthetic sex pheromone Gossyplure, offer targeted, eco-friendly alternatives to broad-spectrum insecticides.[2] This guide provides a comparative analysis of different Gossyplure formulations, focusing on their cost-effectiveness, supported by experimental data and detailed methodologies for researchers and drug development professionals.

Data Presentation: Efficacy and Cost-Effectiveness

The cost-effectiveness of a pheromone formulation is determined by its efficacy in pest control versus its associated costs (product price, labor for application). The following tables summarize quantitative data from field studies comparing various formulations used for mating disruption, a technique that prevents male moths from locating females, thereby reducing larval infestation.[2][3]

Table 1: Comparative Efficacy of Mating Disruption Formulations vs. Insecticide/Control

Formulation/MethodMetricEfficacy ResultControl/Farmer Practice ResultPercent Improvement/ReductionSource(s)
SPLAT-PBW Male Moth Catch Reduction--86.72%[4]
Green Boll Damage7.36%23.36%76.65% reduction[4][5]
Locule Damage8.41%40.83%74.24% reduction[4][5]
Seed Cotton Yield33.59 q/ha22.33 q/ha16.89% increase[4]
PB-Rope L Green Boll InfestationSignificantly LowerHigherNot Quantified[6]
Larval PopulationSignificantly LowerHigherNot Quantified[6]
Seed Cotton Yield--15% increase[4]
Microencapsulated Spray Reduction in Trap Catches90%--[2]

Table 2: Cost-Effectiveness and Product Details

Formulation/ProductKey FeatureField LongevityIndicative Cost (USD)Benefit-Cost Ratio (vs. Farmer Practice)Source(s)
SPLAT-PBW Wax-based, slow-release gel30-35 daysNot specified2.48[5][7]
PB-Rope L Hand-applied dispensersFull Season (varies)Not specifiedNot specified[6]
Standard Lure (Septa) For monitoring traps30-45 days~$2.97 per lure (5-pack)Not Applicable[8][9][10]
Funnel/Delta Traps Trap hardwareReusable~$2.00 - $5.00 per trapNot Applicable[9][11]

Note: Costs are indicative and vary by region, supplier, and quantity. The Benefit-Cost (B:C) ratio for SPLAT demonstrates significant economic advantage over conventional insecticide-based practices.[5]

Experimental Protocols

Evaluating the field efficacy of different pheromone formulations requires a standardized methodology. Below are protocols for two key evaluation types.

Protocol 1: Field Efficacy Trial for Mating Disruption

Objective: To compare the effectiveness of different pheromone formulations (e.g., SPLAT, Ropes) against a control (insecticide or untreated) in reducing pink bollworm infestation and damage.

Methodology:

  • Site Selection: Choose large cotton fields (minimum 25-50 acres per treatment) with a known history of pink bollworm infestation. Ensure a significant isolation distance (e.g., 100m) between treatment blocks to prevent interference.[12]

  • Experimental Design: Use a large plot or randomized block design. Treatments should include:

    • Test Formulation 1 (e.g., SPLAT-PBW at 125 g/acre ).[4]

    • Test Formulation 2 (e.g., PB-Ropes at 160-250 knots/acre).[4][12]

    • Reference/Control (Standard farmer practice, typically insecticide-based).

  • Application: Apply formulations according to manufacturer recommendations. For SPLAT, apply small dollops to 200-500 spots per acre.[4][12] For ropes, twist dispensers by hand onto the main stem of plants.[6]

  • Monitoring:

    • Moth Population: Deploy standard pheromone-baited funnel traps (5-8 per acre) within each block to monitor male moth activity. Record captures weekly. A significant reduction in trap catch in the treated blocks indicates successful communication disruption.[4]

    • Damage Assessment: At regular intervals (e.g., weekly, starting from 45 days after sowing), randomly collect 20-25 green bolls from multiple locations within each block.

    • Data Collection: Dissect the collected bolls and record the number of infested bolls, the number of larvae found, and the percentage of damaged locules.[4][5]

  • Yield Assessment: At the end of the season, measure the total seed cotton yield (e.g., quintals per hectare) from each treatment block.

  • Data Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare mean moth captures, percentage of boll/locule damage, and yield between the different treatments.[13]

Protocol 2: Lure Longevity and Attractiveness Assay

Objective: To determine the effective field life and attractiveness of a specific pheromone lure dispenser (e.g., rubber septum).

Methodology:

  • Lure Aging: Place a set of new lures in the field under protective coverings (to prevent insect capture) for varying durations (e.g., 0, 2, 4, 6, 8 weeks).[14]

  • Trap Deployment: Set up a randomized block design with identical traps (e.g., Delta or Funnel traps). Bait each trap with one of the field-aged lures. Include a fresh, un-aged lure as a positive control.

  • Data Collection: Monitor the traps daily or every few days, recording the number of target male moths captured per trap.[1]

  • Chemical Analysis (Optional): Use Gas Chromatography (GC) to quantify the amount of active pheromone remaining in the aged lures. This involves extracting the pheromone with a solvent (e.g., hexane) and analyzing the extract.[14]

  • Data Analysis: Plot the average moth captures per trap against the age of the lure. The point at which captures decline significantly indicates the end of the lure's effective field life.[1] Compare these results with the GC analysis of residual pheromone content.

Visualizations: Pathways and Workflows

Insect Olfactory Signaling Pathway

The detection of pheromones like Gossyplure by an insect is a complex process initiated in the antennae. It involves the conversion of a chemical signal into an electrical one, which is then processed by the brain to elicit a behavioral response, such as flight towards the pheromone source.[15][16]

G cluster_sensillum Antennal Sensillum cluster_neuron Olfactory Sensory Neuron (OSN) Dendrite cluster_response Cellular & Brain Response Pheromone Pheromone (Gossyplure) Pore Cuticular Pore Pheromone->Pore Enters OBP Odorant-Binding Protein (OBP) Pore->OBP Binds to Receptor Pheromone Receptor (OR) + Orco Co-Receptor Complex OBP->Receptor Transports & Presents Pheromone to IonChannel Ion Channel Opens Receptor->IonChannel Activates (Ionotropic) GProtein G-Protein (Metabotropic Pathway) Receptor->GProtein Activates (Metabotropic) Depolarization Neuron Depolarization IonChannel->Depolarization GProtein->Depolarization Second Messenger Cascade ActionPotential Action Potential (Signal to Brain) Depolarization->ActionPotential Behavior Behavioral Response (Attraction) ActionPotential->Behavior

Caption: Generalized insect olfactory signal transduction pathway for pheromone detection.

Experimental Workflow Diagram

G Start Define Objectives & Select Formulations Site Select Isolated Field Sites Start->Site Design Establish Randomized Block Design Site->Design Apply Apply Treatments (SPLAT, Ropes, Control) Design->Apply Monitor Weekly Monitoring Apply->Monitor Traps Record Moth Captures in Traps Monitor->Traps Population Bolls Collect & Dissect Green Bolls Monitor->Bolls Damage Harvest Harvest & Measure Seed Cotton Yield Monitor->Harvest End of Season Analysis Statistical Analysis (ANOVA) Traps->Analysis Bolls->Analysis Harvest->Analysis End Compare Cost-Effectiveness & Conclude Analysis->End

Caption: Workflow for a field trial comparing pheromone-based pest management strategies.

References

Validating Prodlure-Mediated Upwind Flight: A Comparative Guide to Wind Tunnel Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Prodlure (Gossyplure) and its analogs in mediating upwind flight in the pink bollworm, Pectinophora gossypiella. The information presented is supported by experimental data from wind tunnel assays, with detailed methodologies for key experiments.

Comparative Performance of this compound (Gossyplure) Blends

Wind tunnel bioassays are a critical tool for evaluating the behavioral responses of insects to semiochemicals. In the case of the pink bollworm, Pectinophora gossypiella, these assays have been instrumental in determining the optimal blend of the two primary components of its sex pheromone, Gossyplure: the (Z,Z)- and (Z,E)-isomers of 7,11-hexadecadienyl acetate. The natural pheromone is a 1:1 mixture of these two isomers[1].

The following table summarizes the upwind flight response of male pink bollworm moths to various blend ratios and dosages of Gossyplure, demonstrating the specificity of the olfactory system and the importance of the correct isomeric ratio for eliciting a strong behavioral response.

Blend Ratio ((Z,Z):(Z,E))Dosage (µg)Upwind Flight Response (% of males completing flight to source)Source Contact (% of males)
50:50 (Natural Ratio)108575
60:40109080
40:60107060
70:30106550
30:70105040
50:5016050
50:5010075 (attraction reduced at very high concentrations)65
(Z,Z)-isomer only10<10<5
(Z,E)-isomer only10<10<5
Control (Solvent only)-<5<2

This table is a synthesized representation of data from multiple studies. The exact percentages can vary based on specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for a typical wind tunnel assay used to evaluate the efficacy of Gossyplure blends.

Wind Tunnel Specifications and Environmental Conditions
  • Tunnel Dimensions: A common wind tunnel size is approximately 200 cm in length, with a height and width of 75 cm[2]. The tunnel is typically constructed from clear materials like Plexiglas to allow for observation[3].

  • Airflow: A consistent, laminar airflow is maintained through the tunnel. A typical wind speed is 30 cm/s[2]. The air is purified using a charcoal filter before entering the tunnel to remove any contaminants[4].

  • Lighting: Experiments are conducted during the scotophase (dark period) of the insect's circadian rhythm. Illumination is provided by red light (e.g., 0.3 lux), which is outside the visual spectrum of most nocturnal insects, to allow for video recording without influencing behavior[2].

  • Temperature and Humidity: The temperature is maintained at approximately 27 ± 2°C and the relative humidity at 55 ± 5% to mimic optimal conditions for moth activity[2].

Pheromone Dispenser and Placement
  • Preparation: The pheromone blend to be tested is applied to a dispenser, such as a rubber septum or a piece of filter paper[2]. The dispenser is loaded with a precise dosage of the pheromone dissolved in a solvent (e.g., hexane). A control dispenser with only the solvent is also prepared.

  • Placement: The dispenser is placed at the upwind end of the wind tunnel, centered in the airflow.

Insect Preparation and Release
  • Subjects: Sexually mature, virgin male Pectinophora gossypiella moths (2-3 days old) are used for the assays. The moths are acclimated to the experimental conditions (temperature, humidity, and light) for at least one hour before the trials.

  • Release: Moths are released individually from a small cage or platform at the downwind end of the tunnel.

Data Collection and Behavioral Parameters
  • Observation Period: Each moth is observed for a set period, typically 5 minutes[2].

  • Recorded Behaviors: A range of behaviors are recorded to quantify the response to the pheromone, including:

    • Activation: The time it takes for the moth to exhibit pre-flight behaviors such as wing fanning.

    • Take-off: The initiation of flight.

    • Upwind Flight: Sustained flight towards the pheromone source. This is often characterized by a zigzagging flight path.

    • Distance Covered: The distance the moth travels upwind from the release point.

    • Source Contact: The moth landing on or very near the pheromone dispenser.

  • Recording: The entire flight path is often recorded using video cameras for later analysis of flight speed, turning angles, and other kinematic parameters.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a wind tunnel assay to validate this compound-mediated upwind flight.

experimental_workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Data Analysis Phase moth_prep Moth Acclimation (2-3 day old virgin males) release Release Moth (Downwind) moth_prep->release pheromone_prep Pheromone Dispenser Preparation (Test & Control) placement Place Dispenser (Upwind) pheromone_prep->placement tunnel_setup Wind Tunnel Setup (Airflow, Light, Temp, RH) tunnel_setup->placement placement->release observation Observe & Record (5 min) release->observation data_collection Quantify Behaviors (Activation, Upwind Flight, Source Contact) observation->data_collection comparison Compare Test vs. Control data_collection->comparison

Caption: Experimental workflow for a wind tunnel bioassay.

Signaling Pathway

The following diagram illustrates the proposed olfactory signaling pathway for the detection of Gossyplure in male Pectinophora gossypiella.

signaling_pathway cluster_sensillum Antennal Sensillum cluster_neuron Olfactory Receptor Neuron (ORN) pheromone Gossyplure Isomers ((Z,Z) & (Z,E)) obp Odorant-Binding Protein (OBP) pheromone->obp Binding receptor_complex Olfactory Receptor (ORx) + Co-receptor (Orco) obp->receptor_complex Transport & Delivery ion_channel Ion Channel Opening receptor_complex->ion_channel Conformational Change snmp Sensory Neuron Membrane Protein (SNMP) snmp->receptor_complex Interaction depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential depolarization->action_potential brain Antennal Lobe of Brain action_potential->brain Signal Transmission behavior Upwind Flight Behavior brain->behavior Signal Processing & Integration

Caption: Olfactory signaling pathway for Gossyplure detection.

References

Prodlure's Prowess in Pink Bollworm Mating Disruption: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of field studies validates the effectiveness of Prodlure (gossyplure), the synthetic sex pheromone of the pink bollworm (Pectinophora gossypliella), as a potent tool for mating disruption. This guide provides a comparative analysis of this compound's performance against other control methods, supported by experimental data, to inform researchers, scientists, and pest management professionals.

Field trials have consistently demonstrated that the application of gossyplure-based products significantly reduces male moth captures in pheromone traps, lowers larval infestation in cotton bolls, and can lead to increased crop yields compared to untreated areas.[1][2][3][4][5] The principle behind this success lies in the disruption of the chemical communication between male and female moths, thereby preventing or delaying mating and reducing the overall pest population.[6]

Comparative Performance of Gossyplure Formulations

This compound is available in various formulations, each with distinct release mechanisms and application protocols. The most common include rope dispensers (e.g., PB-Rope L), specialized pheromone and lure application technology (SPLAT), hollow fibers (e.g., NoMate® PBW), and laminated flakes (e.g., Disrupt®).[6][7][8]

Field studies have offered insights into the comparative efficacy of these formulations. For instance, one study directly compared the performance of PB-Rope and another commercially available dispenser, SELIBATE, for pink bollworm control.[9] Another trial evaluated the effectiveness of NoMate PBW fibers and Disrupt flakes, both with and without the addition of an insecticide, against fields treated only with insecticides.[7] The results from these studies, while not always showing statistically significant differences between the pheromone formulations themselves, consistently prove their superiority over untreated control plots and their comparability to conventional insecticide regimes in reducing pest damage.[7][10]

The following tables summarize quantitative data from various field studies, offering a comparative look at the effectiveness of different gossyplure formulations.

FormulationApplication RateMale Moth Trap Catch Reduction (%)Boll Infestation Reduction (%)Larval Population Reduction (%)Increase in Seed Cotton Yield (%)Reference
PB-Rope L80-120 ropes/acreSignificant reductionSignificant reduction--[11][12]
PB-Rope L100 ropes/acre-80% (in leftover bolls)-31%[3]
PB-Rope300 dispensers/feddan~100%Significant53.64 - 50.26%-[1]
SPLAT125 g/acre 86.72%74.21% (locule damage)62.03%16.89%[4]
NoMate PBW0.002 lbs a.i./acreHigh---[7]
Disrupt0.003 lbs a.i./acreHigh---[7]
TreatmentSeasonal Average % Infested FlowersSeasonal Average % Damaged Open BollsSeasonal Average Pink Bollworms / 100 Immature Bolls
NoMate PBW (+) Permethrin-Significantly lower than Disrupt treatments-
NoMate PBW (-) Permethrin-Significantly lower than Disrupt treatments-
Disrupt (+) Permethrin-Significantly higher than NoMate and insecticide treatments-
Disrupt (-) PermethrinSignificantly higher than other treatmentsSignificantly higher than NoMate and insecticide treatments-
Insecticides Only-Significantly lower than Disrupt treatments-

Experimental Protocols

The successful implementation of mating disruption with this compound relies on precise experimental protocols. The following outlines a general methodology for field application and efficacy assessment based on published studies.

Protocol 1: Field Application of Gossyplure Dispensers

  • Objective: To achieve a uniform distribution of gossyplure dispensers to ensure atmospheric saturation with the pheromone.

  • Procedure:

    • Timing: Dispensers are typically applied at the pin-square stage of cotton growth, just before the emergence of the first generation of moths.

    • Dispenser Placement: Dispensers, such as PB-Ropes, are manually tied to the main stem of the cotton plants.[1] For formulations like SPLAT, a specific quantity of the gel is applied to the upper canopy of the plants.[4]

    • Application Rate: The number of dispensers or the amount of formulation per unit area is determined by the product specifications and the anticipated pest pressure. For example, PB-Ropes are often applied at a rate of 80 to 120 ropes per acre.[11][12]

    • Field Layout: To minimize interference from adjacent plots and the immigration of mated females, treated fields are often large, and a border of dispensers is placed around the perimeter.

Protocol 2: Efficacy Assessment

  • Objective: To evaluate the effectiveness of the gossyplure treatment by monitoring male moth populations and assessing crop damage.

  • Procedure:

    • Pheromone Trapping: Pheromone-baited traps are placed within both the treated and control plots to monitor the male moth population. Traps are checked regularly (e.g., weekly), and the number of captured moths is recorded. A significant reduction in moth catches in the treated plots is an indicator of successful mating disruption.[6]

    • Boll Infestation Assessment: A random sample of cotton bolls is collected from both treated and control plots at regular intervals. These bolls are dissected and examined for the presence of pink bollworm larvae and damage to the locules. The percentage of infested bolls and the number of larvae per boll are calculated.[1][6]

    • Yield Assessment: At the end of the season, the seed cotton yield from both treated and control plots is measured to determine the economic benefit of the mating disruption program.[3][4]

Visualizing the Mechanisms

Signaling Pathway and Disruption

The effectiveness of this compound hinges on its ability to disrupt the natural pheromone-mediated communication between male and female pink bollworm moths. The following diagram illustrates the biosynthetic pathway of gossyplure in the female moth and the subsequent disruption of the male's signaling pathway.

G cluster_female Female Moth: Gossyplure Biosynthesis cluster_male Male Moth: Pheromone Reception & Disruption AcetylCoA Acetyl-CoA FattyAcidSynthase Fatty Acid Synthase (FAS) AcetylCoA->FattyAcidSynthase PalmiticAcid Palmitic Acid (C16) FattyAcidSynthase->PalmiticAcid Desaturase Δ11-Desaturase PalmiticAcid->Desaturase Z11_16Acid (Z)-11-Hexadecenoic Acid Desaturase->Z11_16Acid ChainShortening Chain Shortening & Modification Z11_16Acid->ChainShortening Precursors Pheromone Precursors ChainShortening->Precursors Acetylation Acetylation Precursors->Acetylation Gossyplure Gossyplure (Z,Z)- & (Z,E)-7,11-16:OAc Acetylation->Gossyplure NaturalPheromone Natural Pheromone Plume Antenna Antenna NaturalPheromone->Antenna Normal Condition ProdlureDispensers This compound Dispensers Atmosphere Saturated Atmosphere ProdlureDispensers->Atmosphere Atmosphere->Antenna Mating Disruption OlfactoryReceptors Olfactory Receptor Neurons Antenna->OlfactoryReceptors SignalTransduction Signal Transduction Cascade OlfactoryReceptors->SignalTransduction Brain Antennal Lobe (Brain) SignalTransduction->Brain MateSeeking Mate-Seeking Behavior Brain->MateSeeking DisruptedBehavior Disrupted Behavior Brain->DisruptedBehavior

Caption: Biosynthesis of gossyplure in the female moth and its disruption of the male's mate-seeking behavior.

Experimental Workflow for Mating Disruption Field Trial

The logical flow of a typical field study to validate the effectiveness of a this compound formulation is depicted in the following diagram.

G cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_monitoring Data Collection & Monitoring cluster_analysis Data Analysis & Conclusion FieldSelection Field Selection (e.g., Cotton) PlotDesign Plot Design (Treated vs. Control) FieldSelection->PlotDesign ProdlureApplication This compound Application (e.g., PB-Ropes) PlotDesign->ProdlureApplication ControlTreatment Control (Untreated or Insecticide) PlotDesign->ControlTreatment TrapMonitoring Pheromone Trap Monitoring ProdlureApplication->TrapMonitoring BollSampling Boll Sampling & Infestation Assessment ProdlureApplication->BollSampling YieldMeasurement Yield Measurement ProdlureApplication->YieldMeasurement ControlTreatment->TrapMonitoring ControlTreatment->BollSampling ControlTreatment->YieldMeasurement DataAnalysis Statistical Analysis TrapMonitoring->DataAnalysis BollSampling->DataAnalysis YieldMeasurement->DataAnalysis EfficacyConclusion Conclusion on Efficacy DataAnalysis->EfficacyConclusion

Caption: A typical experimental workflow for a this compound mating disruption field trial.

References

A Comparative Analysis of Isomer Ratios in Synthetic vs. Natural Prodlure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prodlure, the aggregation pheromone of the larger grain borer (Prostephanus truncatus), plays a critical role in monitoring and managing this significant pest of stored maize and cassava.[1] The pheromone is comprised of two key components: 1-methylethyl (E)-2-methyl-2-heptenoate (commonly known as Trunc-call 1 or T1) and 1-methylethyl (E,E)-2,4-dimethyl-2,4-heptadienoate (Trunc-call 2 or T2).[1] The biological efficacy of this compound is highly dependent on the precise ratio of these two isomers. This guide provides a comparative analysis of the isomer ratios found in commercially available synthetic this compound lures versus the naturally produced pheromone, supported by established experimental protocols for isomer ratio determination.

Quantitative Data Summary

The precise isomer ratio in naturally produced this compound can vary. However, research has indicated that the ratio of Trunc-call 1 to Trunc-call 2 is a crucial factor in the pheromone's attractiveness. Commercially available synthetic lures have historically used a 1:1 ratio of T1 to T2. Laboratory comparisons, however, have shown that a 2:1 loading of T1 to T2 in synthetic capsules results in a blend that more closely mimics the mean natural ratio.[1] Field studies have further demonstrated that lures with this adjusted 2:1 ratio can improve trap catches by 17–29%.[1]

This compound SourceTrunc-call 1 (T1) RatioTrunc-call 2 (T2) RatioComments
Natural this compound Variable, mean closer to 21The natural pheromone is released by male Prostephanus truncatus.[1]
Commercial Synthetic Lure 11Standard formulation for monitoring traps.[1]
Optimized Synthetic Lure 21Demonstrated to be more attractive in field tests.[1]

Experimental Protocols

The analysis of this compound isomer ratios is typically performed using gas chromatography-mass spectrometry (GC-MS), a powerful technique for separating and identifying volatile organic compounds.[2][3][4]

1. Sample Preparation

  • Natural Pheromone Extraction:

    • Solvent Extraction of Pheromone Glands: Pheromone glands are dissected from male Prostephanus truncatus under a stereomicroscope. The glands are then immersed in a small volume (e.g., 10-50 µL) of a high-purity volatile solvent like hexane or dichloromethane in a glass vial for a set period (e.g., 30 minutes to several hours) at room temperature.[5] The resulting extract can be concentrated if necessary using a gentle stream of nitrogen and should be stored at low temperatures (e.g., -20°C) until analysis.[5]

    • Solid-Phase Microextraction (SPME): For collecting airborne volatiles, an SPME fiber with a suitable coating (e.g., PDMS/DVB) is exposed to the headspace of a chamber containing pheromone-emitting insects for a defined period.[2][5] The adsorbed volatile compounds are then thermally desorbed in the GC injector for analysis.[2]

  • Synthetic Pheromone Sample Preparation:

    • A known quantity of the synthetic this compound lure is dissolved in a suitable solvent (e.g., hexane) to a specific concentration. This solution is then directly injected into the GC-MS system.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The GC separates the individual isomers based on their volatility and interaction with the stationary phase of the GC column. The MS then fragments the eluted compounds and provides a mass spectrum that aids in their identification.[2][4]

  • GC Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for pheromone analysis.

    • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).[6]

    • Oven Temperature Program: An initial oven temperature of around 35-60°C is held for a few minutes, then ramped up to a final temperature of 250-290°C at a rate of 8-10°C/min.[2][6]

    • Injector Temperature: Typically set to a high temperature (e.g., 250°C) to ensure rapid volatilization of the sample.[2]

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: A scan range of m/z 30-400 is generally sufficient to detect the characteristic fragments of this compound isomers.[6]

    • Identification: The retention times and mass spectra of the peaks in the sample chromatogram are compared to those of authentic standards of Trunc-call 1 and Trunc-call 2 for positive identification.

3. Data Analysis and Isomer Ratio Calculation

The area under each isomer peak in the gas chromatogram is proportional to its concentration in the sample. The isomer ratio is calculated by dividing the peak area of Trunc-call 1 by the peak area of Trunc-call 2. For accurate quantification, a standard curve can be prepared using known concentrations of the individual isomers.[6]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Natural_Source Natural this compound Source (e.g., Pheromone Glands) Extraction Solvent Extraction or SPME Natural_Source->Extraction Synthetic_Source Synthetic this compound Lure Dissolution Dissolution in Solvent Synthetic_Source->Dissolution GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Extraction->GC_MS Dissolution->GC_MS Separation Isomer Separation GC_MS->Separation Detection Isomer Detection & Identification Separation->Detection Integration Peak Area Integration Detection->Integration Calculation Isomer Ratio Calculation Integration->Calculation Comparison Comparison of Ratios Calculation->Comparison

Fig. 1: Experimental workflow for this compound isomer ratio analysis.

Logical_Comparison This compound This compound Natural Natural This compound->Natural Synthetic Synthetic This compound->Synthetic Ratio_Natural Isomer Ratio (Closer to 2:1 T1:T2) Natural->Ratio_Natural leads to Ratio_Synthetic_Std Standard Synthetic Ratio (1:1 T1:T2) Synthetic->Ratio_Synthetic_Std can be Ratio_Synthetic_Opt Optimized Synthetic Ratio (2:1 T1:T2) Synthetic->Ratio_Synthetic_Opt can be Efficacy Biological Efficacy Ratio_Natural->Efficacy determines Ratio_Synthetic_Std->Efficacy influences Ratio_Synthetic_Opt->Efficacy influences

Fig. 2: Logical relationship in comparing synthetic vs. natural this compound.

References

Navigating the Scent Trail: A Comparative Guide to Gossyplure in Integrated Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for "Prodlure" in the context of peer-reviewed Integrated Pest Management (IPM) programs yielded no specific results for a pheromone-based product. It is highly likely that the intended subject of inquiry was "Gossyplure," the well-documented and widely used sex pheromone for the management of the pink bollworm (Pectinophora gossypiella), a significant pest in cotton cultivation. This guide will proceed with a comprehensive analysis of Gossyplure, providing researchers, scientists, and drug development professionals with a comparative overview of its performance, supported by experimental data.

Gossyplure is the synthetic sex pheromone of the female pink bollworm and is a key tool in IPM strategies, primarily through the technique of mating disruption.[1][2] This approach involves saturating a cotton field's atmosphere with Gossyplure, which confuses male moths and hinders their ability to locate females for mating, thereby reducing the pest population and subsequent crop damage.[1] The pheromone itself is a 1:1 mixture of two isomers: (Z,Z)-7,11-hexadecadienyl acetate and (Z,E)-7,11-hexadecadienyl acetate.[3][4]

Comparative Efficacy of Gossyplure Formulations

Numerous studies have validated the efficacy of Gossyplure in reducing pink bollworm populations and crop damage. The data presented below, synthesized from various field trials, compares different Gossyplure formulations and their performance against conventional insecticide treatments and untreated controls.

Formulation/TreatmentApplication RateMale Moth Capture Reduction (%)Boll Infestation Reduction (%)Yield Increase (%)Study Reference
PB Rope L® 100 dispensers/acre80% reduction in damage in leftover bollsSignificant reduction in larval population and crop damage31%[5]
Disrupt® Flakes (+ Permethrin) 0.003 lb a.i./acre>99% (compared to untreated)Significantly lower than Disrupt® without permethrinNot specified[6]
NoMate PBW® Fibers (+ Permethrin) 0.002 lb a.i./acre>99% (compared to untreated)Significantly lower than fields with higher initial populationsNot specified[6]
Insecticide Only (Trichlorfon) Standard practiceNot applicable (control)Baseline for comparisonBaseline for comparison[6]
SPLAT-PBW® 500 g/acre Significant control of PBW8.23% minimum rosette flowerNot specified[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are synthesized protocols for the application and efficacy monitoring of Gossyplure in an IPM program.

Protocol 1: Field Application of Gossyplure Dispensers

Objective: To achieve a uniform distribution of Gossyplure dispensers to ensure atmospheric saturation with the pheromone for effective mating disruption.

Materials:

  • Gossyplure dispensers (e.g., PB Rope L®, Disrupt®, NoMate PBW®)

  • Field map and grid plan

  • Flagging tape (optional)

  • Personal protective equipment (as per product label)

Procedure:

  • Timing: The initial application of Gossyplure should coincide with the first flowering of the cotton plants.[2]

  • Field Layout: Divide the cotton field into a grid pattern to ensure even distribution of the dispensers.

  • Dispenser Placement:

    • For rope dispensers like PB Rope L®, attach one dispenser per designated plant, typically at a rate of 100 dispensers per acre.[5] The ropes are often tied to the upper third of the plant.

    • For flake or fiber formulations, specialized aerial application equipment is used to distribute the product evenly over the field at the recommended rate (e.g., 0.002-0.003 lb active ingredient per acre).[2]

  • Application: Systematically traverse the field according to the grid plan, applying the dispensers at the predetermined intervals. For aerial applications, ensure calibrated equipment for uniform coverage.

  • Marking: Use flagging tape to mark the boundaries of the treated area if necessary.

Protocol 2: Monitoring Efficacy of Mating Disruption

Objective: To assess the effectiveness of the Gossyplure treatment by monitoring male moth populations and crop damage.

Materials:

  • Pheromone-baited traps (e.g., Delta traps) with Gossyplure lures

  • Hand lens or microscope

  • Data collection sheets

Procedure:

  • Trap Placement:

    • Deploy pheromone-baited traps within both the Gossyplure-treated and untreated control fields.

    • Place traps at canopy height and away from the edges of the fields to obtain a representative sample.[1] A typical density is one trap per 5 acres.

  • Monitoring Male Moth Catches:

    • Inspect the traps on a regular basis, such as weekly or bi-weekly.[1]

    • Record the number of pink bollworm male moths captured in each trap. A significant reduction in moth catches in the treated field compared to the control is an indicator of successful mating disruption.[7][8]

  • Assessing Crop Damage:

    • Randomly sample cotton bolls from both treated and control fields throughout the growing season. A common sample size is 100 bolls per field, collected weekly or bi-weekly.[6]

    • Visually inspect the bolls for signs of pink bollworm damage, such as entry holes.

    • Dissect the bolls to confirm the presence of larvae and assess locule damage.[1]

    • Calculate the percentage of infested bolls and the average number of larvae per boll.

  • Data Analysis:

    • Compare the mean number of moths per trap per night and the percentage of boll infestation between the Gossyplure-treated and control plots. A statistically significant reduction in these metrics in the treated plot indicates successful mating disruption.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway for insect pheromone reception and a typical experimental workflow for evaluating Gossyplure's efficacy.

Pheromone_Signaling_Pathway Pheromone Gossyplure Molecule PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding OR Odorant Receptor (OR) + Orco Co-receptor PBP->OR Transport & Delivery Neuron Olfactory Receptor Neuron (ORN) OR->Neuron Activation Signal Signal Transduction Cascade (G-protein coupled) Neuron->Signal Initiates Brain Antennal Lobe of Brain Signal->Brain Signal Transmission Behavior Behavioral Response (Mating Attempt) Brain->Behavior Processing & Output

General Insect Pheromone Signaling Pathway

Gossyplure_Experimental_Workflow start Field Selection (Cotton Fields) design Experimental Design (Treated vs. Control Plots) start->design application Gossyplure Application (e.g., Ropes, Flakes) design->application monitoring Data Collection application->monitoring trapping Pheromone Trapping (Male Moth Counts) monitoring->trapping Population damage Boll Damage Assessment (% Infestation, Larvae Count) monitoring->damage Crop Damage yield Yield Measurement (Seed Cotton Weight) monitoring->yield Harvest analysis Statistical Analysis trapping->analysis damage->analysis yield->analysis conclusion Conclusion on Efficacy analysis->conclusion

Experimental Workflow for Gossyplure Efficacy

References

Safety Operating Guide

Navigating the Disposal of Prodlure: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

Crucial First Step: Consult the Safety Data Sheet (SDS)

Before handling any chemical, the Safety Data Sheet (SDS) is the most important document to consult. It provides substance-specific information on physical and chemical properties, health hazards, personal protective equipment (PPE), and, critically, disposal considerations. Always refer to the SDS for the specific product you are using as it is the primary source for safe handling and disposal procedures.

Immediate Safety and Logistical Information

Prior to commencing any disposal-related activities, ensure the following safety and logistical measures are in place.

Personal Protective Equipment (PPE) and Handling Precautions:

ItemSpecificationRationale
Gloves Chemical-impermeable gloves.To prevent skin contact with the chemical.
Eye Protection Tightly fitting safety goggles with side-shields.[1]To protect eyes from splashes or vapors.
Clothing Long-sleeved shirt, long pants, and closed-toe shoes.To minimize skin exposure.
Ventilation Handle in a well-ventilated area or under a chemical fume hood.[1]To minimize inhalation of vapors.

General Hygiene:

  • Wash hands thoroughly with soap and water after handling any chemical.[1]

  • Do not eat, drink, or smoke in laboratory areas.

  • Avoid breathing in mists, gases, or vapors.[1]

Step-by-Step Disposal Protocol for Insect Pheromones (Using Disparlure as an Example)

The recommended method for the disposal of many chemical substances, including pheromones like Disparlure, is through a licensed professional waste disposal service or by incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][2]

Step 1: Waste Identification and Segregation

  • Identify all waste materials containing the pheromone. This includes:

    • Unused or expired product.

    • Contaminated materials (e.g., absorbent pads, paper towels, used PPE).

    • Empty containers.

  • Segregate the waste at the point of generation to prevent cross-contamination.[3][4] Keep pheromone waste separate from other chemical waste streams unless otherwise specified by your institution's waste management guidelines.

Step 2: Waste Containment and Labeling

  • Use a dedicated, properly labeled hazardous waste container. [1] The container must be:

    • Chemically compatible with the pheromone.

    • Leak-proof and in good condition with a secure lid.[3]

  • Clearly label the container with the words "Hazardous Waste" and the full chemical name (e.g., "Disparlure").[1][3] Include the date the waste was first added to the container.

Step 3: Storage of Hazardous Waste

  • Store the hazardous waste container in a designated, secure area. This area should be away from general laboratory traffic and incompatible materials.

  • Ensure secondary containment by placing the waste container in a larger, chemically resistant tray or tub. This will contain any potential leaks or spills.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal.

  • Provide the waste disposal service with the Safety Data Sheet (SDS) for the chemical to ensure they can handle and transport the waste safely and in compliance with all federal, state, and local regulations.[1]

Disposal of Pheromone Traps and Lures:

Used pheromone lures and traps should generally be disposed of as hazardous waste, following the steps outlined above.[1] The trap itself, if not contaminated with other hazardous materials, may sometimes be disposed of as regular solid waste after the lure is removed; however, it is imperative to check local regulations.[1]

Experimental Protocol: Handling a Chemical Spill

In the event of a spill of an insect pheromone like Disparlure, follow these steps:

  • Alert personnel in the immediate area.

  • Remove all sources of ignition if the substance is flammable.[1]

  • Ensure the area is well-ventilated.

  • Don appropriate PPE , including gloves, eye protection, and a lab coat. For larger spills, respiratory protection may be necessary.[1]

  • Contain the spill. For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth.[1]

  • Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.

  • Clean the spill area with a detergent and water solution.[2]

  • Dispose of all contaminated materials , including cleaning materials and PPE, as hazardous waste.

Logical Workflow for Pheromone Disposal

The following diagram illustrates the decision-making process for the proper disposal of insect pheromones and related materials in a laboratory setting.

G cluster_0 Start: Pheromone Waste Generated cluster_1 Step 1: Identification & Segregation cluster_2 Step 2: Containment & Labeling cluster_3 Step 3: Storage cluster_4 Step 4: Disposal start Unused Product, Contaminated Materials, Empty Containers identify Identify as Hazardous Waste start->identify segregate Segregate from other waste streams identify->segregate contain Place in a compatible, leak-proof container segregate->contain label_node Label as 'Hazardous Waste' with chemical name and date contain->label_node store Store in a designated, secure area with secondary containment label_node->store contact_ehs Contact EHS or Licensed Waste Disposal Service store->contact_ehs spill Spill Occurs? store->spill provide_sds Provide Safety Data Sheet (SDS) contact_ehs->provide_sds disposal Professional Disposal (e.g., Incineration) provide_sds->disposal spill->contact_ehs No spill_protocol Follow Spill Protocol spill->spill_protocol Yes spill_protocol->store

Pheromone Disposal Workflow

References

Essential Safety and Logistical Information for Handling Prodlure (Gossyplure)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of all chemical compounds is paramount. "Prodlure" is a common trade name for Gossyplure, the sex pheromone of the pink bollworm (Pectinophora gossypiella). It is primarily composed of a mixture of two isomers: (Z,Z)-7,11-Hexadecadienyl-1-acetate and (Z,E)-7,11-Hexadecadienyl-1-acetate.[1][2][3][4] While it is a valuable tool in integrated pest management, proper personal protective equipment (PPE) and handling procedures are essential to ensure personnel safety and environmental protection.[2]

Hazard Information

The primary hazards associated with the active components of this compound are skin, eye, and respiratory irritation.[5][6] The following table summarizes the hazard statements as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard CategoryHazard Statement (H-phrase)Precautionary Statement (P-phrase)
Skin IrritationH315: Causes skin irritation.[2][5][6]P264: Wash thoroughly after handling.[1][5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][5] P302+P352: IF ON SKIN: Wash with plenty of water.[1][5] P332+P313: If skin irritation occurs: Get medical advice/attention.[1][5][7]
Eye IrritationH319: Causes serious eye irritation.[2][5][6]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][5] P337+P313: If eye irritation persists: Get medical advice/attention.[1][7][8]
Respiratory IrritationH335: May cause respiratory irritation.[5][6]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][5] P271: Use only outdoors or in a well-ventilated area.[1][5] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

Experimental Protocols: Safe Handling and Disposal

Personal Protective Equipment (PPE):

Based on the potential hazards, the following PPE is mandatory when handling this compound (Gossyplure):

  • Eye and Face Protection: Chemical safety glasses or goggles that meet ANSI Z87.1 standards are required to protect against splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn to prevent skin contact.[9] Always inspect gloves for integrity before use.

  • Body Protection: A standard laboratory coat should be worn. For larger quantities or in situations with a higher risk of splashing, chemical-resistant aprons or coveralls are recommended.

  • Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors.[1][5] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Before handling, ensure that the Safety Data Sheet (SDS) has been reviewed and is readily accessible.

    • Work in a designated, well-ventilated area, preferably within a chemical fume hood.[1][5]

    • Assemble all necessary equipment and materials, including the correct PPE, before opening the this compound container.

    • Ensure an eyewash station and safety shower are immediately accessible.

  • Handling:

    • Don the appropriate PPE as specified above.

    • Open the container carefully to avoid splashing or aerosol generation.

    • Use compatible equipment for transferring the substance (e.g., glass or stainless steel).

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Keep the container tightly closed when not in use.[5]

  • Post-Handling:

    • After handling, wash hands and any exposed skin thoroughly with soap and water.[1]

    • Decontaminate all equipment and the work area.

    • Remove PPE in the designated area, avoiding self-contamination.

Disposal Plan:

  • Waste Collection: All waste materials contaminated with this compound, including empty containers, used PPE, and cleaning materials, should be collected in a designated, properly labeled hazardous waste container.

  • Container Disposal: Do not reuse empty containers.[9] They should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional and local regulations.

  • Final Disposal: Dispose of hazardous waste through a licensed waste disposal contractor, in accordance with all federal, state, and local regulations.[1][5] Do not dispose of this compound down the drain or in the regular trash.

Workflow for Safe Handling of this compound

Safe_Handling_of_this compound Safe Handling Workflow for this compound (Gossyplure) cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Disposal Phase Review_SDS Review Safety Data Sheet Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Review_SDS->Don_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area (e.g., Fume Hood) Don_PPE->Prepare_Work_Area Handle_this compound Handle this compound with Care - Avoid contact and inhalation - Keep container closed Prepare_Work_Area->Handle_this compound Decontaminate Decontaminate Work Area & Equipment Handle_this compound->Decontaminate Remove_PPE Remove PPE Correctly Decontaminate->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands Dispose_Waste Dispose of Waste in Labeled Container Wash_Hands->Dispose_Waste

Caption: A flowchart outlining the key procedural steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.